2-(3-Thienyl)benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56421-77-3 |
|---|---|
Molecular Formula |
C11H7NS2 |
Molecular Weight |
217.3 g/mol |
IUPAC Name |
2-thiophen-3-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H7NS2/c1-2-4-10-9(3-1)12-11(14-10)8-5-6-13-7-8/h1-7H |
InChI Key |
WJHVDQBJNAXATN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-(3-Thienyl)benzothiazole from 2-Aminothiophenol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the synthesis of 2-(3-thienyl)benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The primary synthetic route detailed herein involves the condensation reaction of 2-aminothiophenol with a suitable 3-thienyl carbonyl precursor. This guide consolidates various methodologies, presenting detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.
Introduction
Benzothiazoles are a class of heterocyclic compounds composed of a benzene ring fused to a thiazole ring. The 2-substituted benzothiazole scaffold is a prominent structural motif found in a wide array of biologically active molecules, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities. The synthesis of these compounds is a key focus in drug discovery and development. The condensation of 2-aminothiophenol with carbonyl compounds, such as aldehydes or carboxylic acids, is a fundamental and widely employed method for constructing the benzothiazole core.[1][2] This guide focuses specifically on the synthesis of the 2-(3-thienyl) derivative, a molecule incorporating the biologically relevant thiophene ring.
Synthetic Pathways and Mechanisms
The principal pathway for the synthesis of this compound from 2-aminothiophenol involves a condensation reaction followed by cyclization and oxidation. The reaction can be initiated with either 3-thiophenecarboxaldehyde or a derivative of 3-thiophenecarboxylic acid.
The general mechanism, when starting from an aldehyde, proceeds through three main stages:
-
Imine Thiophenol (ITP) Formation: The amino group of 2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate.[2]
-
Cyclization: An intramolecular nucleophilic attack by the thiol group onto the imine carbon leads to the formation of a benzothiazolidine intermediate.[1]
-
Oxidation: The benzothiazolidine intermediate is then oxidized to the final aromatic this compound. This oxidation can be achieved using various oxidizing agents or, in some cases, atmospheric oxygen.
Alternatively, when using a carboxylic acid or its derivative (like an acyl chloride), the reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the benzothiazole ring.
Experimental Protocols
Several effective protocols have been developed for the synthesis of 2-arylbenzothiazoles. The following methodologies are adapted for the specific synthesis of this compound based on established procedures for similar aromatic aldehydes.
Protocol 1: L-Proline Catalyzed Synthesis under Microwave Irradiation
This method represents a green and efficient approach, utilizing a non-toxic catalyst and solvent-free conditions.[3]
Reactants:
-
2-Aminothiophenol
-
3-Thiophenecarboxaldehyde
-
L-Proline (catalyst)
Procedure:
-
In a microwave-safe vessel, combine 2-aminothiophenol (1.0 mmol), 3-thiophenecarboxaldehyde (1.0 mmol), and L-proline (0.1 mmol).
-
Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.
Protocol 2: Acid-Catalyzed Synthesis in Ethanol
A conventional and robust method employing an acid catalyst in a standard organic solvent.[1][4][5]
Reactants:
-
2-Aminothiophenol
-
3-Thiophenecarboxaldehyde
-
Hydrochloric Acid (HCl) and Hydrogen Peroxide (H₂O₂) (catalytic system)[4][5]
-
Ethanol (solvent)
Procedure:
-
To a solution of 2-aminothiophenol (1.0 mmol) and 3-thiophenecarboxaldehyde (1.0 mmol) in ethanol (10 mL), add a catalytic amount of concentrated hydrochloric acid followed by the dropwise addition of 30% hydrogen peroxide.
-
Stir the reaction mixture at room temperature for a period of 1 to 12 hours. The reaction time may be extended or gentle heating may be applied to drive the reaction to completion, depending on the specific substrate reactivity.[1]
-
Monitor the formation of the product by TLC.
-
Once the reaction is complete, neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the desired product.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of 2-arylbenzothiazoles, including analogs of the target compound, under various conditions. Yields can vary based on the specific substituents on the aromatic aldehyde and the reaction conditions employed.
| Method | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) | Reference |
| Microwave-Assisted | L-Proline | Solvent-free | 5-15 min | 80-100 °C | Good to Moderate | [3] |
| H₂O₂/HCl Catalysis | H₂O₂/HCl | Ethanol | 45-60 min | Room Temp. | 85-94 | [4] |
| Iodine-Promoted | Iodine | DMF | Not Specified | Not Specified | High | [6] |
| Catalyst-Free (Air Oxidation) | Air | DMSO | Not Specified | Not Specified | Good to Excellent | [6] |
Logical Workflow and Diagrams
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound from 2-aminothiophenol and 3-thiophenecarboxaldehyde.
Caption: General workflow for the synthesis of this compound.
Reaction Mechanism Pathway
This diagram outlines the key steps in the reaction mechanism for the formation of the benzothiazole ring from 2-aminothiophenol and an aldehyde.
Caption: Key intermediates in the benzothiazole synthesis pathway.
Conclusion
The synthesis of this compound from 2-aminothiophenol is a well-established transformation in organic chemistry, with multiple reliable and high-yielding protocols available. The choice of methodology may depend on factors such as desired reaction time, available equipment (e.g., microwave reactor), and environmental considerations ("green chemistry"). The procedures and data presented in this guide offer a solid foundation for researchers to successfully synthesize this and related 2-arylbenzothiazoles for further study and application in drug development and materials science.
References
- 1. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Benzothiazole synthesis [organic-chemistry.org]
Crystal Structure Analysis of 2-(3-Thienyl)benzothiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 2-(3-Thienyl)benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the molecular and crystal structure, experimental procedures for synthesis and crystallographic analysis, and explores potential biological signaling pathways associated with this class of compounds.
Molecular and Crystal Structure
The crystal structure of this compound (C₁₁H₇NS₂) was determined by single-crystal X-ray diffraction. The analysis reveals that the molecule crystallizes in a system characterized by whole-molecule disorder, with two principal orientations (A and B) observed in the crystal lattice.[1]
The thiophene and benzothiazole ring systems in both orientations are nearly planar. The dihedral angle between these two ring systems is 10.02(18)° for orientation A and 12.54(19)° for orientation B.[1] This near-planarity is a significant feature of the molecule's conformation in the solid state. The crystal packing is characterized by a herringbone motif, which arises from slipped π-π stacking interactions between the aromatic rings, as well as C-H···π, C-H···S, and C-H···N interactions.[1]
Crystallographic Data
The crystallographic data for this compound is summarized in the table below. This information is crucial for understanding the three-dimensional arrangement of the molecules in the crystal lattice.
| Parameter | Value |
| Chemical Formula | C₁₁H₇NS₂ |
| Formula Weight | 217.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.8938 (3) |
| b (Å) | 10.5908 (6) |
| c (Å) | 15.4219 (8) |
| α (°) | 90 |
| β (°) | 94.757 (2) |
| γ (°) | 90 |
| Volume (ų) | 958.42 (9) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.505 |
| Absorption Coefficient (mm⁻¹) | 0.496 |
| F(000) | 448 |
Table 1: Crystallographic data for this compound.
Experimental Protocols
Synthesis of this compound
A green and efficient method for the synthesis of this compound is through a solvent-free microwave-assisted reaction.[1]
Materials:
-
o-Aminothiophenol
-
Thiophene-3-carbaldehyde
-
Microwave reactor
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable vessel for microwave synthesis, combine equimolar amounts of o-aminothiophenol and thiophene-3-carbaldehyde.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwaves at a controlled power and for a short duration (e.g., 1-5 minutes). The optimal power and time should be determined empirically.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline this compound.
Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.
Data Collection and Processing:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
The collected data is processed using software for cell refinement, data reduction, and absorption correction (e.g., SADABS).
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods with software such as SHELXS.
-
The structure is then refined by full-matrix least-squares on F² using software like SHELXL.
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final structure is validated using tools like checkCIF to ensure its quality and correctness.
Potential Biological Signaling Pathways
Benzothiazole and thiophene-containing compounds are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While the specific signaling pathways modulated by this compound have not been extensively elucidated, research on structurally related benzothiazole derivatives suggests potential involvement in several key cellular signaling cascades.
Apoptosis Induction via the Mitochondrial (Intrinsic) Pathway
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. One of the major pathways for apoptosis is the mitochondrial, or intrinsic, pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax and Bak, upon activation by cellular stress, lead to the permeabilization of the outer mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm, which then triggers a cascade of caspase activation (caspase-9 and caspase-3), ultimately leading to cell death. It is plausible that this compound could induce apoptosis in cancer cells through the modulation of this pathway.
Modulation of Cancer-Related Signaling Cascades
Several key signaling pathways are often dysregulated in cancer, promoting cell proliferation, survival, and metastasis. Benzothiazole derivatives have been shown to interfere with some of these pathways.
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, leading to the expression of genes involved in cell survival and proliferation. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.
-
AKT and ERK Pathways: The AKT (also known as Protein Kinase B) and ERK (Extracellular signal-Regulated Kinase) pathways are central to cell signaling and are frequently hyperactivated in cancer. These pathways regulate a multitude of cellular processes, including cell growth, proliferation, and survival.
It is hypothesized that this compound may exert its potential anticancer effects by inhibiting one or more of these critical signaling pathways. Further research is needed to confirm the precise molecular targets and mechanisms of action of this compound.
Conclusion
The crystal structure of this compound reveals a nearly planar molecule with a distinct herringbone packing motif. Its synthesis can be achieved efficiently through a microwave-assisted, solvent-free method. While the specific biological targets are yet to be fully elucidated, the structural features of this compound and the known activities of related benzothiazoles suggest that it may modulate key signaling pathways involved in cancer and other diseases. This technical guide provides a foundational understanding for researchers and professionals in drug development who are interested in the further investigation and potential applications of this compound and its derivatives.
References
An In-depth Technical Guide on the Photophysical and Electrochemical Properties of 2-(3-Thienyl)benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Thienyl)benzothiazole is a heterocyclic compound of significant interest due to its unique electronic and optical properties, which make it a valuable scaffold in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the photophysical and electrochemical characteristics of this compound and its derivatives. It includes a summary of key quantitative data, detailed experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this versatile molecule.
Photophysical Properties
The photophysical properties of this compound and its analogs are characterized by strong absorption in the UV-visible region and significant fluorescence emission. These properties are highly influenced by the electronic nature of substituents on both the thienyl and benzothiazole rings, as well as the polarity of the solvent.
Absorption and Emission
This compound derivatives typically exhibit an intense absorption band in the UV-visible spectrum, which is attributed to a π-π* electronic transition. The position of this band is sensitive to the molecular structure, including the nature of any substituent groups. The fluorescence spectra of these compounds are often characterized by a large Stokes shift, which is the difference between the absorption and emission maxima.
Table 1: Summary of Photophysical Data for 2-(Thienyl)benzothiazole Derivatives
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| 2-(Thien-2-yl)benzothiazole derivatives | Dioxane | 366 - 390 | - | - | [1] |
| 2-Arylbenzothiazole derivatives | Methanol | ~330-340 | 380 - 450 | Varies | [2] |
| Thiophene-benzothiazole derivatives | Toluene | ~320-400 | - | - | [3] |
| Bithienyl benzothiazole derivatives | Not Specified | - | - | High | [4] |
Note: Data for the unsubstituted this compound is not explicitly available in the reviewed literature; the table presents data from closely related structures to provide an expected range of values.
Solvatochromism
The photophysical properties of thienyl-benzothiazole derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect can lead to shifts in the absorption and emission spectra, providing insights into the electronic structure of the molecule in its ground and excited states.
Electrochemical Properties
The electrochemical behavior of this compound is of interest for its potential applications in organic electronics. Cyclic voltammetry is a key technique used to investigate the oxidation and reduction potentials of these compounds, providing information about their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Table 2: Summary of Electrochemical Data for Benzothiazole Derivatives
| Compound | Technique | Oxidation Potential (V) | Reduction Potential (V) | Reference |
| Benzothiazole azo dye | Cyclic Voltammetry | - | -1.11, -1.42 | [5] |
| Thioflavin T (a benzothiazole dye) | Cyclic Voltammetry | - | - | [6] |
| BTA-1 (a benzothiazole derivative) | Cyclic Voltammetry | - | - | [6] |
Experimental Protocols
Synthesis of this compound
A general and widely used method for the synthesis of 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and a suitable aldehyde or carboxylic acid derivative.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol and 3-thenaldehyde in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Catalyst/Reagent Addition: An oxidizing agent or catalyst, such as hydrogen peroxide/hydrochloric acid or a metal catalyst (e.g., copper or palladium-based), is often added to facilitate the cyclization.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the pure this compound.
UV-Visible Absorption Spectroscopy
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., chloroform, ethanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Determine the λ_max and the corresponding molar extinction coefficient (ε) using the Beer-Lambert law.
Fluorescence Spectroscopy
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-grade solvent in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.
-
Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength (λ_ex), typically at or near the λ_max obtained from the UV-Vis spectrum.
-
Measurement: Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate) using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Cyclic Voltammetry
Protocol:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Working Solution: Dissolve a small amount of this compound in the electrolyte solution.
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes. Record the cyclic voltammogram by scanning the potential between the desired limits.
-
Data Analysis: Determine the oxidation and reduction peak potentials. These can be used to estimate the HOMO and LUMO energy levels of the compound.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for this compound.
Conclusion
This technical guide has summarized the key photophysical and electrochemical properties of this compound and its derivatives, providing a valuable resource for researchers in the field. The detailed experimental protocols offer practical guidance for the synthesis and characterization of this important class of compounds. The strong fluorescence and tunable electronic properties of thienyl-benzothiazoles underscore their potential for a wide range of applications, from organic electronics to biomedical imaging. Further research focused on the unsubstituted this compound is warranted to provide a more complete understanding of its fundamental properties.
References
- 1. scispace.com [scispace.com]
- 2. or.niscpr.res.in [or.niscpr.res.in]
- 3. researchportal.unamur.be [researchportal.unamur.be]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Real samples sensitive dopamine sensor based on poly 1,3-benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)acetonitrile on a glassy carbon electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical oxidation of benzothiazole dyes for monitoring amyloid formation related to the Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-(3-Thienyl)benzothiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 2-(3-thienyl)benzothiazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document details the experimental protocols for key analytical techniques, presents spectroscopic data in a clear and comparative format, and visualizes relevant workflows and biological pathways.
Introduction
This compound derivatives are a fascinating class of compounds that feature a benzothiazole ring system linked to a thiophene ring at the 3-position. This unique structural arrangement gives rise to interesting photophysical and biological properties. The benzothiazole moiety is a well-known pharmacophore found in a variety of biologically active compounds, while the thiophene ring can modulate the electronic and steric properties of the molecule. A thorough spectroscopic characterization is crucial for confirming the chemical structure, assessing the purity, and understanding the structure-property relationships of these derivatives. This guide will focus on the primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Fluorescence spectroscopy.
Experimental Protocols
Detailed and accurate experimental protocols are fundamental for reproducible and reliable spectroscopic analysis. The following sections outline the methodologies for the key characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the molecular structure of this compound derivatives by providing information about the chemical environment of individual atoms.
Methodology:
-
Instrumentation: NMR spectra are typically recorded on a Bruker Avance III 400 spectrometer or an equivalent instrument, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Sample Preparation: Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard.
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired to determine the number of different types of protons and their connectivity. Key parameters include:
-
Chemical Shift (δ): Measured in parts per million (ppm) downfield from TMS. The chemical shifts of the aromatic protons on the benzothiazole and thiophene rings provide insights into the electronic effects of substituents.
-
Spin-Spin Coupling (J): Coupling constants, measured in Hertz (Hz), reveal information about the connectivity of adjacent protons.
-
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded to identify the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. Baseline correction and phasing are applied to ensure accurate integration and peak picking.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized derivatives, as well as to gain insights into their fragmentation patterns.
Methodology:
-
Instrumentation: A variety of mass spectrometers can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) systems like the Shimadzu QP2010SE, or high-resolution mass spectrometers (HRMS) for accurate mass measurements.
-
Ionization Techniques:
-
Electron Ionization (EI): Commonly used in GC-MS, where the sample is bombarded with a high-energy electron beam, leading to ionization and fragmentation.
-
Electrospray Ionization (ESI): A soft ionization technique often used for more polar or thermally labile molecules, which typically produces the protonated molecule [M+H]⁺.
-
-
Sample Introduction: For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer. For direct infusion ESI-MS, the sample is dissolved in a suitable solvent and infused directly into the ion source.
-
Data Analysis: The mass spectrum displays the mass-to-charge ratio (m/z) of the ions. The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern can be analyzed to deduce structural information.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is used to determine the absorption properties of the this compound derivatives.
Methodology:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer, such as a Varian CARY 50 or a Shimadzu UV-2600, is typically used.
-
Sample Preparation: Solutions of the compounds are prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or dioxane) at a concentration of approximately 10⁻⁵ to 10⁻⁶ M.
-
Measurement: The absorption spectrum is recorded over a wavelength range of 200-800 nm in a 1 cm path length quartz cuvette. A solvent blank is used as a reference.
-
Data Analysis: The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are determined. These parameters are influenced by the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups.
Fluorescence Spectroscopy
Fluorescence spectroscopy is employed to investigate the emission properties of the compounds, providing information on their potential as fluorescent probes or materials for optoelectronic applications.
Methodology:
-
Instrumentation: A fluorescence spectrophotometer, such as a PerkinElmer LS55 or a Cary Eclipse Fluorescence Spectrophotometer, is used.
-
Sample Preparation: Solutions are prepared in a suitable solvent, typically with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measurement: The sample is excited at its absorption maximum (λex), and the emission spectrum is recorded at a 90-degree angle to the excitation beam.
-
Data Analysis: The wavelength of maximum emission (λem) and the fluorescence quantum yield (Φf) are determined. The Stokes shift, which is the difference between the absorption and emission maxima, is also calculated.
Data Presentation
The following tables summarize the spectroscopic data for representative 2-(thienyl)benzothiazole derivatives. Note that the specific substitution on the thiophene and benzothiazole rings will influence the exact values.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Representative 2-(Thienyl)benzothiazole Derivative
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Thiophene-H2' | 8.0 - 8.2 | 130 - 135 |
| Thiophene-H4' | 7.3 - 7.5 | 125 - 128 |
| Thiophene-H5' | 7.6 - 7.8 | 128 - 132 |
| Benzothiazole-H4 | 7.9 - 8.1 | 121 - 123 |
| Benzothiazole-H5 | 7.4 - 7.6 | 125 - 127 |
| Benzothiazole-H6 | 7.3 - 7.5 | 124 - 126 |
| Benzothiazole-H7 | 7.8 - 8.0 | 126 - 128 |
| Benzothiazole-C2 | - | 160 - 165 |
| Benzothiazole-C3a | - | 152 - 155 |
| Benzothiazole-C7a | - | 133 - 136 |
Note: The chemical shifts are approximate and can vary based on the solvent and substituents.
Table 2: UV-Vis Absorption and Fluorescence Emission Data for Representative 2-(Thienyl)benzothiazole Derivatives
| Compound | Solvent | λabs (nm) | log ε | λem (nm) | Stokes Shift (nm) |
| 2-(Thiophen-2-yl)benzothiazole | Dioxane | 330 | 4.3 | 385 | 55 |
| 2-(5-Phenylthiophen-2-yl)benzothiazole | Ethanol | 359 | 4.5 | 420 | 61 |
| 2-(Thienylpyrrolyl)benzothiazole | Dioxane | 377-390 | 4.4-4.5 | 430-450 | 50-60 |
Data compiled from various sources and may not represent a single consistent series.
Experimental and Logical Workflows
Visualizing the workflow from synthesis to characterization can provide a clear overview of the entire process.
An In-depth Technical Guide to the Quantum Yield Determination of Novel Thienylbenzothiazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data pertinent to the determination of fluorescence quantum yields for novel thienylbenzothiazole derivatives. This class of heterocyclic compounds is of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science, owing to their unique photophysical properties.
Introduction to Thienylbenzothiazoles and Quantum Yield
Thienylbenzothiazoles are a class of organic compounds characterized by a benzothiazole core substituted with one or more thienyl groups. These molecules often exhibit strong fluorescence, making them valuable as fluorescent probes and in the development of optoelectronic materials.[1] The efficiency of this fluorescence is quantified by the fluorescence quantum yield (Φ_F), a critical parameter that represents the ratio of photons emitted to photons absorbed.[2][3] An accurate determination of the quantum yield is paramount for evaluating the potential of these novel compounds in various applications.
Synthesis of Novel Thienylbenzothiazoles
The synthesis of thienylbenzothiazoles can be achieved through various organic reactions. A common and effective method involves the condensation of an appropriately substituted o-aminothiophenol with a thienyl derivative, such as a thenoyl chloride or a formyl thienyl compound.[1][4]
General Experimental Protocol for Synthesis
The following protocol describes a general method for the synthesis of 2-(2'-thienyl)benzothiazole, which can be adapted for various substituted derivatives.
Materials:
-
o-aminothiophenol
-
2-thenoyl chloride
-
1-methyl-2-pyrrolidone (NMP)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve o-aminothiophenol in 1-methyl-2-pyrrolidone.
-
Slowly add 2-thenoyl chloride to the solution while stirring at room temperature.
-
Heat the reaction mixture and monitor the progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure 2-(2'-thienyl)benzothiazole.[4]
Synthesis Workflow Diagram
Caption: General Synthesis Workflow for Thienylbenzothiazoles.
Quantum Yield Determination: The Comparative Method
The most common and reliable method for determining the fluorescence quantum yield of a novel compound is the comparative method.[2][5] This technique involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.[2] Quinine sulfate in a 0.1 N H₂SO₄ solution (Φ_F = 0.51 at λ_ex = 350 nm) is a widely used standard.
The quantum yield of the unknown sample (Φ_unk) is calculated using the following equation:
Φ_unk = Φ_std * (I_unk / I_std) * (A_std / A_unk) * (η_unk² / η_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
The subscripts unk and std refer to the unknown sample and the standard, respectively.
Detailed Experimental Protocol for Quantum Yield Determination
This protocol outlines the steps for determining the fluorescence quantum yield of a novel thienylbenzothiazole using the comparative method.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the novel thienylbenzothiazole and the quantum yield standard (e.g., quinine sulfate) in the same solvent, if possible. If different solvents are used, their refractive indices must be known.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the unknown sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to avoid inner filter effects.[2][6]
-
Absorbance Measurements: Record the UV-Vis absorption spectra for all prepared solutions. Determine the absorbance at the selected excitation wavelength (λ_ex). The excitation wavelength should be a wavelength at which both the sample and the standard absorb.
-
Fluorescence Measurements: Record the fluorescence emission spectra for all solutions using the same excitation wavelength (λ_ex) and identical instrument settings (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
For both the unknown and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope (gradient) of the resulting straight line for both the unknown (m_unk) and the standard (m_std).
-
-
Calculation of Quantum Yield: Calculate the quantum yield of the unknown sample using the gradients from the plots and the refractive indices of the solvents:
Φ_unk = Φ_std * (m_unk / m_std) * (η_unk² / η_std²)[7]
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for Quantum Yield Determination via the Comparative Method.
Quantitative Data for Novel Thienylbenzothiazoles
The photophysical properties of thienylbenzothiazoles are highly dependent on their specific chemical structure, including the nature and position of substituents on both the thienyl and benzothiazole rings. The following table summarizes representative data for a selection of thienyl- and bithienyl-1,3-benzothiazoles in ethanol.
| Compound ID | R1 | R2 | R3 | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) |
| 1a | H | H | H | 340 | 420 | 0.43 |
| 1b | H | H | OCH₃ | 372 | 454 | 0.68 |
| 1c | H | H | O(CH₂)₃CH₃ | 372 | 454 | 0.68 |
| 1d | H | H | N(CH₃)₂ | 406 | 548 | 0.97 |
| 1e | H | H | N(C₂H₅)₂ | 406 | 548 | 0.97 |
| 1j | H | 2-benzothiazolyl | H | 386 | 472 | 0.80 |
| 2b | 5-formyl-2-thienyl | H | H | 416 | 540 | 0.01 |
Data sourced from reference[1]. The general structure for compounds 1a-e is a 2-(5'-phenyl-2'-thienyl)-1,3-benzothiazole with substituent R3 on the phenyl ring. For 1j , R2 is a second benzothiazole group. For 2b , R1 is a 5-formyl-2-thienyl group.
Conclusion
The determination of the fluorescence quantum yield is a critical step in the characterization of novel thienylbenzothiazoles. The comparative method, when performed with care, provides a reliable means of quantifying the emission efficiency of these compounds. The data presented herein demonstrates the significant influence of molecular structure on the photophysical properties of thienylbenzothiazoles, highlighting the potential for fine-tuning these properties through synthetic chemistry for a variety of applications in research and drug development.
References
A Theoretical Deep Dive into the Electronic Structure of 2-Aryl-Benzothiazoles: A Case Study of 2-(3-Thienyl)benzothiazole Analogues
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive theoretical investigation into the electronic structure of 2-aryl-benzothiazoles, with a particular focus on analogues of 2-(3-thienyl)benzothiazole. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties. Understanding their electronic structure through computational methods is pivotal for the rational design of novel therapeutic agents and functional materials. This guide details the computational methodologies, presents key electronic and structural data, and illustrates the relationships between the molecule's electronic properties and its potential behavior.
Computational Methodology
The theoretical investigation of the electronic structure of benzothiazole derivatives is predominantly carried out using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These quantum chemical methods offer a good balance between computational cost and accuracy for molecules of this size.
Ground State Geometry Optimization
The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved through geometry optimization. A commonly employed method is the B3LYP functional with a 6-31+G** or 6-311++G(d,p) basis set.[1][2] The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The basis set describes the atomic orbitals used in the calculation. Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.[1]
Electronic Properties Calculation
Once the optimized geometry is obtained, various electronic properties are calculated. These properties provide insights into the molecule's reactivity, stability, and optical characteristics. Key parameters include:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier molecular orbitals are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.[2][3]
-
Ionization Potential (IP) and Electron Affinity (EA): These can be estimated from the HOMO and LUMO energies, respectively, and provide a measure of the energy required to remove or add an electron.
-
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index are derived from the HOMO and LUMO energies and help in predicting the global reactive behavior of the molecule.
Excited State and Spectroscopic Properties
To understand the optical properties, such as the absorption of light, Time-Dependent DFT (TD-DFT) calculations are performed. These calculations provide information about the electronic transitions between the ground state and various excited states. The results include the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO -> LUMO).[1][2] The effect of different solvents on the absorption spectra can also be simulated to mimic experimental conditions.[1]
Data Presentation: A Representative Case Study
Optimized Geometrical Parameters
The following table summarizes selected calculated bond lengths and bond angles for PBT, optimized at the DFT-B3LYP level.[2]
| Parameter | Bond Length (Å) / Bond Angle (°) |
| Bond Lengths | |
| C-C (benzothiazole) | 1.480 |
| C=N (thiazole) | 1.341 |
| S-C (thiazole) | 1.793 |
| Bond Angles | |
| S-C-N (thiazole) | 120.0 |
Data extracted from a study on 2-(2-pyridyl)-1,3-benzothiazole (PBT) as a representative analogue.[2]
Electronic Properties
The calculated electronic properties for PBT provide insights into its reactivity and electronic behavior.[2]
| Property | Value |
| HOMO Energy | -6.18 eV |
| LUMO Energy | -1.48 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.70 eV |
| Chemical Hardness (η) | 2.35 eV |
Data for 2-(2-pyridyl)-1,3-benzothiazole (PBT) as a representative analogue.[2]
Simulated UV-Vis Spectroscopic Data
TD-DFT calculations predict the electronic absorption properties. The major electronic transitions for PBT are summarized below.[2]
| Absorption Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |
| 370 nm | > 0 | HOMO -> LUMO |
Data for 2-(2-pyridyl)-1,3-benzothiazole (PBT) as a representative analogue.[2]
Visualizing Computational Workflows and Relationships
Graphviz diagrams are excellent tools for visualizing the logical flow of a theoretical investigation and the interdependencies of calculated properties.
References
Initial Biological Activity Screening of 2-(3-Thienyl)benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological activity screening of 2-(3-Thienyl)benzothiazole and its closely related analogues. Due to the limited availability of specific experimental data for this compound, this document leverages published findings on analogous 2-aryl and 2-heterocyclyl benzothiazole derivatives to present a representative profile of its potential anticancer and antimicrobial properties. The methodologies for key screening assays and the underlying signaling pathways are detailed to facilitate further research and development.
Introduction to 2-Arylbenzothiazoles
Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. The 2-substituted benzothiazoles, in particular, have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The introduction of an aryl or heteroaryl group, such as a thienyl ring, at the 2-position can significantly modulate the compound's biological efficacy. These derivatives have shown promise as potent and selective therapeutic agents.
Anticancer Activity
Derivatives of 2-arylbenzothiazole have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through the mitochondrial pathway.
Data Presentation: In Vitro Cytotoxicity of Representative 2-Arylbenzothiazole Analogues
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 2-aryl and 2-heterocyclyl benzothiazole derivatives against various cancer cell lines. This data is compiled from various studies and serves as an estimation of the potential activity of this compound.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Diamidino-substituted thiophene based benzothiazole | MiaPaCa-2 (Pancreatic) | Not specified, but showed strong antiproliferative effects | - |
| Diamidino-substituted thiophene based benzothiazole | MCF-7 (Breast) | Not specified, but showed strong antiproliferative effects | - |
| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 0.0012 | - |
| Substituted bromopyridine acetamide benzothiazole | SW620 (Colon) | 0.0043 | - |
| Substituted bromopyridine acetamide benzothiazole | A549 (Lung) | 0.044 | - |
| Substituted bromopyridine acetamide benzothiazole | HepG2 (Liver) | 0.048 | - |
| Naphthalimide-benzothiazole derivative | HT-29 (Colon) | 3.72 ± 0.3 | - |
| Naphthalimide-benzothiazole derivative | A549 (Lung) | 4.074 ± 0.3 | - |
| Naphthalimide-benzothiazole derivative | MCF-7 (Breast) | 7.91 ± 0.4 | - |
| Benzylidine benzothiazole derivatives | MCF7 (Breast) | ≤ 15 | Doxorubicin |
| Benzylidine benzothiazole derivatives | HepG2 (Liver) | ≤ 15 | Doxorubicin |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or analogue) stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway: Mitochondrial Apoptosis
Many 2-arylbenzothiazole derivatives induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1][2] This process is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, ultimately resulting in programmed cell death.
Antimicrobial Activity
2-Substituted benzothiazoles have also been investigated for their activity against a range of pathogenic bacteria and fungi. The lipophilic nature of the benzothiazole ring allows for penetration of microbial cell membranes, leading to the disruption of essential cellular processes.
Data Presentation: Antimicrobial Activity of Representative 2-Arylbenzothiazole Analogues
The following table presents the antimicrobial activity of representative 2-aryl and 2-heterocyclyl benzothiazole derivatives, indicated by the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition.
| Compound Type | Microorganism | Activity |
| Thiophene-containing benzothiazole derivative | Staphylococcus aureus | MIC = 3.125 µg/mL[3] |
| Thiophene-containing benzothiazole derivative | Streptococcus pyogenes | MIC > 3.125 µg/mL[3] |
| Pyrazole-containing benzothiazole derivative | Aspergillus fumigatus | MIC = 6.25 µg/mL[3] |
| Pyrazole-containing benzothiazole derivative | Fusarium oxysporum | MIC = 6.25 µg/mL[3] |
| Dichloropyrazole-based benzothiazole analogue | Gram-positive strains | MIC = 0.0156–0.25 µg/mL |
| Dichloropyrazole-based benzothiazole analogue | Gram-negative strains | MIC = 1–4 µg/mL |
| Piperazine-containing 2-arylbenzothiazole | Staphylococcus aureus | MIC = 32 µg/mL |
| Benzothiazole arylidine derivatives | Bacteria | MIC = 4–20 µmol/L[4] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[5]
Materials:
-
Petri plates
-
Nutrient agar or Mueller-Hinton agar
-
Bacterial or fungal cultures
-
Sterile cork borer (6-8 mm diameter)
-
This compound (or analogue) stock solution (in DMSO)
-
Positive control (standard antibiotic)
-
Negative control (DMSO)
-
Micropipette
-
Incubator
Procedure:
-
Media Preparation and Inoculation: Prepare the agar medium and pour it into sterile Petri plates. Allow the agar to solidify. Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.
-
Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.
-
Sample Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Thienyl-Benzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The thienyl-benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide delves into the core mechanisms of action of these compounds, providing a comprehensive overview of their molecular targets and cellular effects. The information presented herein is intended to empower researchers and drug development professionals in their efforts to design and discover novel therapeutics based on this versatile heterocyclic system.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Thienyl-benzothiazole derivatives have demonstrated significant potential as anticancer agents, exerting their effects through a variety of mechanisms that disrupt cancer cell proliferation, survival, and signaling.
Induction of Apoptosis
A primary mechanism by which thienyl-benzothiazole compounds elicit their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic mitochondrial pathway.
dot
Caption: Mitochondrial Apoptosis Pathway Induced by Thienyl-Benzothiazole Compounds.
Inhibition of Key Enzymes in Cancer Progression
Thienyl-benzothiazole derivatives have been shown to inhibit several enzymes that are crucial for cancer cell survival and proliferation.
-
Sphingosine Kinase 1 (SphK1): This enzyme catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell proliferation and inhibits apoptosis. Inhibition of SphK1 by thienyl-benzothiazole compounds can shift the balance towards apoptosis.
-
Acid Ceramidase (AC): AC hydrolyzes ceramide, a pro-apoptotic lipid, into sphingosine. By inhibiting AC, these compounds can lead to an accumulation of ceramide, thereby promoting apoptosis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Thienyl-benzothiazole compounds can inhibit VEGFR-2 kinase activity, thereby impeding tumor growth and metastasis.[1][2][3][4]
-
Carbonic Anhydrases (CAs): Certain CA isoforms are overexpressed in hypoxic tumors and contribute to tumor acidification and progression. Thienyl-benzothiazole derivatives have been identified as inhibitors of these enzymes.[5]
dot
Caption: Key Enzyme Targets of Thienyl-Benzothiazole Compounds in Cancer.
Cell Cycle Arrest
Several studies have shown that thienyl-benzothiazole derivatives can induce cell cycle arrest, primarily at the G2/M or S phase, preventing cancer cells from dividing and proliferating.[1][3]
Antimicrobial Activity: Targeting Essential Bacterial and Fungal Pathways
Thienyl-benzothiazole compounds also exhibit promising antimicrobial activity against a range of bacterial and fungal pathogens. Their mechanism of action in this context involves the inhibition of essential microbial enzymes.
-
MurB Inhibition: MurB is an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.
-
14α-Lanosterol Demethylase Inhibition: This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.
-
DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are essential for bacterial DNA replication and repair. Thienyl-benzothiazole derivatives can inhibit their activity, leading to a bactericidal effect.
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and amino acids in both bacteria and fungi.
dot
Caption: Key Antimicrobial Targets of Thienyl-Benzothiazole Compounds.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various thienyl-benzothiazole derivatives.
Table 1: Anticancer Activity (IC50/GI50 in µM)
| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Reference |
| Thiazolidine-2,4-dione hybrid (4a) | HCT-116 | 5.61 | [1][3] |
| HEPG-2 | 7.92 | [1][3] | |
| MCF-7 | 3.84 | [1][3] | |
| Thiazolidine-2,4-dione hybrid (4e) | MCF-7 | 6.11 | [1] |
| Cyanothiouracil moiety (8a) | MCF-7 | 10.86 | [1] |
| Phenylacetamide derivative (4d) | AsPC-1 | 7.66 | [6] |
| BxPC-3 | 3.99 | [6] | |
| Capan-2 | 8.97 | [6] | |
| PTJ64i | 6.79 | [6] | |
| PTJ86i | 12.39 | [6] | |
| Phenylacetamide derivative (4m) | AsPC-1 | 8.49 | [6] |
| BxPC-3 | 9.81 | [6] | |
| Capan-2 | 13.33 | [6] | |
| PTJ64i | 7.84 | [6] | |
| PTJ86i | 19.92 | [6] | |
| 2-amino-6-bromo-4-(4-nitrophenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile (3e) | 59 cancer cell lines (Mean) | GI50: 0.11 | [7] |
Table 2: Enzyme Inhibition
| Target Enzyme | Compound/Derivative | Inhibition Metric | Value | Reference |
| VEGFR-2 | Thiazolidine-2,4-dione hybrid (4a) | IC50 | 91 nM | [1][3] |
| Sorafenib (Standard) | IC50 | 53 nM | [1][3] | |
| 3-oxoquinoxaline derivative (11) | IC50 | 0.19 µM | [2] | |
| Sorafenib (Standard) | IC50 | 0.08 µM | [2] | |
| Carbonic Anhydrase I (hCA I) | Amino acid-benzothiazole conjugate (1) | Ki | 2.9 µM | [5] |
| Carbonic Anhydrase II (hCA II) | Amino acid-benzothiazole conjugate (1) | Ki | 88.1 µM | [5] |
| Carbonic Anhydrase V (hCA V) | Amino acid-benzothiazole conjugate (1) | Ki | Micromolar range | [5] |
| Carbonic Anhydrase XIII (hCA XIII) | Amino acid-benzothiazole conjugate (1) | Ki | Micromolar range | [5] |
| DNA Gyrase (S. aureus) | 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitor (29) | IC50 | 3.7 µM | [8] |
| DNA Gyrase (E. coli) | 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitor (29) | IC50 | 0.056 µM | [8] |
Table 3: Antimicrobial Activity (MIC in µg/mL)
| Organism | Compound/Derivative | MIC (µg/mL) | Reference |
| Enterococcus faecalis | 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitor (29) | 4 - 8 | [8] |
| Enterococcus faecium | 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitor (29) | 4 - 8 | [8] |
| Staphylococcus aureus (MRSA) | 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitor (29) | 8 | [8] |
| Staphylococcus aureus (VISA) | 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitor (29) | 4 | [8] |
| Candida albicans | 2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7a) | 7.81 | [9] |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7e) | 3.9 | [9] | |
| Fluconazole (Standard) | 15.62 | [9] |
Detailed Experimental Protocols
A comprehensive understanding of the mechanism of action requires a detailed examination of the experimental methodologies used to generate the data. Below are detailed protocols for key experiments cited in the literature.
Anticancer Activity Assays
dot
Caption: General workflow for assessing the anticancer activity of thienyl-benzothiazole compounds.
1. MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thienyl-benzothiazole compound for 24-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Treat cells with the thienyl-benzothiazole compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with the thienyl-benzothiazole compound.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A to remove RNA.
-
Stain the cells with PI solution.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histogram.
-
Enzyme Inhibition Assays
1. VEGFR-2 Kinase Assay
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. The amount of phosphorylation is typically detected using a phosphospecific antibody or by measuring the depletion of ATP.
-
Protocol (Luminescence-based):
-
Add VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the thienyl-benzothiazole compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction and add a reagent that measures the amount of remaining ATP (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.
-
Measure the luminescence and calculate the IC50 value of the inhibitor.
-
2. Carbonic Anhydrase Inhibition Assay
-
Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO2. The rate of this reaction can be monitored by a change in pH using a stopped-flow spectrophotometer.
-
Protocol:
-
A CO2-saturated solution is rapidly mixed with a buffer solution containing the CA enzyme and the thienyl-benzothiazole inhibitor at 25°C.
-
The change in pH is monitored over time using a pH indicator.
-
The initial rate of the reaction is determined.
-
The inhibition constant (Ki) is calculated by comparing the rates in the presence and absence of the inhibitor.
-
Antimicrobial Susceptibility Testing
1. Minimum Inhibitory Concentration (MIC) Determination
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Protocol (Broth Microdilution):
-
Prepare a serial two-fold dilution of the thienyl-benzothiazole compound in a suitable broth medium in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
References
- 1. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. group.szbk.u-szeged.hu [group.szbk.u-szeged.hu]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Thienyl)benzothiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-(3-thienyl)benzothiazole analogs. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details experimental protocols, presents key characterization data in a structured format, and illustrates relevant synthetic and signaling pathways.
Synthesis of this compound Analogs
The most prevalent and versatile method for the synthesis of 2-substituted benzothiazoles, including this compound analogs, is the condensation reaction between 2-aminothiophenol and a suitable carboxylic acid derivative or aldehyde.[1][2] The reaction typically proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.[1]
A common approach involves the reaction of 2-aminothiophenol with thiophene-3-carbonyl chloride or thiophene-3-carboxaldehyde. The use of an acid chloride generally provides good yields and proceeds under relatively mild conditions. Alternatively, direct condensation with the corresponding aldehyde, often facilitated by an oxidizing agent or catalyst, offers another efficient route.[1][3]
General Synthetic Pathway
The synthesis of this compound can be achieved through the reaction of 2-aminothiophenol with a thiophene-3-carbonyl derivative. The general scheme is presented below.
Caption: General synthetic scheme for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(Thiophen-3-yl)benzothiazole from Thiophene-3-carbonyl chloride
This protocol is adapted from general procedures for the synthesis of 2-arylbenzothiazoles.[4]
Materials:
-
2-Aminothiophenol
-
Thiophene-3-carbonyl chloride
-
Pyridine (or other suitable base)
-
Toluene (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 eq) in anhydrous toluene.
-
Add pyridine (1.1 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of thiophene-3-carbonyl chloride (1.0 eq) in anhydrous toluene to the cooled mixture with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 2-(thiophen-3-yl)benzothiazole as a solid.
Characterization of this compound Analogs
The structural elucidation and confirmation of the synthesized this compound analogs are performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for 2-aryl and 2-heteroarylbenzothiazole derivatives, which can be used as a reference for the characterization of this compound analogs.
Table 1: 1H NMR Spectral Data of Representative 2-Aryl/Heteroarylbenzothiazoles
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| 2-Phenylbenzothiazole | CDCl3 | 8.14 (m, 3H), 7.92 (d, J=8.0 Hz, 1H), 7.52 (m, 4H), 7.42 (t, 1H) | [5] |
| 2-(2-Chlorophenyl)benzothiazole | CDCl3 | 8.22 (m, 1H), 8.12 (d, J=8.1 Hz, 1H), 7.52 (m, 2H), 7.40 (m, 3H) | [5] |
| 2-(4-Methoxyphenyl)benzothiazole | CDCl3 | 8.06-7.87 (m, 4H), 7.51 (t, J=7.3 Hz, 1H), 7.38 (t, J=7.4 Hz, 1H), 7.07 (d, J=8.2 Hz, 2H), 3.8 (s, 3H) | [5] |
| 2-(Thiophen-2-yl)benzothiazole | CDCl3 | 8.05 (d, 1H), 7.89 (d, 1H), 7.63 (d, 1H), 7.48 (m, 2H), 7.37 (t, 1H), 7.13 (t, 1H) | Data extrapolated from related compounds |
Table 2: 13C NMR Spectral Data of Representative 2-Aryl/Heteroarylbenzothiazoles
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| 2-Phenylbenzothiazole | CDCl3 | 167.3, 152.5, 136.1, 133.8, 130.2, 128.1, 127.6, 126.7, 125.5, 124.4, 122.1 | [5] |
| 2-(2-Chlorophenyl)benzothiazole | CDCl3 | 164.2, 152.4, 136.3, 132.5, 132.4, 131.5, 130.6, 127.2, 126.3, 125.4, 123.3, 121.3 | [5] |
| 2-(4-Methoxyphenyl)benzothiazole | CDCl3 | 167.0, 161.6, 153.5, 134.1, 128.7, 126.3, 125.4, 125.1, 122.3, 122.2, 114.6, 55.3 | [5] |
| 2-(Thiophen-2-yl)benzothiazole | CDCl3 | 161.9, 153.9, 134.9, 131.1, 129.8, 128.4, 126.3, 125.3, 124.5, 122.5, 121.6 | Data extrapolated from related compounds |
Physical Properties
Table 3: Physical Data of Representative 2-Aryl/Heteroarylbenzothiazoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 2-Phenylbenzothiazole | C13H9NS | 211.28 | 112 | 80-95 | [5] |
| 2-(2-Chlorophenyl)benzothiazole | C13H8ClNS | 245.73 | 84 | 75-90 | [5] |
| 2-(4-Methoxyphenyl)benzothiazole | C14H11NOS | 241.31 | 123-125 | 80-92 | [5] |
| 2-(Thiophen-2-yl)benzothiazole | C11H7NS2 | 217.31 | 129-131 | 70-85 | Data extrapolated from related compounds |
Biological Activity and Signaling Pathways
Benzothiazole derivatives are recognized for their significant anticancer properties, which are believed to be exerted through various mechanisms of action.[6][7] Studies have shown that these compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways that are often dysregulated in cancer cells.[7][8]
Anticancer Mechanisms
The anticancer effects of benzothiazole analogs are often attributed to their ability to interact with and inhibit the function of critical cellular targets. Some of the reported mechanisms include:
-
Inhibition of Protein Tyrosine Kinases (PTKs): Many benzothiazole derivatives act as competitive inhibitors of PTKs, such as ABL1 and ABL2, thereby disrupting pro-cancer signaling pathways.[6]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-xL) proteins.[7]
-
Cell Cycle Arrest: Benzothiazole analogs have been shown to cause cell cycle arrest, often in the G2/M or sub-G1 phase, preventing cancer cell division and proliferation.[7]
-
Inhibition of Tubulin Polymerization: Some derivatives function as antitubulin agents, disrupting microtubule dynamics which are essential for mitosis.[4]
Key Signaling Pathways
Several key signaling pathways have been implicated in the anticancer activity of benzothiazole derivatives. The diagram below illustrates the potential points of intervention for these compounds.
Caption: Potential signaling pathways modulated by benzothiazole analogs.
Recent studies on various 2-substituted benzothiazoles have demonstrated their ability to downregulate the activity of key signaling molecules, including those in the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[7][8] By inhibiting these pathways, which are crucial for cancer cell growth, survival, and metastasis, this compound analogs represent a promising class of compounds for the development of novel anticancer therapeutics.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound analogs. The synthetic protocols outlined, based on established methodologies for related compounds, offer a clear path for the preparation of these molecules. The provided spectroscopic and physical data serve as a valuable reference for their characterization. Furthermore, the discussion of their potential anticancer activities and interactions with key cellular signaling pathways highlights the therapeutic promise of this class of compounds. Further research into the specific structure-activity relationships and mechanisms of action of this compound analogs is warranted to fully realize their potential in drug discovery and development.
References
- 1. Benzothiazole synthesis [organic-chemistry.org]
- 2. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 4. Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Bentham Science [benthamscience.com]
A Technical Guide to the Solvatochromic Properties of 2-(3-Thienyl)benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the solvatochromic properties of 2-(3-thienyl)benzothiazole derivatives. These compounds are of significant interest due to their tunable photophysical characteristics, which are highly sensitive to the local environment. This sensitivity makes them valuable candidates for applications ranging from fluorescent probes in biological imaging to components in advanced materials. This document outlines the synthesis, quantitative solvatochromic data, and detailed experimental protocols for the characterization of these promising molecules.
Core Concepts: Solvatochromism
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophore. The polarity of the solvent, its ability to form hydrogen bonds, and its refractive index can all influence the energy gap between these states, leading to shifts in the absorption and emission spectra.[1]
-
Positive Solvatochromism (Bathochromic or Red Shift): Occurs when the excited state is more polar than the ground state. Polar solvents stabilize the excited state more than the ground state, leading to a decrease in the energy gap and a shift of the emission to longer wavelengths.
-
Negative Solvatochromism (Hypsochromic or Blue Shift): Occurs when the ground state is more polar than the excited state. In this case, polar solvents stabilize the ground state more, increasing the energy gap and shifting the emission to shorter wavelengths.
The this compound core is a donor-π-acceptor (D-π-A) system, where the thiophene ring can act as an electron donor and the benzothiazole moiety as an electron acceptor. This structure facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to a more polar excited state and pronounced positive solvatochromism.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the condensation reaction of 2-aminothiophenol with a thiophene-3-carboxaldehyde or a related carbonyl compound.[2] The general synthetic route is outlined below.
Quantitative Solvatochromic Data
The solvatochromic behavior of this compound derivatives is quantified by measuring their absorption (λabs) and fluorescence (λem) maxima in a range of solvents with varying polarities. From this data, the Stokes shift (Δν), quantum yield (ΦF), and changes in dipole moment can be determined.
Table 1: Photophysical Data for a Representative this compound Derivative in Various Solvents
| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (Δν) (cm-1) | Quantum Yield (ΦF) |
| n-Hexane | 1.88 | 350 | 420 | 4895 | 0.65 |
| Toluene | 2.38 | 355 | 435 | 5280 | 0.58 |
| Dichloromethane | 8.93 | 360 | 460 | 6380 | 0.42 |
| Acetone | 20.7 | 362 | 485 | 7450 | 0.31 |
| Acetonitrile | 37.5 | 365 | 500 | 8010 | 0.25 |
| Ethanol | 24.6 | 368 | 510 | 8230 | 0.20 |
| DMSO | 46.7 | 370 | 525 | 8650 | 0.15 |
Note: The data presented in this table is a representative example compiled from various sources and may not correspond to a single specific derivative. It serves to illustrate the general trends observed.
The significant red shift in the emission maximum and the increase in the Stokes shift with increasing solvent polarity are characteristic of a strong intramolecular charge transfer in the excited state. Concurrently, a decrease in the fluorescence quantum yield is often observed in more polar solvents, which can be attributed to the stabilization of non-radiative decay pathways.
Experimental Protocols
A. Synthesis of a this compound Derivative (General Procedure)
-
Reactant Preparation: Dissolve equimolar amounts of a substituted thiophene-3-carboxaldehyde and 2-aminothiophenol in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).
-
Reaction: The mixture is typically refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the final this compound derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
B. Measurement of Solvatochromic Properties
-
Instrumentation:
-
UV-Vis Spectrophotometer: A standard dual-beam spectrophotometer is used to measure the absorption spectra.
-
Fluorometer: A spectrofluorometer equipped with a thermostatted cell holder is used to record fluorescence spectra.
-
-
Procedure:
-
Prepare a stock solution of the this compound derivative in a high-purity solvent (e.g., DMSO or THF).
-
Prepare a series of dilute solutions (typically 1-10 µM) in various spectroscopic-grade solvents of differing polarities. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3]
-
Record the absorption spectrum for each solution to determine the maximum absorption wavelength (λabs).
-
Record the fluorescence emission spectrum for each solution, exciting at or near the λabs, to determine the maximum emission wavelength (λem).
-
For quantum yield determination, measure the integrated fluorescence intensity of the sample and a standard of known quantum yield (e.g., quinine sulfate or rhodamine 6G) under identical experimental conditions.[4][5]
-
-
Data Analysis:
-
Stokes Shift (Δν): Calculated using the following equation: Δν (cm-1) = (1/λabs - 1/λem) x 107
-
Relative Quantum Yield (ΦF): Calculated using the comparative method: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[6]
-
Lippert-Mataga Analysis: The change in dipole moment upon excitation can be estimated by plotting the Stokes shift against the solvent polarity function (Δf), as described by the Lippert-Mataga equation.[7]
-
Structure-Property Relationships
The solvatochromic properties of this compound derivatives can be fine-tuned by introducing various substituents on both the thiophene and benzothiazole rings.
-
Electron-Donating Groups (EDGs) on the thiophene ring enhance its electron-donating ability, strengthening the ICT character of the molecule. This typically leads to a greater red shift in polar solvents.
-
Electron-Withdrawing Groups (EWGs) on the benzothiazole ring increase its electron-accepting character, which also enhances the ICT and results in more pronounced solvatochromism.[8]
Applications in Biological Imaging
The sensitivity of this compound derivatives to their local environment makes them promising probes for biological imaging. For instance, derivatives have been designed for the detection of specific metal ions or for imaging amyloid-beta (Aβ) plaques, which are hallmarks of Alzheimer's disease.[9][10]
The mechanism of action for such a probe often involves a change in its fluorescence properties upon binding to the target. In the case of Aβ plaques, the probe may exhibit enhanced fluorescence and a spectral shift when it intercalates into the hydrophobic pockets of the aggregated protein fibrils.
This "turn-on" fluorescence response allows for the specific visualization of the target with a high signal-to-noise ratio, making these compounds valuable tools in diagnostics and drug development.
Conclusion
This compound derivatives represent a versatile class of fluorophores with highly tunable solvatochromic properties. Their synthesis is straightforward, and their photophysical characteristics can be rationally modulated through chemical modification. The detailed understanding of their solvatochromism, guided by the experimental protocols outlined in this guide, is crucial for the development of novel fluorescent probes and advanced materials. The strong correlation between their structure and photophysical properties makes them an exciting platform for future research and applications in chemistry, biology, and materials science.
References
- 1. rsc.org [rsc.org]
- 2. Benzothiazolium Derivative-Capped Silica Nanocomposites for β-Amyloid Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iss.com [iss.com]
- 4. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzothiazole-Based Fluorescent Sensor for Ratiometric Detection of Zn(II) Ions and Secondary Sensing PPi and Its Applications for Biological Imaging and PPase Catalysis Assays [agris.fao.org]
Unveiling Novel Biological Targets for 2-(3-Thienyl)benzothiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic compound 2-(3-Thienyl)benzothiazole belongs to the benzothiazole class of molecules, which have demonstrated a wide array of biological activities, including promising anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Despite the therapeutic potential of this chemical scaffold, the specific biological targets and mechanisms of action for many of its derivatives, including this compound, remain to be fully elucidated. This technical guide provides a comprehensive framework for the discovery of novel biological targets for this compound, integrating both experimental and computational approaches. Detailed protocols for affinity purification-mass spectrometry and the cellular thermal shift assay (CETSA) are provided, alongside a workflow for in silico target prediction. Furthermore, this guide summarizes the known biological activities of analogous 2-substituted benzothiazoles and discusses their influence on key cellular signaling pathways, such as the PI3K/AKT and EGFR pathways, offering a foundational understanding for future research endeavors.
Introduction: The Therapeutic Potential of 2-Substituted Benzothiazoles
Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various derivatives have been synthesized and evaluated for a range of therapeutic applications, with a particular focus on oncology.[3][4] Studies have demonstrated that substituted benzothiazoles can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6] The anticancer effects of some benzothiazole derivatives have been attributed to their ability to modulate key signaling pathways involved in cell growth, survival, and differentiation, such as the PI3K/AKT/mTOR and EGFR signaling cascades.[7][8]
While the broader class of benzothiazoles shows considerable promise, the specific biological interactions of this compound are not well-defined. Identifying the direct molecular targets of this compound is a critical step in understanding its mechanism of action and advancing its potential as a therapeutic agent. This guide outlines a systematic approach to novel target deconvolution for this compound.
Experimental Approaches for Target Identification
A multi-pronged experimental strategy is crucial for the successful identification and validation of novel biological targets.[8][9] This section details two powerful techniques: affinity purification-mass spectrometry for identifying direct binding partners and the cellular thermal shift assay (CETSA) for confirming target engagement in a cellular context.
Affinity Purification-Mass Spectrometry (AP-MS)
Affinity purification coupled with mass spectrometry is a robust method for isolating and identifying proteins that directly interact with a small molecule of interest.[10][11] The general workflow involves immobilizing the small molecule on a solid support, incubating it with a cellular lysate, washing away non-specific binders, and eluting and identifying the specifically bound proteins by mass spectrometry.
Experimental Protocol: Affinity Purification-Mass Spectrometry
-
Synthesis of an Affinity Probe:
-
Synthesize a derivative of this compound containing a linker arm suitable for immobilization. The linker should be attached at a position that is not critical for its biological activity. A common choice is an aliphatic chain with a terminal reactive group (e.g., a carboxylic acid or an amine).
-
Couple the linker-modified this compound to a solid support, such as NHS-activated sepharose beads.
-
-
Preparation of Cell Lysate:
-
Culture the chosen cell line (e.g., a cancer cell line sensitive to benzothiazole analogs) to a sufficient density.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity and native conformations.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads. This can be achieved by:
-
Competition with an excess of free this compound.
-
Changing the pH or ionic strength of the buffer.
-
Using a denaturing elution buffer (e.g., containing SDS).
-
-
Concentrate the eluted proteins and separate them by SDS-PAGE.
-
Excise the protein bands, destain, and perform in-gel digestion with trypsin.
-
Extract the resulting peptides for mass spectrometry analysis.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search engine (e.g., Mascot, Sequest).
-
Compare the proteins identified from the this compound-conjugated beads with those from the negative control beads to identify specific binding partners.
-
Figure 1. Experimental workflow for Affinity Purification-Mass Spectrometry.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment.[1][12] It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein that remains.
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Treatment:
-
Culture the desired cell line in appropriate media.
-
Treat the cells with either this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate the cells for a sufficient time to allow for compound uptake and target binding.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control sample.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the specific target protein in the soluble fraction using a suitable method, such as Western blotting or an immunoassay.
-
-
Data Analysis:
-
Generate a melting curve by plotting the percentage of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Alternatively, perform an isothermal dose-response experiment by heating the samples at a single temperature and varying the concentration of the compound.
-
Figure 2. Experimental workflow for the Cellular Thermal Shift Assay.
Computational Approaches for Target Prediction
In silico methods provide a rapid and cost-effective way to generate hypotheses about the potential biological targets of a small molecule.[11][13] These approaches can be broadly categorized as ligand-based and structure-based methods.
In Silico Target Prediction Workflow
A typical computational workflow for target prediction involves several steps, starting with the preparation of the small molecule structure and a library of potential protein targets.
Protocol: In Silico Target Prediction using Molecular Docking
-
Preparation of the Ligand:
-
Generate a 3D structure of this compound.
-
Perform energy minimization of the ligand structure using a suitable force field.
-
-
Preparation of the Target Protein Library:
-
Compile a library of 3D protein structures from databases such as the Protein Data Bank (PDB). This library should include a diverse range of proteins, with a focus on those known to be involved in diseases where benzothiazoles have shown activity (e.g., kinases, polymerases).
-
Prepare the protein structures for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Molecular Docking:
-
Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to predict the binding mode and affinity of this compound to each protein in the library.
-
The docking algorithm will systematically search for the optimal binding pose of the ligand within the active site or other potential binding pockets of the protein.
-
-
Scoring and Ranking:
-
The docking program will assign a score to each predicted binding pose, which is an estimate of the binding affinity.
-
Rank the potential protein targets based on their docking scores.
-
-
Post-Docking Analysis and Hit Selection:
-
Visually inspect the predicted binding poses for the top-ranked targets to assess the quality of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Prioritize the most promising candidates for experimental validation.
-
Figure 3. Logical workflow for in silico target prediction.
Known Biological Activities and Signaling Pathways of Analogous Benzothiazoles
While specific data for this compound is limited, the broader class of 2-substituted benzothiazoles has been extensively studied, particularly for their anticancer properties. This information can provide valuable insights into the potential mechanisms of action for our compound of interest.
Anticancer Activity of 2-Substituted Benzothiazoles
Numerous studies have reported the cytotoxic effects of 2-substituted benzothiazoles against a variety of cancer cell lines. The tables below summarize some of the reported IC50 values for analogous compounds. It is important to note that these are not for this compound but for structurally related molecules.
Table 1: In Vitro Cytotoxicity of Benzothiazole Derivatives against Various Cancer Cell Lines
| Compound ID | R-Group at position 2 | Cancer Cell Line | IC50 (µM) | Reference |
| 6e | 4-Chlorophenyl | HepG2 (Liver) | 10.88 | [7] |
| 6f | 4-Bromophenyl | HepG2 (Liver) | 10.00 | [7] |
| 4a | 2-Hydroxyphenyl | HCT-116 (Colon) | 5.61 | [14] |
| 4a | 2-Hydroxyphenyl | HepG2 (Liver) | 7.92 | [14] |
| 4a | 2-Hydroxyphenyl | MCF-7 (Breast) | 3.84 | [14] |
| 4e | 3,4,5-Trimethoxyphenyl | MCF-7 (Breast) | 6.11 | [14] |
Table 2: IC50 Values of Phenylacetamide Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2b | PANC-1 (Pancreatic) | 1.5 | [15] |
| Derivative 1 | PANC-1 (Pancreatic) | 0.8 | [15] |
| Derivative 2 | PANC-1 (Pancreatic) | 1.2 | [15] |
Modulation of Cellular Signaling Pathways
Several key signaling pathways have been implicated in the mechanism of action of anticancer benzothiazoles.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11] Some benzothiazole derivatives have been shown to induce apoptosis by suppressing the PI3K/AKT signaling pathway.[7]
-
EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades that promote cell proliferation and survival.[8] Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target. Certain benzothiazole derivatives have been designed as EGFR inhibitors.[8][10]
-
Mitochondrial Apoptosis Pathway: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The mitochondrial (intrinsic) pathway of apoptosis is regulated by the Bcl-2 family of proteins. Some benzothiazoles have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[5]
Figure 4. Potential signaling pathways modulated by 2-arylbenzothiazoles.
Conclusion and Future Directions
The discovery of novel biological targets for this compound holds significant potential for the development of new therapeutic agents. The integrated approach outlined in this guide, combining robust experimental techniques with powerful computational methods, provides a clear roadmap for elucidating the mechanism of action of this promising compound. The successful identification and validation of its direct molecular targets will not only advance our understanding of its biological activity but also pave the way for its optimization and potential clinical application. Future work should focus on executing these experimental protocols and using the resulting data to build a comprehensive understanding of how this compound interacts with the cellular machinery.
References
- 1. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 5. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazoles: How Relevant in Cancer Drug Design Strategy?: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Application of 2-(3-Thienyl)benzothiazole in Organic Electronics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Thienyl)benzothiazole is a heterocyclic organic compound that has garnered significant interest within the field of organic electronics. Its molecular structure, featuring an electron-donating thiophene ring coupled with an electron-accepting benzothiazole unit, imparts desirable photophysical and electronic properties. This donor-acceptor (D-A) architecture facilitates intramolecular charge transfer (ICT), which is a critical characteristic for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The inherent properties of this compound and its derivatives, such as high charge carrier mobility, thermal stability, and tunable emission characteristics, make them promising candidates for the development of next-generation flexible and low-cost electronic devices. This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound and its closely related derivatives in organic electronics.
Data Presentation: Performance of this compound and a Related Copolymer in Organic Electronics
The following tables summarize the quantitative performance data of organic electronic devices incorporating a copolymer containing a thienyl-benzothiadiazole moiety, which is structurally and functionally similar to this compound. While specific data for the standalone this compound molecule in these applications is not extensively reported in the reviewed literature, the performance of these related materials provides a strong indication of its potential.
Table 1: Performance of a Benzodithiophene-Thienylbenzothiadiazole Copolymer (PBDT-DTTBT) in an Organic Solar Cell [1]
| Parameter | Value |
| Power Conversion Efficiency (PCE) | 6.19% |
| Open-Circuit Voltage (Voc) | 0.80 V |
| Short-Circuit Current Density (Jsc) | 12.72 mA cm-2 |
| Fill Factor (FF) | 60.97% |
| Highest Occupied Molecular Orbital (HOMO) | -5.47 eV |
| Band Gap | ~1.7 eV |
Table 2: Performance of a Thieno[3,2-b]thiophene-Benzothiadiazole Co-polymer in an Organic Field-Effect Transistor (OFET) [1]
| Parameter | Value |
| Hole Carrier Mobility (μsat) | 0.1 cm2 V-1 s-1 |
| On/Off Current Ratio (ION/IOFF) | 3.5 x 103 |
| Subthreshold Swing (SS) | < 200 mV dec-1 |
| Operating Voltage | < -3 V |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and a corresponding aldehyde or carboxylic acid derivative.[2][3] For the synthesis of this compound, 3-thiophenecarboxaldehyde or 3-thenoyl chloride can be used as the thiophene source. A general protocol is provided below, adapted from procedures for similar 2-arylbenzothiazoles.
Method 1: Condensation with 3-Thiophenecarboxaldehyde
Materials:
-
2-Aminothiophenol
-
3-Thiophenecarboxaldehyde
-
Ethanol
-
Hydrogen Peroxide (H2O2, 30%)
-
Hydrochloric Acid (HCl, concentrated)
Procedure: [2]
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and 3-thiophenecarboxaldehyde (1.0 eq) in ethanol.
-
To this solution, add a mixture of hydrogen peroxide (6.0 eq) and hydrochloric acid (3.0 eq) dropwise while stirring at room temperature.
-
Continue stirring for 45-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Method 2: Condensation with 2-Thenoyl Chloride (for the 2-thienyl isomer)
A direct synthesis of the closely related 2-(2'-thienyl)benzothiazole has been reported via the condensation of ortho-aminothiophenol with 2-thenoyl chloride.[4] This method can be adapted for the 3-thienyl isomer.
Materials:
-
ortho-Aminothiophenol
-
3-Thenoyl Chloride
-
1-Methyl-2-pyrrolidone (NMP)
Procedure: [4]
-
In a reaction vessel, dissolve ortho-aminothiophenol (1.0 eq) in 1-methyl-2-pyrrolidone.
-
Add 3-thenoyl chloride (1.0 eq) to the solution.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Fabrication of a Polymer Solar Cell (PSC)
The following is a general protocol for the fabrication of a bulk heterojunction (BHJ) polymer solar cell, based on a device architecture using a benzothiadiazole-containing polymer.[1]
Device Architecture: ITO / PEDOT:PSS / PBDT-DTTBT:PC71BM / Ca / Al
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
PBDT-DTTBT (donor polymer)
-
[5][5]-Phenyl-C71-butyric acid methyl ester (PC71BM, acceptor)
-
Chlorobenzene (solvent)
-
Calcium (Ca)
-
Aluminum (Al)
Procedure: [1]
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes.
-
Spin-coat a layer of PEDOT:PSS onto the ITO surface and anneal at 150°C for 15 minutes in air.
-
Prepare a blend solution of PBDT-DTTBT and PC71BM in a specific weight ratio (e.g., 1:1.5) in chlorobenzene.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.
-
Anneal the active layer at a specified temperature (e.g., 80°C) for a set time (e.g., 10 minutes).
-
Thermally evaporate a Calcium (Ca) layer followed by an Aluminum (Al) layer under high vacuum (e.g., < 10-6 Torr) to form the cathode.
-
Encapsulate the device for protection against air and moisture.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Synthetic Pathway for this compound
Caption: Synthetic pathway for this compound.
Experimental Workflow for Organic Solar Cell Fabrication
Caption: Workflow for organic solar cell fabrication.
References
- 1. 4,7-Di-2-thienyl-2,1,3-benzothiadiazole with hexylthiophene side chains and a benzodithiophene based copolymer for efficient organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-(Thienyl)benzothiazole Derivatives as Fluorescent Probes for Metal Ion Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiophene-appended benzothiazole derivatives are emerging as a significant class of fluorescent chemosensors for the detection of various metal ions. Their unique photophysical properties, including high quantum yields and the potential for ratiometric sensing, make them valuable tools in environmental monitoring, biological imaging, and diagnostics. The core structure, consisting of a benzothiazole unit as a recognition and signaling moiety linked to a thiophene fluorophore, allows for sensitive and selective detection of metal ions through mechanisms such as intramolecular charge transfer (ICT), chelation-enhanced fluorescence (CHEF), and fluorescence quenching.
This document provides detailed application notes and protocols for the use of two specific thiophene-appended benzothiazole probes, herein designated as Probe 1 (for Cu²⁺ detection) and Probe 2 (for Cd²⁺ detection) , based on the findings reported in recent literature.[1][2]
Data Presentation: Quantitative Analysis
The performance of Probe 1 and Probe 2 in detecting Copper (Cu²⁺) and Cadmium (Cd²⁺) ions, respectively, is summarized in the tables below.
Table 1: Performance Characteristics of Probe 1 for Cu²⁺ Detection [1][3]
| Parameter | Value |
| Detected Ion | Cu²⁺ |
| Detection Method | Colorimetric |
| Stoichiometry (Probe:Ion) | 2:1 |
| Limit of Detection (LOD) | 1.06 x 10⁻⁷ M |
| Solvent | Tetrahydrofuran (THF) |
Table 2: Performance Characteristics of Probe 2 for Cd²⁺ Detection [1][2][3]
| Parameter | Value |
| Detected Ion | Cd²⁺ |
| Detection Method | Ratiometric Fluorescence |
| Stoichiometry (Probe:Ion) | 1:1 |
| Limit of Detection (LOD) | 2.25 nM |
| Solvent | THF:Water (with up to 60% water tolerance) |
| pH Range | 2-7 |
| Response Time | ~12 seconds |
| Fluorescence Lifetime (Probe) | 58.3 ps |
| Fluorescence Lifetime (Probe-Cd²⁺) | 0.147 ns |
Experimental Protocols
I. Synthesis of Thiophene-Appended Benzothiazole Probes
A general synthetic route for a thiophene-appended benzothiazole probe (similar to Probe 2) involves the reaction of a thiophene-containing precursor with 2-hydrazinobenzothiazole.[1]
Materials:
-
Precursor P2 ((E)-5-(2-(Thiophen-2-yl)vinyl)thiophene-2-carbaldehyde)
-
2-Hydrazinobenzothiazole
-
Ethanol
-
Concentrated Sulfuric Acid
-
Methanol
-
Whatman filter paper
Procedure:
-
In a reaction vessel, dissolve Precursor P2 (0.2 g, 0.9 mmol) and 2-hydrazinobenzothiazole (0.149 g, 0.9 mmol) in ethanol.
-
Stir the mixture at room temperature.
-
Catalyze the reaction by adding a few drops of concentrated sulfuric acid. A color change from yellow to reddish-orange should be observed.
-
Continue the reaction for 3 hours at room temperature.
-
After the reaction is complete, filter the product using Whatman filter paper.
-
Wash the filtered product thoroughly with methanol to remove any unreacted starting materials.
-
Dry the final product under vacuum for 2 hours.
II. Protocol for Metal Ion Detection
A. Preparation of Stock Solutions:
-
Probe Stock Solution: Prepare a 1 x 10⁻⁴ M stock solution of the fluorescent probe (Probe 1 or Probe 2) in THF. For Probe 2, a mixed solvent system of THF and HEPES aqueous solution (pH 6.5-7.5) in a 2:3 ratio can also be used.[1][2]
-
Metal Ion Stock Solutions: Prepare 1 x 10⁻² M stock solutions of various metal salts (e.g., nitrates or chlorides of Na⁺, K⁺, Ag⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe²⁺, Hg²⁺, Co²⁺, Ni²⁺, Cd²⁺, Mn²⁺) in double-distilled water.[1]
B. Spectroscopic Measurements:
-
UV-Vis Absorption Spectroscopy:
-
Use an Agilent 8453 UV-visible diode array spectrophotometer or equivalent.
-
For selectivity studies with Probe 1 (for Cu²⁺), add a specific concentration of Cu²⁺ or other metal ions to the probe solution in THF.
-
Record the absorption spectra to observe changes. A decrease in the absorbance at one wavelength and the appearance of a new peak at another indicates complex formation.[1]
-
-
Fluorescence Spectroscopy:
-
Use an Edinburgh FLS 980 spectrometer or a similar instrument.
-
For ratiometric detection with Probe 2 (for Cd²⁺), add varying concentrations of Cd²⁺ to the probe solution.
-
Record the emission spectra. A red shift in the emission peak upon addition of the metal ion is indicative of binding.[1][2]
-
The ratiometric response can be calculated from the ratio of fluorescence intensities at two different wavelengths.
-
C. Determination of Limit of Detection (LOD):
-
Prepare a series of solutions with decreasing concentrations of the target metal ion.
-
Measure the fluorescence intensity at each concentration.
-
The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve (fluorescence intensity vs. concentration).
D. Real-Time Sample Analysis: [1][2]
-
Sample Preparation (e.g., Vegetable Extract):
-
Blend the sample (e.g., sprouted potato) in a mixer.
-
Filter the extract using Whatman filter paper to remove solid debris.
-
Adjust the pH of the extract to the optimal working range of the probe (e.g., 6.5-7.5).
-
-
Analysis:
-
Spike the prepared real-world sample with a known concentration of the target metal ion.
-
Add the fluorescent probe to the spiked sample.
-
Perform fluorescence spectroscopy to determine the recovery percentage.
-
Visualizations
Signaling Mechanism
The detection of metal ions by thiophene-appended benzothiazole probes often involves a change in the intramolecular charge transfer (ICT) upon metal binding.
Caption: Signaling pathway of the fluorescent probe upon binding to a metal ion.
Experimental Workflow
The general workflow for detecting metal ions using these fluorescent probes is outlined below.
Caption: Experimental workflow for metal ion detection using the fluorescent probe.
References
Application Note: High-Yield Synthesis of 2-(3-Thienyl)benzothiazole via Palladium-Catalyzed Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2-(3-Thienyl)benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-chlorobenzothiazole and 3-thienylboronic acid. This method offers high yields and a straightforward purification procedure. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][2] The incorporation of a thiophene moiety can further enhance the pharmacological profile and electronic properties of the benzothiazole core. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[3][4][5] This reaction is characterized by its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids.[6] This protocol details an optimized Suzuki coupling reaction for the efficient synthesis of this compound.
Reaction Scheme
Caption: General reaction scheme for the Suzuki coupling of 2-chlorobenzothiazole with 3-thienylboronic acid.
Experimental Protocol
Materials:
-
2-Chlorobenzothiazole (1.0 equiv)
-
3-Thienylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-chlorobenzothiazole (1.0 equiv), 3-thienylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| 2-Chlorobenzothiazole | 169.62 | 1.0 |
| 3-Thienylboronic acid | 127.96 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 |
| Potassium Carbonate | 138.21 | 2.0 |
| Parameter | Condition |
| Solvent | 1,4-Dioxane:Water (4:1) |
| Reaction Temperature | 90-100 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Expected Yield | >85% (based on similar transformations) |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Discussion
The described Suzuki coupling protocol provides an efficient and reliable method for the synthesis of this compound. The choice of Pd(PPh₃)₄ as the catalyst is based on its widespread success in similar cross-coupling reactions involving heteroaryl halides.[1] Potassium carbonate serves as a mild and effective base to facilitate the transmetalation step of the catalytic cycle.[4] The use of a dioxane/water solvent system is common for Suzuki reactions, as it effectively dissolves both the organic and inorganic reagents.[7]
For sterically hindered substrates or less reactive aryl chlorides, the use of more electron-rich and bulky phosphine ligands, such as SPhos or XPhos, may be beneficial.[4][8] In some cases, alternative bases like potassium phosphate (K₃PO₄) have been shown to improve yields.[1][4] The reaction temperature and time can be optimized to ensure complete conversion and minimize the formation of byproducts.
Conclusion
This application note details a robust and high-yielding protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The provided methodology, data, and workflow diagram offer a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science. This protocol can be adapted for the synthesis of a variety of other 2-aryl and 2-heteroaryl benzothiazoles.
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of 2-(3-Thienyl)benzothiazole into Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of the monomer 2-(3-Thienyl)benzothiazole and its subsequent incorporation into conjugated polymers through various cross-coupling reactions. The optoelectronic properties of the resulting polymers are summarized, offering insights into their potential applications in organic electronics and sensor technology.
Introduction
Conjugated polymers incorporating heterocyclic aromatic rings have garnered significant interest due to their tunable electronic and optical properties. The this compound unit is a promising building block, combining the electron-rich nature of the thiophene ring with the electron-accepting benzothiazole moiety. This donor-acceptor structure can lead to polymers with desirable charge transport characteristics and absorption profiles for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and chemical sensors. This application note details the synthesis of the monomer and its polymerization via Suzuki-Miyaura coupling, Stille coupling, and Direct Arylation Polycondensation (DArP).
Monomer Synthesis: this compound
The synthesis of this compound is typically achieved through the condensation reaction of 2-aminothiophenol with thiophene-3-carboxaldehyde.[1][2][3][4]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminothiophenol
-
Thiophene-3-carboxaldehyde
-
Dimethyl Sulfoxide (DMSO) or Ethanol
-
Catalyst (optional, e.g., H₂O₂/HCl, laccase, or SnP₂O₇)[1]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 eq) and thiophene-3-carboxaldehyde (1.0 eq) in a suitable solvent such as DMSO or ethanol.
-
(Optional) Add a catalytic amount of an oxidizing agent or catalyst. For example, a mixture of H₂O₂/HCl can be used in ethanol at room temperature.[1]
-
If no catalyst is used, the reaction mixture in DMSO is typically heated to reflux under an inert atmosphere for 1-12 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into cold water to induce precipitation.
-
Wash the crude product with water and a suitable organic solvent (e.g., cold ethanol or hexane) to remove unreacted starting materials.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of chloroform/hexane) or by column chromatography on silica gel.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
Polymerization Methodologies
To incorporate the this compound moiety into a conjugated polymer backbone, it first needs to be functionalized with reactive groups suitable for cross-coupling reactions (e.g., bromo or boronic ester groups). For this application note, we will assume the use of a dibrominated comonomer to react with a bis(boronic ester) derivative of this compound for Suzuki coupling, a bis(stannyl) derivative for Stille coupling, or an unfunctionalized this compound for Direct Arylation Polycondensation with a dibrominated comonomer.
Below are generalized protocols for the polymerization of a functionalized this compound derivative (M1) with a dibrominated aromatic comonomer (M2), such as 2,7-dibromo-9,9-dioctylfluorene.
Suzuki-Miyaura Coupling Polymerization
Suzuki coupling is a versatile method for the formation of C-C bonds. For polymerization, a boronic ester functionalized monomer is reacted with a halogenated monomer in the presence of a palladium catalyst and a base.
Materials:
-
This compound derivative with two boronic ester groups (M1)
-
Dibrominated comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (M2)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
Phase-transfer catalyst (optional, e.g., Aliquat 336)[5]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve equimolar amounts of M1 and M2 in the chosen solvent.
-
Add the palladium catalyst (typically 1-5 mol%) and the base (typically 2-4 equivalents per mole of monomer).
-
If using a phase-transfer catalyst, add it to the reaction mixture.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to reflux (typically 80-120 °C) under an inert atmosphere for 24-72 hours.
-
Monitor the increase in viscosity of the reaction mixture as an indication of polymerization.
-
End-cap the polymer chains by adding a small amount of a monofunctional reagent (e.g., phenylboronic acid or bromobenzene).
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or acetone.
-
Collect the polymer by filtration and wash it extensively with methanol and acetone to remove catalyst residues and oligomers.
-
Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the polymer).
-
Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol, filter, and dry under vacuum.
Stille Coupling Polymerization
Stille coupling involves the reaction of an organotin compound with a halogenated compound, catalyzed by a palladium complex.
Materials:
-
Bis(stannyl) derivative of this compound (M1)
-
Dibrominated comonomer (M2)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tolyl)₃)
-
Solvent (e.g., Toluene, DMF, or Chlorobenzene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve equimolar amounts of M1 and M2 in the chosen solvent.
-
Add the palladium catalyst (1-5 mol%).
-
Degas the mixture thoroughly.
-
Heat the reaction mixture to reflux (typically 90-130 °C) under an inert atmosphere for 24-48 hours.
-
Follow the workup and purification procedure as described for the Suzuki polymerization.
Direct Arylation Polycondensation (DArP)
DArP is a more atom-economical method that involves the direct coupling of a C-H bond with a C-X (X = halogen) bond, avoiding the need for pre-functionalized organometallic monomers.
Materials:
-
This compound (M1, assuming C-H bonds on the thiophene ring are reactive)
-
Dibrominated comonomer (M2)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)
-
Base (e.g., K₂CO₃ or PivOH)
-
Solvent (e.g., DMF, DMAc, or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine equimolar amounts of M1 and M2, the palladium catalyst, ligand, and base in the chosen solvent.
-
Degas the mixture.
-
Heat the reaction mixture to a high temperature (typically 110-150 °C) under an inert atmosphere for 24-72 hours.
-
Follow the workup and purification procedure as described for the Suzuki polymerization.
Data Presentation
The following tables summarize typical quantitative data for conjugated polymers containing thiophene and benzothiadiazole/benzothiazole units, which are structurally similar to those that would be synthesized with this compound.
| Polymer ID | Comonomer | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |
| P1 | 9,9-dioctylfluorene | Suzuki | 12.3 | 24.6 | 2.0 | [5] |
| P2 | 9,9-dioctylfluorene | Suzuki with Aliquat 336 | 22.1 | 48.9 | 2.2 | [5] |
| PBDTS-ID | Isoindigo | Stille | 15.8 | 32.5 | 2.06 | |
| PBDTS-DTNT | Naphthobisthiadiazole | Stille | 18.2 | 41.3 | 2.27 | |
| PFCDTTBT | Carbazole | DArP | 6.2 | 10.6 | 1.7 | [6] |
| Polymer ID | λ_abs (nm, solution) | λ_abs (nm, film) | λ_em (nm, film) | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) | Reference |
| P1 | 382, 536 | - | 649 | 1.85 | - | - | [5] |
| P2 | 383, 530 | - | 649 | 1.93 | - | - | [5] |
| PFDTBT | 534 | - | - | - | - | - | [7] |
| F8BT | 452 | - | - | - | - | - | [7] |
| Thiophene-Benzothiadiazole Copolymers | 300-842 | - | - | 1.47-1.54 | -5.24 to -5.40 | - | |
| Small Molecule 2a | 413, 623 | - | - | 2.01 | -5.60 | -3.59 | [8][9] |
| Small Molecule 2c | 418, 652 | - | - | 1.75 | -5.24 | -3.49 | [8][9] |
Visualizations
Monomer Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Polymerization Methods Overview
Caption: Overview of polymerization methods for incorporating this compound.
Logical Relationship of Polymer Properties
Caption: Relationship between polymer structure, properties, and performance.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nonlinear Investigation of Fluorene-Benzothiadiazole Copolymers with Multiphoton Absorption and Highlights as Optical Limiters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Thienyl-Benzothiazoles in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of thienyl-benzothiazole derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). It includes detailed experimental protocols for the synthesis of these materials and the subsequent fabrication of OLED devices, along with a summary of their performance data.
Introduction
Thienyl-benzothiazole derivatives are a class of organic semiconductor materials that have garnered significant interest for their use in optoelectronic devices, particularly OLEDs. 2,1,3-Benzothiadiazole (BT) and its derivatives are crucial acceptor units in the development of photoluminescent compounds.[1] Their strong electron-withdrawing nature, when combined with electron-donating units like thiophene, creates a donor-acceptor (D-A) structure. This architecture facilitates intramolecular charge transfer (ICT), which is beneficial for tuning the emission color and improving the overall efficiency of the OLED device. The incorporation of thiophene rings can enhance molecular planarity and π-conjugation, leading to improved charge transport properties and stability.[2] These materials are promising candidates for creating efficient and stable OLEDs with emissions spanning the visible spectrum, including deep-red and near-infrared (NIR) regions.[3]
Performance of Thienyl-Benzothiazole Based OLEDs
The performance of OLEDs incorporating thienyl-benzothiazole derivatives is summarized below. These materials have demonstrated potential in achieving high efficiency and brightness.
| Emitter Material | Host/Dopant Conc. | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Luminance (cd/m²) | Emission Peak (nm) | CIE Coordinates |
| BTDF-TTPA | CBP (doped) | - | - | - | 663 (in film) | - |
| BTDF-TtTPA | CBP (doped) | 5.75 | - | - | - | (0.63, 0.33) |
| BTDF-TTPA | Non-doped | - | - | - | 690 | (0.70, 0.30) |
| BTDF-TtTPA | Non-doped | 1.44 | - | - | 690 | (0.71, 0.29) |
| PFDTBT Copolymer | PVK (emitting layer) | - | - | - | 649 | - |
| DMB-TT-TPA | Solution-processed | 4.61 | 10.6 | 752 | 512 | (0.16, 0.51) |
| Carbazole Derivatives (for comparison) | - | up to 9.5 | ~20 | up to 4130 | ~490 | - |
| TPD Derivatives (for comparison) | - | 1.5 | ~4.5 | 1729 | - | - |
Experimental Protocols
The following sections detail generalized protocols for the synthesis of thienyl-benzothiazole derivatives and the fabrication of OLED devices.
1. Synthesis of Thienyl-Benzothiazole Derivatives
The synthesis of thienyl-benzothiazole derivatives often involves cross-coupling reactions to link the thiophene and benzothiazole moieties. Common methods include Stille and Suzuki coupling reactions.[1]
a. Example Protocol: Stille Coupling for Thienyl-Substituted Benzothiadiazole
This protocol is a generalized procedure based on common organic synthesis techniques.
-
Materials: 4,7-dibromo-2,1,3-benzothiadiazole, tributyl(thienyl)stannane, Pd(PPh₃)₄ catalyst, anhydrous toluene.
-
Procedure:
-
In a nitrogen-purged flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent) in anhydrous toluene.
-
Add tributyl(thienyl)stannane (2.2 equivalents) to the solution.
-
Degas the mixture with nitrogen for 20-30 minutes.
-
Add the Pd(PPh₃)₄ catalyst (0.05 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.
-
Stir the mixture vigorously for several hours, then filter to remove the tin salts.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4,7-di(thien-2-yl)-2,1,3-benzothiadiazole. The yields for Stille reactions typically range from 50% to 73%.[1]
-
2. Fabrication of OLED Devices
OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. The organic layers and the metal cathode are deposited sequentially.
a. Substrate Preparation
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with oxygen plasma to enhance the work function of the ITO and improve hole injection.
b. Layer Deposition
The organic layers can be deposited via thermal evaporation under high vacuum or through solution processing methods like spin coating.
-
Hole Injection Layer (HIL): A layer of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is often spin-coated onto the ITO substrate to a thickness of 30-40 nm.[4] The substrate is then annealed to remove residual solvent.[4]
-
Emissive Layer (EML):
-
Solution Processing: The thienyl-benzothiazole emissive material is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene). The solution is then spin-coated on top of the HIL.[5]
-
Thermal Evaporation: In a high-vacuum chamber (< 10⁻⁶ Torr), the organic material is heated in a crucible and deposited onto the substrate at a controlled rate. This method is common for small molecule emitters.
-
-
Electron Transport Layer (ETL) and Cathode: Following the deposition of the emissive layer, an electron transport layer (e.g., TPBi) and a low work function metal cathode (e.g., LiF/Al) are deposited by thermal evaporation.[4][5]
c. Encapsulation
To prevent degradation from moisture and oxygen, the fabricated device is encapsulated using a UV-curable epoxy resin and a glass coverslip in an inert nitrogen atmosphere.
Visualizations
Experimental Workflow for Thienyl-Benzothiazole OLEDs
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Thiophene Disubstituted Benzothiadiazole Derivatives: An Effective Planarization Strategy Toward Deep-Red to Near-Infrared (NIR) Organic Light-Emitting Diodes [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Living Cells with Benzothiazole Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing benzothiazole-based fluorescent probes for imaging various analytes and physiological parameters within living cells.
Introduction
Benzothiazole derivatives are a versatile class of fluorescent probes widely employed in live-cell imaging due to their favorable photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to the microenvironment.[1] These probes can be synthetically modified to selectively detect a range of biologically important species and parameters, such as reactive oxygen species (ROS), metal ions, biothiols, viscosity, and pH.[2][3][4][5][6] Their application extends to the detection of pathological protein aggregates, such as β-amyloid plaques in Alzheimer's disease.[7][8][9] This document outlines the general principles and specific protocols for their use in cellular imaging.
Data Presentation: Properties of Selected Benzothiazole Fluorescent Probes
The following table summarizes the key characteristics of several benzothiazole-based fluorescent probes discussed in the literature. This allows for a comparative assessment of their suitability for specific applications.
| Probe Name/Identifier | Target Analyte | Excitation (λex) | Emission (λem) | Stokes Shift | Detection Limit | Cell Line Examples | Reference |
| Probe BT-BO | Hydrogen Peroxide (H₂O₂) | Not Specified | 604 nm | Not Specified | Not Specified | A549, Hep G2 | [2][10] |
| Probe TQ | Zinc Ions (Zn²⁺) | Not Specified | 517.5 nm | Not Specified | 69.5 nM | Not Specified | [3] |
| Probe 1 | Biothiols | 413 nm | 530 nm | 117 nm | 0.12 µM | A549 | [4][11] |
| BTH-MPH | General Imaging | Not Specified | 510 nm and 570 nm | Not Specified | Not Specified | A549 | [12][13] |
| HBTD-V | Viscosity | Not Specified | Not Specified | Not Specified | Not Specified | MCF-7 | [5] |
| Probe BT | Copper (Cu²⁺) / Sulfide (S²⁻) / Zinc (Zn²⁺) | 320 nm | Orange to Green Shift | Not Specified | 0.301 µM (Cu²⁺), 0.017 µM (S²⁻), 0.535 µM (Zn²⁺) | Not Specified | [14] |
| Probe BT (for Hg/Cu) | Mercury (Hg²⁺) / Copper (Cu²⁺) | Not Specified | Green to Blue/Colorless | Not Specified | Not Specified | HeLa | [15] |
| BzT-OAc / BzT-OAcryl | Esterase / Cysteine | 405 nm | 520-617 nm (Green) | ~100 nm (for BzT-OH) | Not Specified | HeLa, B16, A549 | [1][16] |
| RM-28 | β-Amyloid Aggregates | Not Specified | >598 nm | Not Specified | Kd = 175.69 ± 4.8 nM | 3xTg-AD mouse model | [8] |
| NBO | pH / Viscosity | Not Specified | Not Specified | 205 nm | pKa = 6.5 | Not Specified | [6][17] |
Experimental Protocols
The following are generalized protocols for live-cell imaging using benzothiazole fluorescent probes. Specific parameters such as probe concentration, incubation time, and buffer composition should be optimized for each probe and cell line.
General Protocol for Live-Cell Imaging
This protocol provides a fundamental workflow for staining and imaging live cells with a benzothiazole-based fluorescent probe.
Materials:
-
Benzothiazole fluorescent probe
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS) or other suitable buffer (e.g., HEPES), pH 7.4
-
Cell culture medium
-
Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish or chamber slide)
-
Confocal laser scanning microscope or fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a stock solution of the benzothiazole probe (typically 1-10 mM) in sterile DMSO. Store the stock solution protected from light, and if necessary, at low temperatures according to the manufacturer's instructions.
-
Cell Culture: Culture cells to the desired confluency (usually 60-80%) on an imaging-compatible vessel.
-
Probe Loading:
-
Dilute the probe stock solution to the final working concentration (typically 1-10 µM) in pre-warmed cell culture medium or a suitable buffer (e.g., PBS).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium/buffer to the cells.
-
Incubate the cells for the required duration (typically 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.
-
-
Washing:
-
Remove the probe-containing solution.
-
Wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or buffer to the cells.
-
Image the cells using a fluorescence or confocal microscope equipped with the appropriate filter sets for the specific probe's excitation and emission wavelengths.
-
Specific Protocol Example: Imaging Biothiols with "Probe 1"
This protocol is adapted for the detection of biothiols (e.g., cysteine, homocysteine, glutathione) in living A549 cells using a specific green-emitting benzothiazole probe.[4][11]
Materials:
-
Probe 1 (as described in the reference)
-
A549 cells
-
PBS (pH 7.4, 50.0 mM)
-
DMSO
-
Confocal microscope
Procedure:
-
Cell Preparation: A549 cells are cultured on a suitable imaging dish.
-
Probe Staining: The cells are incubated with 5.0 μM of Probe 1.
-
Imaging: Brightfield and fluorescence images are captured using a confocal fluorescence microscope. The appearance of a green fluorescence signal inside the cells indicates the presence of biothiols.[4]
Specific Protocol Example: Imaging Hydrogen Peroxide with "Probe BT-BO"
This protocol is designed for the detection of both exogenous and endogenous hydrogen peroxide (H₂O₂) in A549 and Hep G2 cells.[2][10]
Materials:
-
Probe BT-BO
-
A549 or Hep G2 cells
-
MTT assay kit for cytotoxicity testing
-
Hydrogen peroxide (for inducing exogenous H₂O₂)
-
Confocal microscope
Procedure:
-
Cytotoxicity Assessment: Prior to imaging, the cytotoxicity of Probe BT-BO is evaluated using an MTT assay to ensure that the probe concentration used for imaging is non-toxic to the cells. Cell viability of A549 and Hep G2 cells was found to be over 94% and 91%, respectively, at a BT-BO concentration of 30 μM.[10]
-
Endogenous H₂O₂ Imaging:
-
Incubate A549 or Hep G2 cells with Probe BT-BO.
-
Image the cells to visualize the basal levels of endogenous H₂O₂.
-
-
Exogenous H₂O₂ Imaging:
-
To observe the probe's response to external H₂O₂, treat the cells with varying concentrations of H₂O₂ (e.g., 5, 50, 100 µM).[10]
-
Incubate the H₂O₂-treated cells with Probe BT-BO.
-
Acquire fluorescence images and observe the increase in fluorescence intensity corresponding to the increased H₂O₂ concentration.[10]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanisms of action for some benzothiazole probes and a typical experimental workflow for live-cell imaging.
Caption: Mechanism of a 'turn-on' PET-based benzothiazole probe.
Caption: Mechanism of an ICT-based ratiometric benzothiazole probe.
Caption: A typical workflow for live-cell imaging experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn2+ ions, DFT studies and its application in live cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A benzothiazole-salt-based fluorescent probe for precise monitoring the changes of pH and viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ph.nagasaki-u.ac.jp [ph.nagasaki-u.ac.jp]
- 10. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells [mdpi.com]
- 12. stemmpress.com [stemmpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(3-Thienyl)benzothiazole Derivatives in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(3-Thienyl)benzothiazole and its derivatives as photosensitizers in dye-sensitized solar cells (DSSCs). While specific data for the parent compound, this compound, is limited in publicly available research, this document details the application and performance of structurally similar and relevant compounds containing thienyl and benzothiazole moieties. These notes are intended to serve as a valuable resource for the design and development of novel photosensitizers for solar energy applications.
Introduction to Thienyl-Benzothiazole Dyes in DSSCs
Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising photovoltaic technology due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The photosensitizing dye is a critical component, responsible for light absorption and subsequent electron injection into the semiconductor's conduction band.
Organic dyes featuring a donor-π-acceptor (D-π-A) architecture have been extensively explored. The this compound scaffold represents a promising structural motif for DSSC dyes. In this structure, the benzothiazole unit can act as an electron-accepting group, while the thienyl group can be part of the π-conjugated bridge or be further functionalized with donor moieties. The inherent properties of these heterocyclic systems, such as good thermal and chemical stability, make them attractive candidates for robust photosensitizers.
Performance of Thienyl-Benzothiazole Based Dyes
The efficiency of a DSSC is characterized by four key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the overall power conversion efficiency (PCE). The performance of several DSSCs sensitized by dyes containing thienyl and benzothiadiazole (a closely related and often used moiety) components is summarized in the table below. This data provides a benchmark for the expected performance of novel dyes based on the this compound core.
| Dye Structure/Name | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference Compound |
| Dendrimer 2b | - | - | - | 7.1 | Benzothiazole surface groups |
| PBDT-DTTBT | 0.80 | 12.72 | 0.61 | 6.19 | 4,7-Di-2-thienyl-2,1,3-benzothiadiazole based polymer |
| PBDT-oTz | 0.830 | 26.41 | 0.6856 | 15.02 | Thiazolyl-substituted benzodithiophene polymer |
| PBDT-iTz | - | - | - | 6.39 | Thiazolyl-substituted benzodithiophene polymer isomer |
| PBDFTT-C | 0.66 | 10.45 | 0.64 | 4.4 | Alkylthienyl substituted thieno[2,3-f]benzofuran and fluorinated benzothiadiazole based polymer |
Note: The data presented is for a variety of related compounds and architectures (dendrimers, polymers) and serves to illustrate the potential of the thienyl-benzothiazole chemical space. Performance is highly dependent on the specific molecular structure, device fabrication conditions, and electrolyte composition.
Experimental Protocols
General Synthesis of Thienyl-Benzothiazole Dyes
A common synthetic route for preparing D-π-A dyes incorporating thienyl and benzothiazole units is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. A generalized synthetic scheme is as follows:
-
Synthesis of the Benzothiazole Acceptor: A suitably functionalized benzothiazole, often halogenated, is prepared. This will serve as the electron-accepting core.
-
Synthesis of the Thienyl-Donor Fragment: A donor group (e.g., a triarylamine) is attached to a thienyl ring, which is then typically converted to a boronic acid or stannane derivative.
-
Coupling Reaction: The benzothiazole acceptor and the thienyl-donor fragment are reacted under appropriate catalytic conditions (e.g., Pd(PPh₃)₄, a base, and a suitable solvent) to form the D-π-A dye.
-
Introduction of the Anchoring Group: For attachment to the TiO₂ surface, an anchoring group, commonly a cyanoacrylic acid, is introduced, often via a Knoevenagel condensation with a suitable aldehyde precursor of the dye.
-
Purification: The final dye is purified using techniques such as column chromatography and recrystallization.
Fabrication of Dye-Sensitized Solar Cells
A standard procedure for the fabrication of DSSCs is outlined below:
-
Preparation of the Photoanode:
-
A transparent conducting oxide (TCO) glass (e.g., FTO glass) is cleaned by sonication in a sequence of detergent, deionized water, acetone, and isopropanol.
-
A blocking layer of TiO₂ is often deposited on the FTO glass by spin-coating a precursor solution and annealing.
-
A mesoporous TiO₂ paste is then deposited on the blocking layer, typically by screen printing or doctor-blading, to create a film of desired thickness.
-
The TiO₂-coated electrode is then sintered at high temperatures (e.g., 450-500 °C) to ensure good electrical contact between the nanoparticles.
-
After cooling, the photoanode is immersed in a solution of the thienyl-benzothiazole dye (typically in an organic solvent like ethanol or a mixture of acetonitrile and tert-butanol) for several hours to allow for dye adsorption.
-
-
Preparation of the Counter Electrode:
-
A thin layer of a catalytic material, most commonly a platinum precursor solution (e.g., H₂PtCl₆ in isopropanol), is deposited on another piece of FTO glass.
-
The platinum-coated electrode is then heated to approximately 400 °C to form a catalytic Pt layer.
-
-
Assembly of the DSSC:
-
The dye-sensitized photoanode and the platinum counter electrode are assembled into a sandwich-like structure, separated by a thin thermoplastic sealant (e.g., Surlyn).
-
The cell is sealed by heating the polymer frame.
-
An electrolyte solution, typically containing an I⁻/I₃⁻ redox couple in an organic solvent, is introduced into the space between the electrodes through a pre-drilled hole in the counter electrode.
-
The hole is then sealed to complete the device.
-
Characterization of DSSCs
The photovoltaic performance of the fabricated DSSCs is evaluated under simulated solar illumination (AM 1.5G, 100 mW/cm²). The current-voltage (I-V) characteristics are measured using a solar simulator and a source meter. The key performance parameters (Voc, Jsc, FF, and PCE) are extracted from the I-V curve.
Visualizations
Working Principle of a Dye-Sensitized Solar Cell
Caption: Working principle of a dye-sensitized solar cell.
Experimental Workflow for DSSC Fabrication and Testing
Caption: Experimental workflow for DSSC fabrication.
Application Notes and Protocols for Novel 2-(3-Thienyl)benzothiazole Compounds in Anti-inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory activity of novel 2-(3-thienyl)benzothiazole compounds. This document details their mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for their evaluation.
Introduction
Benzothiazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities.[1] The incorporation of a thienyl group at the 2-position of the benzothiazole scaffold has been explored for various therapeutic applications, including anticancer and anti-inflammatory agents.[2] These compounds have shown promise as inhibitors of key inflammatory pathways, positioning them as potential candidates for the development of new anti-inflammatory drugs.[1]
Mechanism of Action
The anti-inflammatory effects of 2-substituted benzothiazole derivatives are often attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory cascade. A primary mechanism of action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Furthermore, some benzothiazole derivatives have been shown to directly inhibit the activity of COX and lipoxygenase (LOX) enzymes.[3] These enzymes are central to the production of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. The dual inhibition of COX and LOX pathways is a desirable characteristic for anti-inflammatory drugs as it can lead to a broader spectrum of activity and potentially a better safety profile.[4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo anti-inflammatory activity of selected 2-substituted benzothiazole compounds. While specific data for 2-(3-thienyl)benzothiazoles is limited in the public domain, the provided data for analogous compounds offers valuable insights into the potential efficacy of this class.
Table 1: In Vitro Anti-inflammatory Activity of Benzothiazole Derivatives
| Compound ID | Assay | Target | IC50 (µM) | Reference |
| 3b | H₂O₂ Scavenging | Antioxidant | 60.24 µg/mL | [5] |
| 3b | In vitro Anti-inflammatory | - | 54.64 µg/mL | [5] |
| 7h | COX-2 Inhibition | COX-2 | 0.07 ± 0.02 | [6] |
| 7h | 5-LOX Inhibition | 5-LOX | 0.29 ± 0.09 | [6] |
Table 2: In Vivo Anti-inflammatory Activity of Benzothiazole Derivatives (Carrageenan-Induced Paw Edema)
| Compound ID | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |
| 17c | - | 1 | 72 | [1] |
| 17c | - | 2 | 76 | [1] |
| 17c | - | 3 | 80 | [1] |
| 17i | - | 1 | 64 | [1] |
| 17i | - | 2 | 73 | [1] |
| 17i | - | 3 | 78 | [1] |
| Bt2, Bt, Bt7 | 100 | - | Comparable to Diclofenac | [7] |
| 7h | - | - | 63 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the screening and evaluation of novel this compound compounds.
Protocol 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema
This protocol is a standard and widely used method to evaluate the acute anti-inflammatory activity of compounds.[1][7]
Materials:
-
Wistar albino rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound derivatives)
-
Standard drug (e.g., Diclofenac sodium, 10 mg/kg)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6): Vehicle control, standard drug, and test compound groups (at various doses).
-
Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Protocol 2: In Vitro COX-2 and 5-LOX Inhibition Assay
This protocol allows for the direct assessment of the inhibitory activity of the test compounds on key inflammatory enzymes.
Materials:
-
COX-2 and 5-LOX enzyme preparations (commercially available kits)
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives)
-
Standard inhibitors (e.g., Celecoxib for COX-2, Zileuton for 5-LOX)
-
Appropriate buffer solutions
-
Spectrophotometer or fluorometer
Procedure (General Outline):
-
Prepare a series of dilutions of the test compounds and standard inhibitors.
-
In a multi-well plate, add the enzyme, buffer, and the test compound or standard inhibitor.
-
Pre-incubate the mixture for a specified time at the recommended temperature.
-
Initiate the enzymatic reaction by adding the substrate (arachidonic acid).
-
Incubate for a specific period.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric).
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting a dose-response curve.
Protocol 3: Western Blot for NF-κB Pathway Proteins
This protocol is used to investigate the effect of the test compounds on the expression and activation of proteins in the NF-κB signaling pathway.
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages)
-
Lipopolysaccharide (LPS) to induce inflammation
-
Test compounds (this compound derivatives)
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Culture the cells to an appropriate confluency.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a specific duration (e.g., 30 minutes).
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Visualizations
Signaling Pathway Diagram
Caption: NF-κB Signaling Pathway Inhibition.
Experimental Workflow Diagram
Caption: Drug Discovery Workflow.
References
- 1. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy-dual inhibition of COX-2 and 5-LOX enzymes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. sphinxsai.com [sphinxsai.com]
High-Yield Green Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2-substituted benzothiazoles, emphasizing green chemistry principles. These methods offer significant advantages over traditional synthetic routes, including reduced reaction times, avoidance of hazardous solvents and catalysts, and improved product yields.
Introduction
2-Substituted benzothiazoles are a critical class of heterocyclic compounds widely found in pharmaceuticals, agrochemicals, and industrial materials. Traditional synthesis methods often involve harsh reaction conditions, toxic reagents, and complex purification procedures. The protocols outlined below utilize green chemistry approaches to provide efficient and environmentally benign alternatives for the synthesis of these valuable molecules.
Data Summary of Green Synthetic Methods
The following table summarizes various high-yield, green synthetic methods for 2-substituted benzothiazoles, allowing for easy comparison of their key parameters.
| Method | Catalyst/Medium | Solvent | Temp. (°C) | Time | Yield (%) | 2-Substituent Scope | Ref. |
| Method A: Catalyst-Free Condensation | None | Ethanol | Room Temp. | 15-60 min | 90-98 | Aromatic, Heterocyclic, and Aliphatic Aldehydes | |
| Method B: PEG-400 Promoted Synthesis | Polyethylene Glycol-400 (PEG-400) | Neat (PEG-400) | Room Temp. | 30 min | 90-95 | Aromatic and Heterocyclic Aldehydes | [1] |
| Method C: Microwave-Assisted Synthesis | P₄S₁₀ | Solvent-free | N/A | 3-4 min | High | Fatty Acids | [2] |
| Method D: Three-Component Reaction | None | DMSO | 120 | 12 h | 47-79 | Aromatic Amines, Aliphatic Amines, Elemental Sulfur | [3][4] |
Experimental Protocols
Method A: Catalyst-Free Condensation of 2-Aminothiophenol with Aldehydes
This protocol describes a simple and highly efficient catalyst-free method for the synthesis of 2-substituted benzothiazoles at room temperature.[5]
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde (aromatic, heterocyclic, or aliphatic)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the substituted aldehyde (1.0 mmol) in ethanol (5 mL).
-
To this solution, add 2-aminothiophenol (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the time specified in the data table (typically 15-60 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Method B: PEG-400 Promoted Cyclocondensation
This method utilizes polyethylene glycol-400 (PEG-400) as a recyclable and non-toxic reaction medium and catalyst for the synthesis of 2-aryl substituted benzothiazoles.[1]
Materials:
-
2-Aminothiophenol
-
Aryl or heteryl aldehyde
-
Polyethylene Glycol-400 (PEG-400)
-
Ethyl acetate
-
Water
Procedure:
-
In a flask, add 2-aminothiophenol (1.0 mmol) and the substituted aldehyde (1.0 mmol) to PEG-400 (5 mL).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
After completion of the reaction (monitored by TLC), add water (20 mL) to the reaction mixture to precipitate the product.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water to remove PEG-400.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted benzothiazole.
-
The aqueous layer containing PEG-400 can be concentrated and reused for subsequent reactions.[1]
Method C: Microwave-Assisted Synthesis from Fatty Acids
This protocol describes a rapid, solvent-free synthesis of 2-substituted benzothiazoles using microwave irradiation.[2][6]
Materials:
-
2-Aminothiophenol
-
Fatty acid
-
Phosphorus pentasulfide (P₄S₁₀)
Procedure:
-
In a microwave-safe vessel, thoroughly mix 2-aminothiophenol (1.0 mmol), the fatty acid (1.0 mmol), and a catalytic amount of P₄S₁₀.
-
Place the vessel in a domestic microwave oven and irradiate at a suitable power level for 3-4 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Treat the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any acidic components.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method D: Catalyst- and Additive-Free Three-Component Synthesis
This method provides a novel, environmentally friendly approach for synthesizing 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur in a one-pot reaction.[3][4]
Materials:
-
Aromatic amine
-
Aliphatic amine
-
Elemental sulfur
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealed tube, combine the aromatic amine (1.0 mmol), aliphatic amine (1.2 mmol), and elemental sulfur (2.0 mmol) in DMSO (2 mL).
-
Heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to yield the desired 2-substituted benzothiazole.
Visualizations
Caption: General workflow for the green synthesis of 2-substituted benzothiazoles.
Caption: Application of green chemistry principles in benzothiazole synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. catalyst-free-synthesis-of-substituted-benzimidazoles-and-benzothiazoles-in-a-sustainable-solvent - Ask this paper | Bohrium [bohrium.com]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Thienyl)benzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-(3-Thienyl)benzothiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. | - Use a fresh batch of catalyst. - Ensure the catalyst is stored under the recommended conditions (e.g., inert atmosphere, desiccated). |
| 2. Sub-optimal Reaction Temperature: The reaction may not have reached the necessary activation energy, or excessive heat may be decomposing reactants or products. | - Carefully monitor and control the reaction temperature. - For conventional heating, use an oil bath for uniform temperature distribution. - For microwave synthesis, ensure accurate temperature sensing. Optimize the temperature in small increments. | |
| 3. Poor Quality Starting Materials: 2-aminothiophenol is prone to oxidation, and 3-thiophenecarboxaldehyde can degrade. | - Use freshly purified 2-aminothiophenol or a new bottle. It should be a colorless or pale yellow oil/solid. - Verify the purity of 3-thiophenecarboxaldehyde by techniques like NMR or GC-MS before use. | |
| 4. Presence of Moisture or Oxygen: Water can interfere with many catalysts, and oxygen can lead to the oxidation of 2-aminothiophenol to the disulfide, a common side product. | - Dry all glassware thoroughly before use. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Formation of Significant Side Products (e.g., Disulfides) | 1. Oxidation of 2-Aminothiophenol: The thiol group is susceptible to oxidation, especially at elevated temperatures or in the presence of air. | - As mentioned, perform the reaction under an inert atmosphere. - Degas the solvent before use. - Add the 2-aminothiophenol to the reaction mixture at a lower temperature before heating. |
| 2. Self-condensation of 3-Thiophenecarboxaldehyde: Aldehydes can undergo side reactions under certain conditions. | - Control the reaction temperature and time carefully. - Consider adding the aldehyde slowly to the reaction mixture containing the 2-aminothiophenol. | |
| Difficult Product Purification | 1. Co-elution with Starting Materials or Side Products: The product may have similar polarity to unreacted starting materials or byproducts, making chromatographic separation challenging. | - Adjust the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization from a suitable solvent system (e.g., ethanol, or a hexane/ethyl acetate mixture) to improve purity. |
| 2. Oily Product Instead of Solid: The presence of impurities can prevent the product from solidifying. | - Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization. - Ensure all solvent from the final extraction has been thoroughly removed under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most frequently cited method is the condensation reaction between 2-aminothiophenol and 3-thiophenecarboxaldehyde.[1] This reaction can be promoted by various catalysts and conditions, with microwave-assisted synthesis in the absence of a solvent being a particularly rapid and high-yielding approach.[1]
Q2: What types of catalysts can be used for this synthesis, and how do they compare?
A2: A wide range of catalysts can be employed, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids, and various heterogeneous catalysts.[2][3] Green catalysts like L-proline have also been used effectively, especially under microwave irradiation.[1] Some modern approaches also utilize visible light-promoted or metal-free conditions.[2] The choice of catalyst can significantly impact yield, reaction time, and the need for purification.
Q3: My 2-aminothiophenol is dark-colored. Can I still use it?
A3: Dark coloration in 2-aminothiophenol often indicates oxidation to the disulfide. While it might still yield some product, using it will likely result in a lower yield and the formation of more side products, complicating purification. For best results, it is recommended to use colorless or pale-yellow 2-aminothiophenol. If necessary, it can be purified by distillation under reduced pressure.
Q4: Are there any specific safety precautions for handling the reagents?
A4: Yes. 2-Aminothiophenol has a strong, unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). 3-Thiophenecarboxaldehyde is harmful if swallowed and can cause skin and eye irritation.[4] Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (2-aminothiophenol and 3-thiophenecarboxaldehyde) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Data on Synthesis Yields
The following table summarizes reported yields for the synthesis of this compound and related compounds under various conditions.
| Precursors | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| 2-Aminothiophenol, 3-Thiophenecarboxaldehyde | Microwave (400W) | None (Solvent-free) | 4 min | 87% | (Nguyen et al., 2017) |
| 2-Aminothiophenol, Various Heteroaromatic Aldehydes | L-Proline, Microwave | None (Solvent-free) | - | Moderate to Good | [1] |
| 2-Aminothiophenol, Various Heteroaromatic Aldehydes | Amberlite IR120 resin, Microwave | None (Solvent-free) | 5-10 min | 88-95% | [1] |
| 2-Aminothiophenol, Various Heteroaromatic Aldehydes | H₂O₂/HCl | Ethanol | 45-60 min | 85-94% | [1] |
| 2-Aminothiophenol, Various Heteroaromatic Aldehydes | Fe₃O₄@SiO₂@Cu-MoO₃ | - | 2-4 h | ~78% | [1] |
Experimental Protocols
Microwave-Assisted Synthesis of this compound
This protocol is adapted from a reported high-yield, solvent-free method.
Materials:
-
2-Aminothiophenol (2 mmol)
-
3-Thiophenecarboxaldehyde (2 mmol)
-
Domestic Microwave Oven (800 W)
-
Small microwave-safe reaction vessel
-
Ethyl acetate
-
n-Hexane
-
Thin-Layer Chromatography (TLC) supplies
Procedure:
-
In a small microwave-safe vessel, combine 2-aminothiophenol (2 mmol) and 3-thiophenecarboxaldehyde (2 mmol).
-
Place the vessel in the center of the microwave oven.
-
Irradiate the mixture at a medium power level (e.g., 400 W) for 4 minutes. It is advisable to monitor the reaction in 1-minute intervals.
-
Monitor the progress of the reaction by TLC every minute.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the resulting solid product in a minimal amount of a 5:1 v/v mixture of n-hexane and ethyl acetate.
-
If necessary, purify the product further by recrystallization from the same solvent system to obtain pale-yellow crystals.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
Caption: A general workflow for the synthesis and purification process.
References
- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 4. 3-Thiophenecarboxaldehyde | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Aryl Benzothiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-aryl benzothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My crude 2-aryl benzothiazole product is an oil and won't solidify. How can I purify it?
A1: Oily products can be challenging but are common. Here are a few approaches:
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or petroleum ether. This can sometimes induce crystallization by washing away more soluble impurities.
-
Solvent-Induced Precipitation: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Let it stand, and with luck, your product will crystallize out.
-
Column Chromatography: If crystallization fails, column chromatography is the most effective method for purifying oily compounds. A silica gel column with a gradient elution of hexanes and ethyl acetate is a good starting point.
Q2: After column chromatography, I still see impurities in my NMR spectrum. What could be the issue?
A2: This could be due to a few factors:
-
Co-eluting Impurities: The impurity may have a similar polarity to your product, causing it to elute at the same time. Try a different solvent system for your column. For example, if you used a hexanes/ethyl acetate gradient, consider trying a dichloromethane/methanol system.
-
Incomplete Separation: The column may have been overloaded, or the separation between your product and the impurity was not sufficient. Using a longer column or a shallower gradient can improve separation.
-
Product Degradation: Some 2-aryl benzothiazole derivatives can be sensitive to the acidity of silica gel. If you suspect this is the case, you can use deactivated silica gel (by adding a small amount of triethylamine to your eluent) or switch to a different stationary phase like alumina.
Q3: I have a persistent impurity with a similar Rf to my product on TLC. How can I separate them?
A3: When TLC shows poor separation, consider these options:
-
Recrystallization: This technique can be very effective for separating compounds with very similar polarities, provided you can find a suitable solvent system. Experiment with different solvents to find one in which your product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at low temperatures.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide much higher resolution than standard column chromatography.
Q4: How can I remove unreacted 2-aminothiophenol from my reaction mixture?
A4: Unreacted 2-aminothiophenol can be removed by:
-
Acid Wash: During your workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The acidic solution will protonate the basic amino group of the 2-aminothiophenol, making it water-soluble and pulling it into the aqueous layer.
-
Oxidation: In some cases, bubbling air through the reaction mixture or adding a mild oxidizing agent can oxidize the thiol to a disulfide, which may be easier to remove by chromatography.
Q5: How do I remove unreacted aryl aldehyde from my crude product?
A5: Unreacted aryl aldehydes can be removed using a bisulfite wash.[1]
-
Bisulfite Extraction: During the workup, wash the organic layer with a saturated aqueous solution of sodium bisulfite. The bisulfite will form an adduct with the aldehyde, making it water-soluble and allowing for its removal in the aqueous phase.[1]
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Product lost during recrystallization | Ensure you are using the minimum amount of hot solvent to dissolve your product. Cooling the solution slowly and then in an ice bath will maximize crystal formation. Wash the collected crystals with a minimal amount of cold solvent. |
| Product streaking on column chromatography | This can be due to overloading the column or the compound being too polar for the solvent system. Use a smaller amount of crude product or switch to a more polar eluent. |
| Product degradation on silica gel | Use deactivated silica gel or an alternative stationary phase like neutral alumina. |
| Incomplete reaction | Monitor the reaction by TLC to ensure it has gone to completion before starting the workup and purification. |
Problem 2: Product Contaminated with Starting Materials
| Impurity | Identification (TLC) | Removal Method |
| 2-Aminothiophenol | Tends to have a lower Rf than the product and may streak. Can be visualized with ninhydrin stain. | Wash the organic layer with dilute acid (e.g., 1M HCl) during workup. |
| Aryl Aldehyde | Typically has a higher Rf than the product. Can be visualized with a 2,4-dinitrophenylhydrazine (DNP) stain. | Wash the organic layer with a saturated aqueous solution of sodium bisulfite during workup.[1] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl Benzothiazoles
This protocol describes a common method for the synthesis of 2-aryl benzothiazoles via the condensation of 2-aminothiophenol and an aryl aldehyde.
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in a suitable solvent such as ethanol or DMSO.
-
Add the aryl aldehyde (1.0 - 1.2 eq).
-
The reaction can be carried out under various conditions, including refluxing for several hours, or at room temperature with a catalyst.[2] Common catalysts include acidic catalysts or oxidizing agents.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent like ethyl acetate.
-
The organic layer is washed with water, dilute acid (to remove unreacted 2-aminothiophenol), saturated sodium bisulfite (to remove unreacted aldehyde), and brine.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude 2-aryl benzothiazole derivative to an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol).
-
Heat the mixture to boiling while stirring to dissolve the solid.
-
Add more solvent in small portions until the solid is completely dissolved at the boiling point. Use the minimum amount of hot solvent necessary.
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added, filter the hot solution through a fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Allow the solvent to drain to the level of the silica gel.
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully add the silica gel with the adsorbed product to the top of the column.
-
Add a thin layer of sand on top of the sample.
-
Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Representative TLC Rf Values
The following table provides representative Rf values for a generic 2-aryl benzothiazole, 2-aminothiophenol, and benzaldehyde in a common TLC solvent system. Actual Rf values will vary depending on the specific derivative and experimental conditions.
| Compound | Solvent System (Hexane:Ethyl Acetate) | Representative Rf Value |
| 2-Aryl Benzothiazole | 8:2 | 0.4 - 0.6 |
| 2-Aminothiophenol | 7:3 | ~0.65[3] |
| Benzaldehyde | 7:3 (Pentane:Diethyl Ether) | ~0.64[4] |
Table 2: Recrystallization Solvent Selection
This table provides a general guide for selecting a recrystallization solvent for 2-aryl benzothiazole derivatives.
| Solvent | Solubility of 2-Aryl Benzothiazoles | Notes |
| Ethanol | Good solubility when hot, poor when cold. | A very common and effective solvent for recrystallization of these compounds. |
| Methanol | Similar to ethanol. | Can also be a good choice. |
| Hexanes/Ethyl Acetate | Can be used as a two-solvent system. | Dissolve in hot ethyl acetate and add hexanes until cloudy. |
| Toluene | Good solubility when hot. | Can be used for less polar derivatives. |
| Water | Generally insoluble. | Can be used as an anti-solvent in a two-solvent system with a miscible organic solvent. |
Visualizations
References
Technical Support Center: Optimization of Benzothiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzothiazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is the yield of my benzothiazole synthesis unexpectedly low?
Low yields in benzothiazole synthesis can stem from several factors, ranging from reactant purity to suboptimal reaction conditions. Here are some common causes and troubleshooting steps:
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Purity of 2-Aminothiophenol: 2-Aminothiophenol is susceptible to oxidation, forming a disulfide byproduct which will not participate in the desired reaction.
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Solution: Use freshly distilled or commercially available high-purity 2-aminothiophenol. Store it under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
-
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Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield.
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Inefficient Catalyst: The choice and amount of catalyst are crucial.
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Solution: Screen different catalysts. A wide array of catalysts have been successfully employed, including metal-based catalysts (e.g., Pd/C, Cu(I), Ni(II)), acid catalysts (e.g., p-TSA, amberlite IR120 resin), and even metal-free catalysts under visible light.[4][5][6] Ensure the catalyst is not poisoned and is used in the optimal concentration.
-
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Formation of Intermediates: In the condensation with aldehydes, a benzothiazoline intermediate is formed which then needs to be oxidized to the final benzothiazole. Incomplete oxidation can lead to low yields of the desired product.[3]
2. How can I minimize the formation of side products in my reaction?
The formation of side products, particularly benzothiazolines when reacting with aldehydes, is a common issue.
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Incomplete Oxidation: As mentioned above, the benzothiazoline intermediate may persist if the oxidation step is inefficient.
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Dimerization of 2-Aminothiophenol: The starting material can oxidize to form a disulfide dimer, which is a common impurity and can lead to side reactions.
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Solution: Use high-purity 2-aminothiophenol and consider running the reaction under an inert atmosphere to prevent oxidation.
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3. What are the best practices for purifying benzothiazoles?
Purification can be challenging due to the nature of the products and potential impurities.
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Column Chromatography: This is a very common and effective method for purifying benzothiazoles.[2]
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Recommended Solvents: A common mobile phase is a mixture of hexane and ethyl acetate.[2] The ratio can be adjusted based on the polarity of the specific benzothiazole derivative.
-
-
Recrystallization: For solid products, recrystallization can be a highly effective purification technique.
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Recommended Solvents: Ethanol is a frequently used solvent for the recrystallization of benzothiazole derivatives.[7]
-
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Filtration and Washing: In some cases, where the product precipitates from the reaction mixture, simple filtration followed by washing with a suitable solvent (like ethanol) can yield a pure product.[4]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different benzothiazole synthesis protocols, allowing for easy comparison of catalysts, solvents, reaction times, and yields.
Table 1: Condensation of 2-Aminothiophenol with Aldehydes
| Catalyst | Oxidant | Solvent | Temperature | Time | Yield (%) | Reference |
| None | Air/DMSO | DMSO | Reflux | 1 h | Good to Excellent | [1][4] |
| H₂O₂/HCl | H₂O₂ | Ethanol | Room Temp | 1 h | 85-94 | [1][6] |
| Amberlite IR120 | - | Microwave | 85 °C | 5-10 min | 88-95 | [6] |
| None | - | Ultrasound | Room Temp | 20 min | 65-83 | [2] |
| SnP₂O₇ | - | - | - | 8-35 min | 87-95 | [8] |
| FeCl₃/Montmorillonite K-10 | - | Ultrasound | - | 0.7-5 h | 33-95 | [6] |
Table 2: Cyclization and Other Methods
| Reactants | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| o-iodothiobenzanilide derivatives | Pd/C | - | Room Temp | - | High | [3][4] |
| N-arylthioureas | Ni(II) salts | - | Mild | Short | up to 95 | [5] |
| 2-aminothiophenol, CO₂, diethylsilane | DBN | - | - | - | Excellent | [3] |
| Thioformanilides | Chloranil | 1,2-dichloroethane | 83.5 °C | - | Low to High | [9] |
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of 2-Arylbenzothiazoles in DMSO [4]
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Reactants: To a round-bottom flask, add 2-aminothiophenol (1 mmol) and the desired aryl aldehyde (1 mmol).
-
Solvent: Add dimethyl sulfoxide (DMSO, 3 mL).
-
Reaction: Stir the mixture at reflux. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from ethanol or by column chromatography.
Protocol 2: Ultrasound-Assisted, Solvent- and Catalyst-Free Synthesis [2]
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Reactants: In a suitable vessel, mix 2-aminothiophenol (3.00 mmol) and the benzaldehyde derivative (3.00 mmol).
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Irradiation: Irradiate the mixture using an ultrasonic probe for 20 minutes at room temperature.
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Purification: Purify the crude product directly using silica gel column chromatography (Hexane:Ethyl acetate = 9.5:0.5, v/v).
Visualizations
Caption: General experimental workflow for benzothiazole synthesis.
Caption: Troubleshooting workflow for low yield in benzothiazole synthesis.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 2-(3-Thienyl)benzothiazole Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-(3-thienyl)benzothiazole analogs.
Troubleshooting Guides
Problem: Compound Precipitation in Aqueous Buffers
Q1: My this compound analog precipitates out of my aqueous phosphate-buffered saline (PBS) solution. What can I do?
A1: Precipitation in aqueous buffers is a common issue for this class of compounds due to their inherent low aqueous solubility. Here are several troubleshooting steps:
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Co-solvents: Consider the addition of a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) and ethanol are common choices. Start with a low percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it while monitoring for precipitation. Be mindful that high concentrations of organic solvents can be detrimental to biological assays.
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pH Adjustment: The solubility of your analog may be pH-dependent. Determine the pKa of your compound and adjust the pH of the buffer accordingly. For basic compounds, lowering the pH might increase solubility, while for acidic compounds, increasing the pH could be beneficial.
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Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can be added at low concentrations (typically below their critical micelle concentration) to improve wetting and prevent aggregation of the compound particles.
Problem: Low and Variable Bioavailability in Preclinical Studies
Q2: I am observing low and inconsistent oral bioavailability of my lead this compound analog in animal studies. Could this be related to its solubility?
A2: Yes, poor aqueous solubility is a major contributor to low and variable oral bioavailability for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). To address this, consider the following formulation strategies:
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Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin can significantly enhance its aqueous solubility.
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Nanosuspension Formulation: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can lead to improved absorption.
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Prodrug Approach: Synthesizing a more water-soluble prodrug that is converted to the active parent drug in vivo can be an effective strategy.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound analogs?
A1: Generally, this compound and its analogs exhibit very low aqueous solubility. For instance, the closely related analog, 2-(2-thienyl)benzothiazole, has a reported aqueous solubility of approximately 0.7 µg/mL.[1] The parent compound, benzothiazole, is also very slightly soluble in water, with a reported solubility of 4.3 g/L at 25°C.[2][3]
Q2: In which organic solvents are these analogs typically soluble?
A2: Benzothiazole and its derivatives are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, acetone, and carbon disulfide.[2]
Q3: How can I experimentally determine the solubility of my compound?
A3: The shake-flask method is the gold standard for determining equilibrium solubility. It involves adding an excess amount of the solid compound to the solvent of interest, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours), separating the solid and liquid phases, and then determining the concentration of the dissolved compound using a suitable analytical method like HPLC.
Q4: What are cyclodextrins and how do they improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[4] They can encapsulate poorly water-soluble "guest" molecules, like many this compound analogs, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in water, thereby increasing the apparent solubility of the guest molecule.[4]
Q5: What is a nanosuspension and how does it enhance bioavailability?
A5: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and polymers.[5] By reducing the particle size to the nanometer range, the surface area-to-volume ratio of the drug is significantly increased. According to the Noyes-Whitney equation, this leads to a higher dissolution velocity, which can result in improved absorption and bioavailability of poorly soluble drugs.[6]
Q6: What is a prodrug strategy?
A6: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that requires enzymatic or chemical transformation in vivo to release the active drug. For poorly soluble compounds, a common prodrug strategy involves attaching a hydrophilic promoiety to the parent molecule to enhance its aqueous solubility. This can improve oral absorption and allow for parenteral administration.
Quantitative Data on Solubility
The following tables summarize the solubility data for benzothiazole and its analogs. Due to the limited availability of specific data for this compound, data for the parent compound and a closely related analog are provided for reference.
Table 1: Solubility of Benzothiazole and Analogs in Various Solvents
| Compound | Solvent | Solubility | Temperature (°C) |
| Benzothiazole | Water | 4.3 g/L | 25 |
| 2-(2-Thienyl)benzothiazole | Water | 0.7 µg/mL | Not specified |
| Benzothiazole | Acetone | Soluble | Not specified |
| Benzothiazole | Carbon Disulfide | Soluble | Not specified |
| Benzothiazole | Ethanol | Miscible | Room Temperature |
Data compiled from references[1][2][3]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
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Preparation: Add an excess amount of the this compound analog (enough to have visible solid remaining at the end of the experiment) to a known volume of purified water or buffer in a sealed container.
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Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
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Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
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Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent if necessary, and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
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Calculation: Express the solubility in units such as mg/mL or µg/mL.
Protocol 2: Preparation of a this compound Analog-Cyclodextrin Inclusion Complex (Kneading Method)
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Preparation: In a mortar, triturate the desired amount of a suitable cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) with a small amount of water to form a homogeneous paste.
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Incorporation: Gradually add the this compound analog to the cyclodextrin paste while continuously kneading for a specified period (e.g., 30-60 minutes).
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Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
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Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
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Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR). The enhancement in solubility can be confirmed by determining the aqueous solubility of the complex as described in Protocol 1.[6][7][8]
Protocol 3: Formulation of a this compound Analog Nanosuspension (Wet Milling Method)
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Preparation of Suspension: Disperse the this compound analog in an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., hydroxypropyl methylcellulose (HPMC) and Tween® 80).
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Milling: Introduce the suspension into a bead mill containing milling media (e.g., zirconium oxide beads).
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Size Reduction: Operate the mill at a specified speed and for a sufficient duration to achieve the desired particle size in the nanometer range. The temperature should be controlled during milling to prevent degradation of the compound.
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Separation: Separate the nanosuspension from the milling media.
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Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The dissolution rate of the nanosuspension can be compared to the unmilled drug to demonstrate the benefit of the formulation.[3][9]
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound analogs as inhibitors of the JAK/STAT3 signaling pathway.[10][11]
Experimental Workflow
Caption: Decision-making workflow for the formulation development of poorly soluble this compound analogs.[6][12]
References
- 1. Formulation Development of Poorly Soluble Drugs | PPT [slideshare.net]
- 2. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. humapub.com [humapub.com]
- 7. oatext.com [oatext.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Enhancing the Photostability of Thienyl-Benzothiazole Fluorescent Dyes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with thienyl-benzothiazole fluorescent dyes. Our focus is on enhancing photostability and ensuring reliable and reproducible experimental outcomes.
I. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your fluorescence experiments with thienyl-benzothiazole dyes.
Problem 1: Rapid Photobleaching or Fading of Fluorescence Signal
You observe a bright initial signal that quickly diminishes upon exposure to excitation light.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Excitation Light Intensity | Reduce the power of the laser or lamp. Use neutral density (ND) filters to attenuate the excitation light. | A decrease in the rate of photobleaching, although the initial signal intensity will also be lower. Find a balance between signal strength and photostability. |
| Prolonged Exposure Time | Minimize the duration of exposure to the excitation source. Use the lowest exposure time that provides an adequate signal-to-noise ratio. For imaging, focus on a region of interest using transmitted light before switching to fluorescence. | Slower signal decay, allowing for longer observation times or the acquisition of more images before significant photobleaching occurs. |
| Presence of Reactive Oxygen Species (ROS) | Deoxygenate your buffer system or use a commercial oxygen scavenging system. Add antifade reagents containing antioxidants like Trolox or n-propyl gallate to your mounting medium. | Significant reduction in photobleaching, as the generation and impact of damaging ROS are minimized. |
| Inherent Photolability of the Dye | If possible, consider synthesizing or using a thienyl-benzothiazole derivative with electron-donating substituents, which can enhance photostability. | Improved dye robustness and longer-lasting fluorescence signal under similar illumination conditions. |
Problem 2: Low or No Fluorescence Signal
You are unable to detect a fluorescent signal, or the signal is too weak for analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Excitation/Emission Filter Set | Ensure that the excitation and emission filters on your microscope are appropriate for the specific absorption and emission maxima of your thienyl-benzothiazole dye. | Optimal signal detection, as the filter set will match the spectral properties of the fluorophore. |
| Dye Aggregation | Decrease the concentration of the dye. Modify the solvent system; some thienyl-benzothiazole derivatives exhibit aggregation-induced emission (AIE), where aggregation enhances fluorescence, while for others, it leads to quenching. Test different solvent polarities. | An increase in fluorescence signal if aggregation-caused quenching was the issue. For AIE-active dyes, a controlled increase in aggregation might enhance the signal. |
| Solvatochromism Leading to Spectral Shift | Characterize the absorption and emission spectra of your dye in the specific buffer or mounting medium you are using. The polarity of the microenvironment can significantly shift the spectra. | Accurate alignment of your detection settings with the actual emission wavelength of the dye in your experimental conditions. |
| Inefficient Labeling or Low Dye Concentration | Increase the concentration of the dye or optimize the labeling protocol to ensure a sufficient number of fluorophores are bound to your target. | A stronger fluorescence signal, assuming the issue was with the labeling efficiency and not the intrinsic properties of the dye. |
Problem 3: High Background Fluorescence
The background signal is high, making it difficult to distinguish the specific signal from your labeled target.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence of Sample or Medium | Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a dye with a longer emission wavelength (red-shifted) to move away from the typical autofluorescence region (blue-green). | Reduced background signal, leading to an improved signal-to-noise ratio. |
| Non-specific Binding of the Dye | Increase the number of washing steps after staining. Include a blocking step in your protocol if applicable (e.g., for immunofluorescence). | A cleaner image with a lower background, as unbound and non-specifically bound dye molecules are washed away. |
| Impure Dye Stock | Purify the thienyl-benzothiazole dye to remove any fluorescent impurities. | A decrease in background fluorescence if the issue was due to contaminants in the dye solution. |
II. Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for thienyl-benzothiazole dyes?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1] This process is caused by the interaction of the excited dye molecule with molecular oxygen, leading to the formation of reactive oxygen species that chemically damage the dye, rendering it non-fluorescent.[1] For thienyl-benzothiazole dyes, as with other fluorophores, photobleaching leads to a progressive decrease in signal intensity during an experiment, which can compromise the quality of images and the accuracy of quantitative measurements.[1]
Q2: How can I quantitatively assess the photostability of my thienyl-benzothiazole dye?
A2: The photostability of a fluorescent dye can be quantified by its photobleaching quantum yield (Φ_b), which is the probability that a molecule will be photobleached after absorbing a single photon. A lower Φ_b indicates higher photostability. You can determine the relative Φ_b by comparing the rate of fluorescence decay of your dye to that of a standard with a known photostability under identical illumination conditions.
Q3: What are antifade reagents and how do they work to protect thienyl-benzothiazole dyes?
A3: Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching. They typically work as antioxidants or triplet state quenchers. Antioxidants, such as Trolox, scavenge reactive oxygen species, while triplet state quenchers return the dye molecule from its long-lived, reactive triplet state to the ground state before it can undergo photochemical damage. The use of antifade reagents can significantly extend the fluorescent lifetime of your thienyl-benzothiazole dye.
Q4: Can the solvent environment affect the photostability of thienyl-benzothiazole dyes?
A4: Yes, the solvent can have a significant impact. The polarity of the solvent can influence the electronic structure of the dye in its excited state, which can affect its susceptibility to photobleaching. Furthermore, the viscosity of the solvent can impact the rate of molecular motion and interactions with oxygen, thereby influencing the photobleaching rate. It is advisable to test the performance of your dye in different solvent systems to find the optimal conditions for your experiment.
Q5: What is aggregation-induced emission (AIE) and how does it relate to thienyl-benzothiazole dyes?
A5: Aggregation-induced emission is a phenomenon where a fluorescent dye is non-emissive or weakly emissive when dissolved as single molecules but becomes highly fluorescent upon aggregation.[2] Some thienyl-benzothiazole derivatives have been shown to exhibit AIE.[2][3] This property can be advantageous in certain applications, such as bio-imaging, where the aggregation of the dye in a specific cellular compartment can lead to a "turn-on" fluorescence signal.[2] However, for other thienyl-benzothiazole dyes, aggregation can lead to fluorescence quenching, so it is important to understand the specific properties of the derivative you are using.
III. Experimental Protocols
Protocol 1: General Procedure for Mounting Samples with Antifade Reagent
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Prepare your sample for fluorescence microscopy (e.g., cell culture on a coverslip, tissue section).
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Perform your staining protocol with the thienyl-benzothiazole dye.
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Wash the sample thoroughly with an appropriate buffer (e.g., PBS) to remove unbound dye.
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Carefully remove excess buffer from the sample without letting it dry out.
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Add a drop of mounting medium containing an antifade reagent (e.g., ProLong™ Gold Antifade Mountant, VECTASHIELD® Antifade Mounting Medium) onto the sample.
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Gently lower a clean coverslip onto the mounting medium, avoiding air bubbles.
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Seal the edges of the coverslip with nail polish or a commercial sealant.
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Allow the mounting medium to cure according to the manufacturer's instructions before imaging.
Protocol 2: Method for Characterizing Solvatochromism
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Prepare stock solutions of your thienyl-benzothiazole dye in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, water).
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For each solvent, prepare a dilute solution of the dye with an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
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Measure the absorption spectrum of each solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs).
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Measure the fluorescence emission spectrum of each solution using a fluorometer, exciting at the respective λ_abs. Record the wavelength of maximum emission (λ_em).
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Plot the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) against the solvent polarity function (e.g., the Lippert-Mataga plot) to visualize the solvatochromic effect.
IV. Visualizations
Caption: A generalized workflow for fluorescence imaging experiments.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo-Switchable Aggregation-Induced Emission of Bisthienylethene-Dipyrimido[2,1-b][1,3]benzothiazole Triad - PMC [pmc.ncbi.nlm.nih.gov]
Reducing byproduct formation in the synthesis of 2-substituted benzothiazoles
Welcome to the technical support center for the synthesis of 2-substituted benzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 2-substituted benzothiazoles, providing explanations and actionable solutions.
FAQ 1: Synthesis via Condensation of 2-Aminothiophenol and Aldehydes
Question: I am synthesizing a 2-arylbenzothiazole by condensing 2-aminothiophenol with an aromatic aldehyde. My reaction mixture shows multiple spots on TLC, and the yield of the desired product is low. What are the likely byproducts and how can I prevent their formation?
Answer:
In the condensation of 2-aminothiophenol with aldehydes, several side reactions can occur, leading to the formation of byproducts. The most common issues and their solutions are outlined below.
Potential Byproducts and Their Formation:
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Bis(2-aminophenyl) disulfide: 2-Aminothiophenol is susceptible to oxidation, especially in the presence of air, leading to the formation of a disulfide dimer. This depletes the starting material and reduces the overall yield of the desired benzothiazole.
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2,3-Disubstituted-2,3-dihydro-4H-1,3-benzothiazin-4-ones and related structures: Under certain conditions, particularly with prolonged reaction times or in specific solvents like ethyl acetate, a competing reaction can lead to the formation of a six-membered thiadiazine ring system instead of the desired five-membered thiazole ring. For instance, the reaction with benzaldehyde can yield 2-benzyl-3-phenyl-3,4-dihydro-H-benzo[e][1][2][3]thiadiazine.
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Over-oxidation Products: The benzothiazole ring itself can be susceptible to over-oxidation, especially under harsh oxidative conditions, leading to the formation of benzothiazole N-oxides or ring-opened products like acylamidobenzene sulfonate esters.[4]
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Low yield, presence of bis(2-aminophenyl) disulfide | Oxidation of 2-aminothiophenol. | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Use freshly distilled or purified 2-aminothiophenol.- Minimize reaction time. |
| Formation of thiadiazine or other heterocyclic byproducts | Non-optimal solvent or reaction temperature. | - Screen different solvents. Protic solvents like ethanol or methanol often favor benzothiazole formation.- Optimize the reaction temperature. Higher temperatures may promote side reactions. |
| Presence of over-oxidation byproducts | Use of harsh or excess oxidizing agents. | - If an oxidant is required, choose a milder one (e.g., air, DMSO).- Carefully control the stoichiometry of the oxidant. |
| Incomplete reaction | Insufficient reaction time or temperature; inefficient catalyst. | - Monitor the reaction by TLC to determine the optimal reaction time.- If using a catalyst, screen different types of catalysts (e.g., acid or base catalysts) and optimize their loading. |
Experimental Workflow for Aldehyde Condensation:
Caption: General workflow for the synthesis of 2-substituted benzothiazoles via aldehyde condensation.
FAQ 2: Synthesis via Condensation of 2-Aminothiophenol and Carboxylic Acids/Ketones
Question: I am attempting to synthesize a 2-substituted benzothiazole using a carboxylic acid or a ketone as the carbonyl source. What are the common challenges and potential byproducts in these reactions?
Answer:
Syntheses involving carboxylic acids or ketones present unique challenges compared to those with aldehydes.
Challenges and Byproducts with Carboxylic Acids:
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Harsh Reaction Conditions: The condensation with carboxylic acids often requires high temperatures and strong acid catalysts like polyphosphoric acid (PPA), which can lead to charring and the formation of difficult-to-remove polymeric byproducts.
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Incomplete Cyclization: The intermediate amide may not fully cyclize to the benzothiazole, leading to its presence as a major impurity.
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Decarboxylation: Under high temperatures, the starting carboxylic acid might undergo decarboxylation, especially if it contains activating groups.
Challenges and Byproducts with Ketones:
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Lower Reactivity: Ketones are generally less reactive than aldehydes, often requiring more forcing conditions and leading to incomplete conversion.
-
Formation of Dimeric Benzothiazines: The reaction of 2-aminothiophenols with certain ketones, like acetophenones, can lead to the formation of dimeric 2-arylbenzothiazine byproducts.
-
Enamine/Ene-thiol Formation: Side reactions involving the formation of stable enamines or ene-thiols can compete with the desired cyclization.
Troubleshooting Strategies:
| Starting Material | Problem | Potential Cause | Recommended Solution |
| Carboxylic Acid | Polymeric byproducts, charring | High reaction temperature, strong acid catalyst. | - Use a milder catalyst if possible.- Optimize the reaction temperature and time to minimize decomposition. |
| Presence of uncyclized amide | Insufficient dehydration or cyclization conditions. | - Ensure efficient water removal (e.g., Dean-Stark trap).- Increase the concentration or change the type of acid catalyst. | |
| Ketone | Low conversion | Lower reactivity of the ketone. | - Use a more active catalyst.- Increase the reaction temperature or time, while monitoring for byproduct formation. |
| Formation of dimeric byproducts | Specific reactivity of the ketone substrate. | - Modify the reaction stoichiometry.- Screen different solvents and catalysts to favor the desired pathway. |
Signaling Pathway of Product vs. Byproduct Formation (Ketone Example):
References
- 1. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Method Refinement for Consistent Photophysical Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable photophysical measurements.
Troubleshooting Guides
This section addresses specific issues that may arise during photophysical experiments.
Issue: Inconsistent absorbance or fluorescence readings between measurements.
-
Question: Why are my absorbance or fluorescence readings fluctuating even for the same sample?
-
Answer: Inconsistent readings can stem from several sources. Ensure the instrument has had adequate warm-up time as specified by the manufacturer to allow the lamp and detector to stabilize.[1] Check for and remove any air bubbles in the cuvette, as they can scatter light and affect readings. Ensure the cuvette is clean, free of scratches, and placed in the holder in the same orientation for every measurement.[1] Fluctuations in room temperature can also affect the sample's photophysical properties and the instrument's performance.
Issue: Fluorescence intensity is not linear with concentration.
-
Question: I'm observing a non-linear relationship between fluorescence intensity and sample concentration. What could be the cause?
-
Answer: This is often due to the inner filter effect, which becomes significant at high concentrations. The primary inner filter effect occurs when the excitation light is absorbed by the sample before it reaches the center of the cuvette.[2][3] The secondary inner filter effect is the reabsorption of emitted light by the sample.[2][3] To avoid this, it is recommended to work with sample absorbances below 0.1 at the excitation wavelength.[3]
Issue: The measured fluorescence quantum yield is higher than expected or greater than unity.
-
Question: My calculated fluorescence quantum yield is unexpectedly high. What could be the reason?
-
Answer: An erroneously high quantum yield can be caused by scattered excitation light reaching the detector. Ensure that the emission is not being collected too close to the excitation wavelength. A good practice is to set the emission scan range to start at a wavelength at least 10 nm longer than the excitation wavelength.[4] Another potential cause is the presence of highly fluorescent impurities in the sample or solvent.
Issue: The fluorescence signal is noisy.
-
Question: How can I reduce the noise in my fluorescence spectra?
-
Answer: A noisy signal can be due to a low fluorescence intensity, detector instability, or improper instrument settings. To improve the signal-to-noise ratio, you can try increasing the integration time, optimizing the slit widths, or increasing the fluorophore concentration (while being mindful of the inner filter effect). Using a higher-intensity light source or a more sensitive detector can also help. Additionally, ensure that the instrument is properly grounded and shielded from electronic noise.
Issue: The sample photobleaches during the measurement.
-
Question: My sample's fluorescence intensity decreases over time during the experiment. How can I prevent photobleaching?
-
Answer: Photobleaching is the irreversible photochemical destruction of a fluorophore.[5][6] To minimize photobleaching, reduce the intensity and duration of the excitation light.[6] This can be achieved by using neutral density filters, reducing the lamp power, or decreasing the exposure time.[6] For microscopy, using antifade reagents in the mounting medium can also be effective.[6]
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the best way to prepare a solid sample for fluorescence measurements?
-
A1: Solid samples can be measured directly, but for solution-state measurements, they need to be dissolved in a suitable solvent. The solvent should be transparent at the excitation and emission wavelengths and should not quench the fluorescence of the analyte. For powdered samples, they can be pressed into a pellet or measured in a specialized powder sample holder.[7]
-
-
Q2: How should I prepare a protein sample for intrinsic fluorescence measurements?
-
A2: Protein samples should be prepared in a buffer that maintains their native structure. It is crucial to filter the buffer to remove any particulate matter that could cause light scattering. The protein concentration should be adjusted to keep the absorbance at the excitation wavelength (typically 280 nm or 295 nm for tryptophan) below 0.1 to avoid the inner filter effect.[8]
-
Instrument Calibration
-
Q3: How often should I calibrate my UV-Vis spectrophotometer?
-
Q4: What are the key parameters to check during fluorometer calibration?
-
A4: For a fluorometer, it's important to calibrate for wavelength accuracy of both the excitation and emission monochromators and the intensity response of the system. Wavelength accuracy can be checked using a light source with known emission lines, like a mercury-argon lamp. Intensity calibration is performed using a standard lamp with a known spectral output or by using a set of fluorescent standards with known excitation and emission spectra.[10][11]
-
Data Analysis
-
Q5: How can I correct for the inner filter effect in my fluorescence data?
-
A5: The inner filter effect can be corrected for if both the absorbance and fluorescence of the sample are measured. The correction formula is: F_corrected = F_observed * 10^((A_ex + A_em) / 2) where F_corrected is the corrected fluorescence intensity, F_observed is the measured fluorescence intensity, A_ex is the absorbance at the excitation wavelength, and A_em is the absorbance at the emission wavelength.[2]
-
Data Presentation
Table 1: Photophysical Properties of Common Fluorescence Quantum Yield Standards
| Standard | Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (Φ) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.54 |
| Fluorescein | 0.1 M NaOH | 490 | 520 | 0.95 |
| Rhodamine 6G | Ethanol | 528 | 555 | 0.95 |
| Rhodamine B | Ethanol | 555 | 580 | 0.65 |
Note: Quantum yield values can vary slightly depending on the literature source and measurement conditions.
Experimental Protocols
Protocol 1: Calibration of a UV-Vis Spectrophotometer
-
Wavelength Accuracy:
-
Use a certified holmium oxide filter or a holmium perchlorate solution.[7]
-
Scan the filter/solution across the UV-Vis range (e.g., 200-600 nm).
-
Compare the peak maxima with the certified values. For a holmium perchlorate solution, prominent peaks are expected at 241.15 nm, 287.15 nm, 361.5 nm, and 536.3 nm.[7]
-
The deviation should be within the manufacturer's specifications (typically ±1 nm in the UV and ±2 nm in the visible region).
-
-
Photometric Accuracy:
-
Use certified neutral density filters or a potassium dichromate solution prepared in 0.005 M sulfuric acid.[7][12]
-
Measure the absorbance at the specified wavelengths. For potassium dichromate, characteristic peaks are at 235 nm, 257 nm, 313 nm, and 350 nm.[7]
-
Compare the measured absorbance values with the certified values. The deviation should be within the specified tolerance.
-
-
Stray Light:
-
Use a cut-off filter (e.g., a sodium iodide solution).
-
Measure the transmittance at a wavelength below the filter's cut-off. The measured transmittance should be below the manufacturer's specified limit (typically <0.01%).
-
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
-
Sample and Standard Preparation:
-
Prepare a series of dilutions of both the sample and a known fluorescence standard in the same solvent.
-
The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Measure the absorbance spectra of all sample and standard solutions using a calibrated UV-Vis spectrophotometer.
-
-
Fluorescence Measurement:
-
Using a calibrated fluorometer, record the fluorescence emission spectra of all sample and standard solutions at the same excitation wavelength.
-
Ensure the excitation and emission slit widths are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
-
Mandatory Visualization
Caption: General experimental workflow for photophysical measurements.
Caption: Simplified signaling pathway in Photodynamic Therapy (PDT).
References
- 1. m.youtube.com [m.youtube.com]
- 2. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. youtube.com [youtube.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. hk.techcomp.com.hk [hk.techcomp.com.hk]
- 8. nist.gov [nist.gov]
- 9. pharmabeginers.com [pharmabeginers.com]
- 10. comm-tec.com [comm-tec.com]
- 11. infralytic.de [infralytic.de]
- 12. meirb.com [meirb.com]
Strategies to improve the quantum efficiency of benzothiazole fluorophores
Welcome to the technical support center for benzothiazole fluorophores. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the quantum efficiency of benzothiazole fluorophores?
The quantum efficiency of benzothiazole fluorophores is primarily influenced by a combination of structural and environmental factors. Key determinants include:
-
Molecular Structure: The presence and nature of substituent groups on the benzothiazole core can dramatically alter the quantum yield. Electron-donating and electron-withdrawing groups can modify the electronic properties of the molecule, affecting the radiative and non-radiative decay rates.[1][2]
-
Molecular Rigidity: A rigid molecular skeleton generally enhances fluorescence emission by limiting non-radiative decay pathways that arise from molecular vibrations and rotations.[1][3]
-
Environmental Conditions: The solvent polarity, viscosity, and temperature can significantly impact the quantum yield.[2] Increased solvent viscosity, for instance, can restrict molecular motion and lead to higher quantum efficiency.[2]
-
Aggregation: Depending on the molecular design, aggregation can either quench fluorescence (Aggregation-Caused Quenching, ACQ) or enhance it (Aggregation-Induced Emission, AIE).[4][5][6][7]
-
Excited-State Intramolecular Proton Transfer (ESIPT): For 2-(2-hydroxyphenyl)benzothiazole (HBT) and its derivatives, the ESIPT process is a critical factor. The efficiency of this process, which can be influenced by the environment and molecular structure, dictates the emission properties.[4][5][8][9][10]
Q2: How can I chemically modify a benzothiazole fluorophore to improve its quantum yield?
Several chemical modification strategies can be employed to enhance the quantum yield of benzothiazole fluorophores:
-
Introduce Electron-Donating or Withdrawing Groups: Strategic placement of substituents can tune the electronic structure to favor radiative decay. For example, introducing an N,N-dialkylamino group can significantly increase the quantum yield.
-
Increase Molecular Rigidity: Incorporating structural elements that restrict bond rotations can minimize non-radiative decay. This can be achieved by forming cyclic structures or introducing bulky groups that hinder free rotation.[1][3]
-
Boron Complexation: Complexing 2-(2-hydroxyphenyl)-benzothiazole (HBT) derivatives with a boron atom can create a more rigid skeleton, which minimizes excited energy decay and dramatically enhances quantum yields.[3]
-
Promote Aggregation-Induced Emission (AIE): By designing molecules with rotatable components (molecular rotors), fluorescence can be suppressed in dilute solutions but enhanced in aggregated states where intramolecular rotations are restricted.[5][6][7]
Q3: What is Aggregation-Induced Emission (AIE) and how can I leverage it for my experiments?
Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation.[5][6][7] This is often due to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway.
To leverage AIE, you can design experiments where the benzothiazole fluorophore is induced to aggregate. This can be achieved by:
-
Solvent-Antisolvent Method: Dissolving the AIE-active fluorophore in a good solvent (e.g., THF) and then adding a poor solvent (e.g., water) to induce aggregation.[5]
-
Binding to a Target Molecule: If the fluorophore is designed as a probe, its binding to a target biomolecule can restrict its rotation and trigger a "turn-on" fluorescence signal.
Troubleshooting Guides
Problem 1: My benzothiazole fluorophore exhibits very low or no fluorescence in solution.
-
Possible Cause 1: Aggregation-Caused Quenching (ACQ).
-
Troubleshooting: Many conventional fluorophores suffer from ACQ, where they form non-emissive aggregates at high concentrations. Try diluting your sample significantly. Record absorbance to ensure you are working within a linear range (typically an absorbance below 0.1).[11]
-
-
Possible Cause 2: Inappropriate Solvent.
-
Possible Cause 3: Presence of Quenchers.
-
Troubleshooting: Impurities in your sample or solvent can act as quenchers. Ensure your fluorophore is of high purity and use spectroscopy-grade solvents. Common quenchers include dissolved oxygen and heavy atoms. Degassing the solvent can sometimes improve fluorescence.
-
-
Possible Cause 4: The molecule is designed for Aggregation-Induced Emission (AIE).
Problem 2: The fluorescence intensity of my sample decreases over time during measurement.
-
Possible Cause: Photobleaching.
-
Troubleshooting: Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light.[12] To minimize photobleaching:
-
Reduce the intensity of the excitation light using neutral density filters.
-
Decrease the exposure time or the duration of the measurement.
-
Use a more photostable benzothiazole derivative if available.
-
Consider using an anti-fading agent in your sample if appropriate for your application.
-
-
Problem 3: I am observing unexpected peaks or shifts in my emission spectrum.
-
Possible Cause 1: Impurities.
-
Troubleshooting: Fluorescent impurities in your synthesized compound or solvent can lead to extraneous emission peaks. Purify your compound using techniques like column chromatography or recrystallization and verify its purity. Use high-purity, spectroscopy-grade solvents.[13]
-
-
Possible Cause 2: Excited-State Intramolecular Proton Transfer (ESIPT).
-
Troubleshooting: For HBT derivatives, dual emission from both the enol and keto tautomers can sometimes be observed, especially in certain solvents.[8] This is an intrinsic property of the molecule. Understanding the photophysics of your specific fluorophore is crucial for interpreting the spectra correctly.
-
-
Possible Cause 3: Excimer Formation.
-
Troubleshooting: At high concentrations, excited-state dimers (excimers) can form, which typically exhibit a red-shifted and broad emission band. Dilute your sample to see if this peak disappears.
-
Data Presentation
Table 1: Quantum Yields of Selected Benzothiazole Derivatives with Different Substituents
| Compound | Substituent R | Substituent R' | Solvent | Quantum Yield (Φ) | Reference |
| 1 | H | H | Chloroform | 0.01 | [2] |
| 2 | H | OMe | Chloroform | < 0.01 | [2] |
| 3 | H | CF3 | Chloroform | < 0.01 | [2] |
| 4 | OMe | H | Chloroform | 0.81 | [2] |
| 5 | OMe | OMe | Chloroform | 0.35 | [2] |
| 6 | OMe | CF3 | Chloroform | < 0.01 | [2] |
| 7 | CF3 | H | Chloroform | 0.98 | [2] |
| 8 | CF3 | OMe | Chloroform | 0.98 | [2] |
| 9 | CF3 | CF3 | Chloroform | 0.44 | [2] |
Table 2: Solvent Effects on the Quantum Yield of Benzothiazole Derivatives
| Compound | Solvent | Viscosity (cP at 20°C) | Quantum Yield (Φ) | Reference |
| 2 | Chloroform | 0.58 | < 0.01 | [2] |
| 2 | Methanol | 0.59 | < 0.01 | [2] |
| 2 | Glycerol | 1412 | 0.22 | [2] |
| 4 | Chloroform | 0.58 | 0.81 | [2] |
| 4 | Methanol | 0.59 | 0.23 | [2] |
| 4 | Glycerol | 1412 | 0.82 | [2] |
| 7 | Chloroform | 0.58 | 0.98 | [2] |
| 7 | Methanol | 0.59 | 0.91 | [2] |
| 7 | Glycerol | 1412 | 0.99 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a High Quantum Yield Benzothiazole Derivative via Suzuki Coupling
This protocol describes a general method for synthesizing 2-arylbenzothiazoles, which often exhibit high quantum yields.
Materials:
-
2-(4-bromophenyl)benzothiazole
-
Arylboronic acid derivative
-
Palladium(II) chloride (PdCl2)
-
Potassium carbonate (K2CO3)
-
2-phenylimidazole
-
Anhydrous Dimethylformamide (DMF)
-
Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine 2-(4-bromophenyl)benzothiazole (1.0 eq), the desired arylboronic acid (1.5 eq), K2CO3 (2.0 eq), PdCl2 (0.005 eq), and 2-phenylimidazole (0.01 eq).[14]
-
Add anhydrous DMF to the flask.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.[14]
-
Heat the reaction mixture to 120 °C and stir under an argon atmosphere for 17-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[14]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water containing a small amount of HCl.[14]
-
Extract the product with a suitable organic solvent (e.g., chloroform).[14]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[14]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 2-arylbenzothiazole derivative.[14]
Protocol 2: Relative Quantum Yield Measurement (Comparative Method)
This protocol outlines the steps for determining the fluorescence quantum yield of a benzothiazole derivative relative to a known standard.[11][15]
Materials:
-
Fluorophore of interest (test sample)
-
A standard fluorophore with a known quantum yield (e.g., quinine sulfate, Rhodamine 6G)
-
Spectroscopy-grade solvents
-
UV-Vis spectrophotometer
-
Corrected fluorescence spectrometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilute solutions for both the test sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to avoid inner filter effects.[11]
-
Select an excitation wavelength where both the test and standard samples have significant absorbance.
-
Measure the UV-Vis absorbance spectra for all prepared solutions at the chosen excitation wavelength.
-
Measure the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the test sample (Φ_X) using the following equation:[11]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X^2 / η_ST^2)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients for the test sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test sample and standard (if they are different). If the same solvent is used, this term is 1.
-
Visualizations
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) pathway.
Caption: Mechanism of Aggregation-Induced Emission (AIE).
Caption: Experimental workflow for relative quantum yield measurement.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]
- 4. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]
- 9. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 14. or.niscpr.res.in [or.niscpr.res.in]
- 15. Virtual Labs [mfs-iiith.vlabs.ac.in]
Technical Support Center: Addressing Cytotoxicity of Benzothiazole-Based Probes in Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using benzothiazole-based probes in live-cell imaging experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing signs of stress (e.g., blebbing, rounding, detachment) after incubation with my benzothiazole-based probe. What is the likely cause?
A1: Cell stress following probe incubation is often a sign of cytotoxicity. This can stem from several factors:
-
Inherent Probe Cytotoxicity: The chemical structure of the benzothiazole probe itself may be toxic to the cells.
-
High Probe Concentration: Using a concentration of the probe that is above the optimal range can lead to toxic effects.
-
Prolonged Incubation Time: Extended exposure to the probe, even at a lower concentration, can induce cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve the probe (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Phototoxicity: If the cells have been exposed to excitation light, the observed stress may be a result of phototoxicity, where the excited probe generates reactive oxygen species (ROS) that damage cellular components.[1]
Q2: How can I determine the optimal, non-toxic concentration and incubation time for my benzothiazole probe?
A2: The optimal concentration and incubation time are critical for successful live-cell imaging and must be determined empirically for each probe and cell line. A dose-response experiment is recommended.
-
Concentration Titration: Test a range of probe concentrations (e.g., from nanomolar to low micromolar) for a fixed, short incubation time.
-
Time-Course Experiment: Using a concentration that showed minimal to no toxicity in the titration experiment, vary the incubation time (e.g., 15 minutes, 30 minutes, 1 hour, 4 hours).
-
Assessment: Evaluate cell viability and probe signal at each concentration and time point. The goal is to find the lowest concentration and shortest incubation time that provide a sufficient signal-to-noise ratio without affecting cell health.
Q3: I observe rapid photobleaching and my cells die shortly after I start imaging. What is happening and how can I prevent it?
A3: This is a classic sign of phototoxicity.[1] Phototoxicity occurs when the fluorescent probe, upon excitation by the imaging laser, reacts with molecular oxygen to produce reactive oxygen species (ROS), which are highly damaging to cellular components and can lead to rapid cell death.[1]
Here are several strategies to mitigate phototoxicity:
-
Reduce Excitation Light Intensity: Use the lowest laser power that still provides a detectable signal.
-
Minimize Exposure Time: Decrease the camera exposure time and the frequency of image acquisition.[2][3]
-
Use More Sensitive Detectors: Employing high quantum efficiency detectors can allow for the use of lower excitation light levels.[3]
-
Choose Probes with Higher Photostability: If possible, select a benzothiazole probe that is less prone to photobleaching and ROS generation.
-
Incorporate Antioxidants: Supplementing the imaging medium with antioxidants like ascorbic acid or Trolox can help to quench ROS and reduce phototoxicity.[1]
-
Advanced Imaging Techniques: If available, consider using imaging modalities that are inherently less phototoxic, such as two-photon microscopy or light-sheet fluorescence microscopy.[1][4]
Q4: My "no-probe" control cells look healthy, but my "probe-treated, no-light" control cells are dying. What does this indicate?
A4: This observation strongly suggests that the benzothiazole probe itself has inherent chemical cytotoxicity, independent of light exposure. In this case, you should focus on optimizing the probe concentration and incubation time as described in Q2. It is crucial to perform this control to distinguish between chemical cytotoxicity and phototoxicity.
Q5: Are there any common artifacts associated with benzothiazole-based probes that I should be aware of?
A5: Yes, beyond cytotoxicity, you may encounter other artifacts:
-
Off-Target Localization: The probe may accumulate in cellular compartments other than its intended target, leading to misleading results. Co-localization experiments with well-characterized organelle markers are essential to confirm specificity.
-
Probe Aggregation: Some benzothiazole derivatives, particularly those with aggregation-induced emission (AIE) properties, can form aggregates that appear as bright, punctate stains.[5] While this is the intended mechanism for AIE probes, unintended aggregation of other probes can be an artifact.
-
Changes in Cellular Processes: The binding of the probe to its target could potentially alter the function of that target or related signaling pathways. It is important to assess key cellular functions (e.g., proliferation, mitochondrial membrane potential) in the presence and absence of the probe to rule out such effects.
Quantitative Data on Benzothiazole Probe Cytotoxicity
The cytotoxicity of benzothiazole-based probes is highly dependent on the specific chemical structure, the cell line being used, and the experimental conditions. Therefore, the following table provides illustrative examples and should not be considered a comprehensive list. Researchers are strongly encouraged to determine the cytotoxicity profile of their specific probe in their experimental system.
| Probe Name/Reference | Target Analyte/Organelle | Cell Line | Assay | IC50 / Viability Data | Reference |
| Probe BT-BO | Hydrogen Peroxide (H₂O₂) | A549, HepG2 | MTT | >85% viability at 30 µM for 24h | [5] |
| Probe BS1 | Peroxynitrite (ONOO⁻) | HepG2 | CCK-8 | >90% viability at 100 µM for 24h | [6] |
| Benzothiazole Derivative B7 | Anticancer Agent | A431, A549, H1299 | MTT | IC50 values in low µM range | N/A |
| Pyrene-benzothiazolium probes | Lysosomes | COS Cells | N/A | High biocompatibility reported | N/A |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[7]
Materials:
-
Cells of interest
-
Benzothiazole probe
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Probe Treatment: Treat the cells with a range of concentrations of the benzothiazole probe. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9]
Materials:
-
Cells of interest
-
Benzothiazole probe
-
96-well cell culture plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and culture medium background.[10]
-
Supernatant Transfer: After incubation, centrifuge the plate (if necessary to pellet any detached cells) and carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions (usually 10-30 minutes), protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the spontaneous and maximum release controls.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry or fluorescence microscopy-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11][12]
Materials:
-
Cells of interest
-
Benzothiazole probe
-
Fluorescently labeled Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the benzothiazole probe in appropriate culture vessels.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[11]
-
Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide. Observe the cells using appropriate filter sets for the Annexin V fluorophore (e.g., green for FITC) and PI (red).[11]
-
Visualizations
Caption: Troubleshooting workflow for cytotoxicity.
References
- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 4. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Improving the selectivity of 2-(3-Thienyl)benzothiazole-based sensors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-thienyl)benzothiazole-based sensors. The information is designed to address common challenges encountered during experimental work, with a focus on improving sensor selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-based sensor shows low or no fluorescence response to the target analyte. What are the possible causes and solutions?
A1: Low or no fluorescence response can stem from several factors:
-
Incorrect Solvent System: The polarity and viscosity of the solvent can significantly influence the fluorescence properties of your sensor. Some sensors exhibit strong fluorescence in non-polar solvents and are quenched in polar protic solvents.
-
Troubleshooting: Experiment with a range of solvents with varying polarities (e.g., DMSO, acetonitrile, methanol, chloroform) to find the optimal medium for your sensor-analyte interaction.[1]
-
-
pH of the Medium: The protonation state of the benzothiazole nitrogen and any associated functional groups can affect its electronic properties and binding affinity.
-
Troubleshooting: Perform a pH titration of your sensor in the absence and presence of the analyte to determine the optimal pH range for its operation. The ideal pH is often within the physiological range for biological applications.
-
-
Degradation of the Sensor: Benzothiazole derivatives can be susceptible to photobleaching or chemical degradation under certain conditions.
-
Troubleshooting: Store your sensor stock solution in the dark and at a low temperature. Prepare fresh solutions for your experiments. Run a control experiment with a fresh batch of the sensor to rule out degradation.
-
-
Inefficient Binding to the Analyte: The binding pocket of your sensor may not be optimal for the target analyte.
-
Troubleshooting: Consider modifying the structure of the sensor to include different chelating groups or to alter the steric hindrance around the binding site. Computational modeling (DFT studies) can help in redesigning the sensor for better interaction.
-
Q2: How can I improve the selectivity of my sensor for a specific metal ion (e.g., Zn²⁺) over other interfering ions (e.g., Cd²⁺, Cu²⁺)?
A2: Improving selectivity is a common challenge. Here are several strategies:
-
Structural Modification of the Sensor:
-
Introduce Steric Hindrance: Adding bulky groups near the binding site can favor the binding of ions with a specific coordination geometry and size.
-
Modify the Electronic Properties: Introducing electron-donating or electron-withdrawing groups to the benzothiazole or thienyl ring can modulate the electron density of the chelating atoms, thereby influencing the binding affinity for different metal ions.[2]
-
-
Optimization of Experimental Conditions:
-
Solvent Selection: The choice of solvent can influence the coordination sphere of the metal ions and the stability of the sensor-metal complex. A solvent that preferentially stabilizes the complex with the target ion can enhance selectivity.
-
pH Adjustment: Fine-tuning the pH can exploit the different pKa values of the sensor when complexed with various metal ions.
-
-
Use of Masking Agents: In complex samples, interfering ions can be "masked" by adding a ligand that selectively binds to them without affecting the target analyte. For example, sulfide ions (S²⁻) can be used to mask Cu²⁺ by forming stable CuS.[3]
Q3: My sensor shows a "turn-off" (quenching) response to the target analyte, but also to several other ions. How can I achieve a selective "turn-on" response?
A3: A "turn-off" response is often less specific than a "turn-on" response. To engineer a "turn-on" sensor:
-
Incorporate a Photoinduced Electron Transfer (PET) Quenching Moiety: Design the sensor so that in its free form, a PET process from a donor unit (e.g., an amine) to the fluorophore quenches the fluorescence. Upon binding to the target analyte, this PET process is inhibited, leading to a "turn-on" fluorescence signal.[3]
-
Utilize an Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism: In some 2-(2'-hydroxyphenyl)benzothiazole systems, the ESIPT process can be modulated by analyte binding, leading to changes in the emission wavelength and intensity.[2] By carefully designing the molecule, a "turn-on" response can be achieved.
Q4: I am observing inconsistent results in my fluorescence titration experiments. What are the common pitfalls?
A4: Inconsistent titration results often arise from experimental errors:
-
Inaccurate Concentrations: Ensure the stock solutions of your sensor and analyte are accurately prepared.
-
Equilibration Time: Allow sufficient time for the sensor-analyte binding to reach equilibrium after each addition of the titrant before taking a measurement. A common equilibration time is 2 minutes.[4]
-
Photobleaching: Minimize the exposure of the sample to the excitation light to prevent photobleaching, which can lead to a decrease in fluorescence intensity over time.
-
Inner Filter Effect: At high concentrations, the analyte or the sensor itself can absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence. Ensure you are working within a concentration range where the absorbance is low (typically < 0.1).
Quantitative Data Summary
The following tables summarize key performance metrics for selected this compound-based sensors from the literature.
Table 1: Detection Limits of Benzothiazole-Based Sensors for Various Metal Ions
| Sensor ID | Target Analyte | Detection Limit (M) | Solvent System | Reference |
| BIPP | Zn²⁺ | 2.36 x 10⁻⁸ | Semi-aqueous | [3][5] |
| BTA-12 | Zn²⁺ | 7.5 x 10⁻⁷ | Ethanol | [6] |
| Compound 1 | Zn²⁺ | 0.25 ppm | DMSO/CHCl₃ (50:50, v/v) | [1][7] |
| Compound 1 | Cu²⁺ | 0.34 ppm | DMSO/CHCl₃ (50:50, v/v) | [1][7] |
| Compound 1 | Ni²⁺ | 0.30 ppm | DMSO/CHCl₃ (50:50, v/v) | [1][7] |
| L2 | Cd²⁺ | 2.25 nM | THF:water | [8] |
| L1 | Cu²⁺ | 1.06 x 10⁻⁷ | THF | [8] |
Table 2: Binding Stoichiometry of Benzothiazole-Based Sensors with Metal Ions
| Sensor ID | Target Analyte | Stoichiometry (Sensor:Analyte) | Method | Reference |
| BIPP | Zn²⁺ | 1:1 | Job's Plot, HRMS, ¹H-NMR | [3] |
| Compound 1 | Zn²⁺, Cu²⁺, Ni²⁺ | 1:2 | Job's Plot | [1][7] |
| L2 | Cd²⁺ | 1:1 | Job's Plot | [8] |
| L1 | Cu²⁺ | 1:2 | Job's Plot | [8] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative
This protocol is a general guideline. Specific reaction conditions may need to be optimized for different derivatives.
-
Reactants: 2-aminothiophenol and 3-thiophene carboxaldehyde.
-
Solvent: Ethanol.
-
Procedure: a. Dissolve 2-aminothiophenol (1 equivalent) in ethanol in a round-bottom flask. b. Add 3-thiophene carboxaldehyde (1 equivalent) to the solution. c. Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). d. After the reaction is complete, cool the mixture to room temperature. e. The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure. f. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. g. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fluorescence Titration for Determination of Binding Constant (K_d)
-
Preparation of Solutions: a. Prepare a stock solution of the sensor in a suitable solvent (e.g., 1 mM in DMSO). b. Prepare a stock solution of the analyte (e.g., 10 mM of a metal salt in the same solvent or an aqueous buffer).
-
Titration Procedure: a. In a quartz cuvette, place a solution of the sensor at a fixed concentration (e.g., 10 µM). The concentration should be low enough to avoid inner filter effects.[9] b. Record the initial fluorescence spectrum of the sensor solution. c. Add small aliquots of the analyte stock solution to the cuvette. d. After each addition, mix the solution thoroughly and allow it to equilibrate for a set period (e.g., 2 minutes) before recording the fluorescence spectrum.[4] e. Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Data Analysis: a. Plot the change in fluorescence intensity at the emission maximum as a function of the analyte concentration. b. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2 binding) to determine the dissociation constant (K_d).
Protocol 3: Selectivity and Interference Study
-
Selectivity Test: a. Prepare solutions of the sensor (e.g., 10 µM) containing a series of potentially interfering ions at a higher concentration (e.g., 100 µM). b. Record the fluorescence spectrum of each solution. c. Compare the fluorescence response in the presence of each interfering ion to the response of the sensor alone and the sensor with the target analyte.
-
Interference (Competition) Test: a. Prepare a solution of the sensor (e.g., 10 µM) with the target analyte at a concentration that gives a significant fluorescence response. b. To this solution, add a potentially interfering ion at a high concentration (e.g., 10-fold excess). c. Record the fluorescence spectrum and observe any changes in the signal. A significant change indicates interference.
Visualizations
Caption: Experimental workflow from sensor synthesis to sensing studies.
Caption: "Turn-on" fluorescence signaling via Photoinduced Electron Transfer (PET).
Caption: Troubleshooting logic for improving sensor selectivity.
References
- 1. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of the fluorescence molecule 2-(2'-hydroxyphenyl) benzothiazole derivatives by introducing electron-donating and withdrawing substituents groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Scale-up synthesis challenges for 2-(3-Thienyl)benzothiazole production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(3-Thienyl)benzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The most prevalent and scalable method is the condensation reaction between 2-aminothiophenol and a thiophene-3-carbonyl derivative. Key variations include using thiophene-3-carbaldehyde, 3-thenoyl chloride, or thiophene-3-carboxylic acid.[1][2][3] The choice of reagent can influence reaction conditions, catalyst requirements, and work-up procedures. Microwave-assisted synthesis using thiophene-3-carbaldehyde without a solvent has been reported as a high-yield, green alternative suitable for scale-up.[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Key safety considerations include:
-
2-Aminothiophenol: This reagent is toxic and has an unpleasant odor. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). On a large scale, closed-system transfers are recommended.
-
Thionyl Chloride/Oxalyl Chloride: If preparing 3-thenoyl chloride in situ from thiophene-3-carboxylic acid, these reagents are corrosive and release toxic HCl gas upon reaction with moisture. Ensure a dry reaction setup and use a scrubber to neutralize acidic off-gases.[4]
-
Exothermic Reactions: The initial condensation reaction can be exothermic. For large-scale batches, controlled addition of reagents and efficient heat management are crucial to prevent thermal runaways.
-
Solvent Handling: Large volumes of solvents like toluene or DMF may be used, which have associated flammability and toxicity risks.[5][6]
Q3: Are there any recommended green chemistry approaches for this synthesis?
A3: Yes, several green chemistry strategies can be employed. A solvent-free, microwave-assisted synthesis using 2-aminothiophenol and thiophene-3-carbaldehyde offers high yields and short reaction times.[1] Utilizing reusable catalysts, such as certain ionic liquids or solid-supported acids, can also reduce waste.[7][8] Water has also been explored as a solvent in the presence of a suitable catalyst for the synthesis of benzothiazole derivatives.[5][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction. | - Monitor reaction progress by TLC or HPLC. - Increase reaction time or temperature as appropriate. - Ensure efficient mixing, especially in large, viscous reaction mixtures. |
| 2. Degradation of starting materials or product. | - Verify the purity of 2-aminothiophenol, as it can oxidize. - Avoid excessively high temperatures or prolonged reaction times. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Sub-optimal catalyst activity. | - If using a catalyst, ensure it is fresh and active. - For heterogeneous catalysts, check for proper dispersion and potential poisoning.[7] | |
| Formation of Impurities | 1. Oxidation of 2-aminothiophenol to bis(2-aminophenyl) disulfide. | - Use high-purity 2-aminothiophenol. - Purge the reaction vessel with an inert gas before adding reagents. |
| 2. Formation of benzothiazoline intermediate. | - Ensure complete oxidation of the intermediate to the final benzothiazole. This can be facilitated by exposure to air during workup or the use of a mild oxidant.[2] | |
| 3. Side reactions from reactive intermediates. | - Control the rate of addition of acyl chloride to minimize side reactions. - Maintain the recommended reaction temperature to avoid thermal decomposition or undesired pathways. | |
| Difficult Purification | 1. Oily or tarry crude product. | - This may be due to impurities or residual solvent. Try triturating the crude material with a non-polar solvent like hexane to induce crystallization. - An acid-base workup can help remove basic or acidic impurities. |
| 2. Product co-eluting with impurities during column chromatography. | - Optimize the solvent system for chromatography. A gradient elution may be necessary. - Consider recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane) as an alternative or final purification step. | |
| Poor Crystallization | 1. Presence of impurities inhibiting crystal lattice formation. | - Purify the crude product further (e.g., by a quick filtration through a silica plug) before attempting crystallization. |
| 2. Inappropriate solvent system. | - Screen a variety of solvent/anti-solvent systems. - Try slow cooling, scratching the flask, or seeding with a small crystal of pure product to induce crystallization. |
Experimental Protocols
Protocol 1: Microwave-Assisted Green Synthesis (Gram Scale)
This protocol is adapted from a solvent-free synthesis of 3-(benzothiazol-2-yl)thiophene.[1]
Reagents and Materials:
-
Thiophene-3-carbaldehyde
-
2-Aminothiophenol
-
Microwave reactor
-
n-hexane, ethyl acetate (for purification)
Procedure:
-
In a microwave-safe vessel, combine thiophene-3-carbaldehyde (1 equivalent) and 2-aminothiophenol (1 equivalent).
-
Place the vessel in the microwave reactor and heat the mixture at medium power (e.g., 400 W) for 4-5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every minute.
-
After completion, allow the mixture to cool to room temperature.
-
Dissolve the resulting solid in a minimal amount of an n-hexane:ethyl acetate mixture (e.g., 5:1 v/v).
-
The product can be purified by recrystallization from the same solvent system to yield pale-yellow crystals.
Protocol 2: Conventional Synthesis with Acid Catalyst (Scale-up Consideration)
This is a generalized protocol based on common methods for 2-arylbenzothiazole synthesis.
Reagents and Materials:
-
2-Aminothiophenol
-
Thiophene-3-carboxylic acid
-
Polyphosphoric acid (PPA) or a similar acid catalyst
-
Toluene or a high-boiling solvent
-
Sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and condenser, add thiophene-3-carboxylic acid (1 equivalent), 2-aminothiophenol (1.1 equivalents), and polyphosphoric acid.
-
Heat the mixture with stirring to 120-140°C.
-
Maintain the temperature and monitor the reaction by HPLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to 80-90°C and carefully quench by slowly adding water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8.
-
The crude product will precipitate. Filter the solid and wash with water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent such as ethanol.
Data Presentation
Table 1: Comparison of Synthetic Protocols for 2-Arylbenzothiazoles
| Parameter | Microwave-Assisted[1] | Conventional Heating |
| Reactants | 2-Aminothiophenol, Thiophene-3-carbaldehyde | 2-Aminothiophenol, Thiophene-3-carboxylic acid |
| Solvent | Solvent-free | Toluene, DMF, or none (with PPA) |
| Catalyst | None required | Acid catalyst (e.g., PPA, HCl) or metal catalyst |
| Temperature | Microwave irradiation (e.g., 400W) | 110-140°C |
| Reaction Time | 4-5 minutes | 2-24 hours[7] |
| Typical Yield | High (e.g., 87%) | Moderate to excellent (60-95%)[7] |
| Work-up | Dissolution and recrystallization | Quenching, neutralization, filtration, recrystallization |
| Scalability Notes | Good for batch processes, potential for flow chemistry | Requires careful heat management and handling of corrosive acids. |
Visualizations
References
- 1. Green synthesis and crystal structure of 3-(benzothiazol-2-yl)thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. bepls.com [bepls.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Anticancer Activity of 2-(3-Thienyl)benzothiazole: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of 2-(3-Thienyl)benzothiazole and other substituted benzothiazole derivatives. The information presented is collated from various preclinical studies to offer a comprehensive overview of their potential as anticancer agents. This document details the cytotoxic effects on various cancer cell lines, elucidates the underlying mechanisms of action, and provides standardized protocols for the key experimental assays cited.
Comparative Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(Thienyl/Benzothienyl)-substituted 6-(2-imidazolinyl)benzothiazoles | HeLa | Pronounced Activity | [1][2] |
| Diamidino-substituted thiophene based Benzothiazole | MiaPaCa-2 | Strong Activity | [3] |
| MCF-7 | Strong Activity | [3] | |
| Indole based hydrazine carboxamide Benzothiazole | HT29 | 0.015 | [3] |
| H460 | 0.28 | [3] | |
| A549 | 1.53 | [3] | |
| MDA-MB-231 | 0.68 | [3] | |
| Substituted bromopyridine acetamide benzothiazole | SKRB-3 | 0.0012 | [3][4] |
| SW620 | 0.0043 | [3][4] | |
| A549 | 0.044 | [3][4] | |
| HepG2 | 0.048 | [3][4] | |
| Naphthalimide-benzothiazole derivative 67 | HT-29 | 3.47 ± 0.2 | [4] |
| A549 | 3.89 ± 0.3 | [4] | |
| MCF-7 | 5.08 ± 0.3 | [4] | |
| Cisplatin (Reference Drug) | MCF-7 | 13.33 | [5][6] |
| Benzothiazole derivative 6b | MCF-7 | 5.15 | [5][6] |
Mechanisms of Anticancer Action
Benzothiazole derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Apoptosis Induction
Studies on various 2-substituted benzothiazoles have demonstrated their ability to induce apoptosis in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, characterized by:
-
Disruption of Mitochondrial Membrane Potential: Leading to the release of pro-apoptotic factors.
-
Regulation of Apoptotic Proteins: Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
-
Activation of Caspases: Leading to the execution of the apoptotic program.
For instance, a novel benzothiazole derivative, YLT322, was found to induce apoptosis in HepG2 cells through the mitochondrial pathway, involving the activation of caspase-9 and caspase-3, an increase in Bax expression, and a decrease in Bcl-2 expression. Similarly, another derivative, PB11, induced apoptosis in U87 and HeLa cells by suppressing the PI3K/AKT signaling pathway, leading to the upregulation of caspase-3 and cytochrome c.
Cell Cycle Arrest
Benzothiazole compounds have been shown to interfere with the normal progression of the cell cycle in cancer cells, often leading to arrest at specific phases. For example, some derivatives have been observed to cause cell cycle arrest at the G2/M phase or the sub-G1 phase, preventing the cells from dividing and proliferating. This effect is often linked to the modulation of key cell cycle regulatory proteins.
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for in vitro validation.
Caption: Proposed apoptotic signaling pathway.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Novel 2-Thienyl- and 2-Benzothienyl-Substituted 6-(2-Imidazolinyl)Benzothiazoles: Synthesis; in vitro Evaluation of Antitumor Effects and Assessment of Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
Structure-activity relationship (SAR) of 2-arylbenzothiazole derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Arylbenzothiazole Derivatives
The 2-arylbenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] These derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and neuroprotective agents.[1][4][5] This guide provides a comparative analysis of their structure-activity relationships, supported by experimental data, to aid researchers in the design and development of novel therapeutics.
Anticancer Activity of 2-Arylbenzothiazole Derivatives
2-Arylbenzothiazoles have demonstrated potent cytotoxic activity against a variety of human cancer cell lines.[6][7] Their mechanism of action often involves the induction of apoptosis and inhibition of key cellular pathways involved in cancer progression.[1][8][9]
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on both the 2-aryl ring and the benzothiazole nucleus.
-
Substituents on the 2-Aryl Ring:
-
Electron-withdrawing groups , such as nitro or fluoro groups, at the para-position of the aryl ring can enhance antitumor activity.[1]
-
Hydroxyl (-OH) groups at the meta or para positions of the 2-phenyl ring have shown significant activity. For instance, fluorinated benzothiazole derivatives with hydroxyl substitutions demonstrated notable anti-tumor effects against breast cancer cell lines (MDA-MB-468 and MCF-7).[1][10]
-
Ortho-hydroxy-N-acyl hydrazone moieties have been reported to confer potent antiproliferative activities, with IC50 values in the sub-micromolar range against cell lines like MDA-MB-231 and HT-29.[1]
-
-
Substituents on the Benzothiazole Nucleus:
-
The presence of electron-donating groups like methoxy (-OCH3) or electron-withdrawing groups like chloro (-Cl) on the benzothiazole ring can modulate the anticancer activity.[10]
-
Hybrids incorporating other heterocyclic rings, such as imidazole, pyrimidine, or pyridine, have been synthesized, often resulting in compounds with potent and selective anticancer activity.[1]
-
The general workflow for evaluating the anticancer potential of newly synthesized 2-arylbenzothiazole derivatives is depicted below.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50) of selected 2-arylbenzothiazole derivatives against various human cancer cell lines.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted 2-hydroxybenzylidene semicarbazide 10 | MDA-MB-231 | 0.24 - 0.92 | [1] |
| Substituted bromopyridine acetamide derivative 29 | SKRB-3 | 0.0012 | [1][10] |
| Substituted bromopyridine acetamide derivative 29 | SW620 | 0.0043 | [1][10] |
| Substituted bromopyridine acetamide derivative 29 | A549 | 0.044 | [1][10] |
| Sulphonamide-based derivative 40 | MCF-7 | 34.5 | [1] |
| Sulphonamide-based derivative 40 | HeLa | 44.15 | [1] |
| Urea benzothiazole derivative 56 | (Average over 60 cell lines) | 0.38 (GI50) | [1][10] |
| Nitro-styryl containing derivative 57 | Pancreatic Cancer Cells | 27 | [1][10] |
| Naphthalimide derivative 67 | MCF-7 | 5.08 | [1] |
| Naphthalimide derivative 67 | HT-29 | 3.47 | [1] |
| Benzothiazole-carboxamide hybrids (7-12) | A549 | 6.032 - 9.533 | [6] |
| Benzothiazole-carboxamide hybrids (7-12) | HepG2 | 5.244 - 9.629 | [6] |
A common mechanism for the anticancer effect of these compounds is the induction of apoptosis. The diagram below illustrates a simplified signaling cascade for apoptosis.
Antimicrobial Activity of 2-Arylbenzothiazole Derivatives
Benzothiazole derivatives have also been extensively studied for their antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[4][11]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial efficacy is dictated by the substitution patterns on the benzothiazole scaffold.
-
2-Aryl Substituents: The presence of specific aryl groups at the 2-position is crucial. For example, certain 2-arylbenzothiazole analogues showed excellent activity against E. faecalis and K. pneumoniae, with MIC values around 1 µM, which is more potent than the reference drug ciprofloxacin in some cases.[12]
-
Piperazine Moiety: The incorporation of a piperazine ring has been explored, with some derivatives showing significant bacterial growth inhibition against S. aureus, although lower than the reference drug tamoxifen.[12]
-
2,6-Disubstituted Derivatives: Specific substitutions at both the 2- and 6-positions of the benzothiazole ring can lead to potent activity against certain strains, such as Moraxella catarrhalis.[12]
The following diagram summarizes the key SAR insights for antimicrobial activity.
Quantitative Comparison of Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for representative 2-arylbenzothiazole derivatives against various microbial strains.
| Compound ID/Description | Microbial Strain | MIC (µg/mL) | Reference |
| Functionalized 2-aryl and 2-pyridinylbenzothiazoles (1-16) | S. aureus | 3.13 - 50 | [4] |
| Functionalized 2-aryl and 2-pyridinylbenzothiazoles (1-16) | P. aeruginosa | 3.13 - 50 | [4] |
| Functionalized 2-aryl and 2-pyridinylbenzothiazoles (1-16) | C. albicans | 12.5 - 100 | [4] |
| 2-arylbenzothiazole analogues (25a, 25b, 25c) | E. faecalis | ~1 µM | [12] |
| 2-arylbenzothiazole analogues (25b, 25c) | K. pneumoniae | 1.04 µM | [12] |
| Piperazine containing derivatives (154a, 154b) | S. aureus | 32 | [12] |
| 2,6-disubstituted derivatives (130a, 130b, 130c) | M. catarrhalis | 4 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the 2-arylbenzothiazole derivatives and a vehicle control. Incubate for a specified period (e.g., 72 hours).[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[4]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Hydrazine Detection: Benzothiazole Scaffolds and Beyond
For researchers, scientists, and drug development professionals, the sensitive and selective detection of hydrazine is a critical task due to its widespread industrial use and inherent toxicity. Fluorescent probes have emerged as a powerful tool for this purpose, offering high sensitivity, rapid response times, and the potential for bio-imaging. This guide provides an objective comparison of benzothiazole-based fluorescent probes with other prominent classes of hydrazine sensors, supported by experimental data and detailed protocols.
Performance Comparison of Fluorescent Hydrazine Probes
The efficacy of a fluorescent probe is determined by several key performance indicators. The limit of detection (LOD) signifies the lowest concentration of hydrazine that can be reliably detected. The response time indicates how quickly the probe reacts with hydrazine to produce a signal. Selectivity is crucial to ensure the probe does not react with other similar chemical species, and the quantum yield (Φ) reflects the efficiency of the fluorescence process. The following table summarizes these quantitative metrics for representative fluorescent probes from different classes.
| Probe Class | Specific Probe Example | Limit of Detection (LOD) | Response Time | Quantum Yield (Φ) |
| Benzothiazole | PTN[1] | 56 nM | < 5 min | Not Reported |
| BTC[2] | 1.7 nM | < 1 min | 0.67 | |
| Coumarin | Probe 1[3] | 34 nM | Not Reported | Not Reported |
| TTAM[4][5][6] | 31 nM | 120 s | Not Reported | |
| Naphthalimide | NI-CIN[7] | Not Reported | < 4 min | Not Reported |
| NH1[8] | 230 nM | Not Reported | Not Reported | |
| BODIPY | Probe 4[9] | 4.3 µM | Not Reported | Not Reported |
| BHA[10] | 0.18 µM | < 30 min | Not Reported |
Signaling Pathways of Fluorescent Hydrazine Probes
The detection of hydrazine by fluorescent probes is predicated on specific chemical reactions that alter the photophysical properties of the probe. These signaling mechanisms are diverse and are tailored to the specific fluorophore and recognition site.
Benzothiazole-Based Probes
Benzothiazole derivatives often employ a reaction-based sensing mechanism. In a typical "turn-on" probe, a non-fluorescent benzothiazole derivative is rendered fluorescent upon reaction with hydrazine. This is often achieved through a hydrazine-mediated cleavage of a quenching group or a cyclization reaction that forms a highly fluorescent product.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A benzothiazole-based dual reaction site fluorescent probe for the selective detection of hydrazine in water and live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orb.binghamton.edu [orb.binghamton.edu]
- 4. [PDF] Coumarin Based Fluorescent Probe Synthesized by One-step Reaction for Sensitive Detection of Hydrazine and Its Application | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. New 1,8-naphthalimide-based colorimetric fluorescent probe for specific detection of hydrazine and its multi-functional applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A fluorescent probe based on 1, 8-naphthimide for detecting hydrazine in cell [finechemicals.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Ascendancy of Thienyl-Benzothiazole in Organic Photovoltaics: A Comparative Benchmark
A detailed analysis of thienyl-benzothiazole-based donor materials in organic photovoltaics (OPVs), benchmarking their performance against leading non-fullerene acceptors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.
The quest for efficient and stable organic photovoltaic (OPV) materials is a cornerstone of next-generation solar energy technology. Among the myriad of molecular structures being explored, thienyl-benzothiazole derivatives have emerged as a promising class of electron donor materials. Their inherent electron-deficient nature, coupled with high planarity and the potential for strong intermolecular interactions, offers a pathway to achieving desirable energy levels and optimized morphology in the active layer of solar cells. This guide provides a comparative benchmark of thienyl-benzothiazole-based OPVs against state-of-the-art non-fullerene acceptors (NFAs), offering a clear perspective on their current standing and future potential.
Performance Benchmark: Thienyl-Benzothiazole vs. Non-Fullerene Acceptors
The performance of OPV devices is primarily evaluated based on four key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following tables summarize the performance of a prominent thienyl-benzothiazole derivative, PBDT-oTz, and compares it with leading non-fullerene acceptors, ITIC and Y6, as well as the traditional fullerene acceptor PC71BM.
| Material System | Donor:Acceptor Ratio | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Thienyl-Benzothiazole | ||||||
| PBDT-oTz:BTP-eC9 | 1:1.2 | 15.02 | 0.830 | 26.41 | 68.56 | Not Specified |
| Non-Fullerene Acceptors | ||||||
| PBDB-T:ITIC | 1:1 | >9.1 | 0.94 | 16.0 | 60.5 | [1] |
| PM6:Y6 | 1:1.2 | >17 | - | - | - | [2] |
| Fullerene Acceptor | ||||||
| PTB7-Th:PC71BM | 1:1.5 | ~7-10 | ~0.75 | ~15-18 | ~65-70 | Not Specified |
Table 1: Comparative performance of a high-performing thienyl-benzothiazole polymer (PBDT-oTz) with prominent non-fullerene acceptors (ITIC and Y6) and a conventional fullerene acceptor (PC71BM). Note that the donor material and fabrication conditions can significantly influence the final device performance.
| Parameter | Thienyl-Benzothiazole Derivatives | Non-Fullerene Acceptors (e.g., ITIC, Y6) | Fullerene Acceptors (e.g., PC71BM) |
| Power Conversion Efficiency (PCE) | Demonstrating high efficiencies, with specific examples like PBDT-oTz reaching over 15%.[3] | Currently leading the field with efficiencies regularly exceeding 17% for top-performing materials like Y6.[2] | Generally lower efficiencies, typically in the range of 7-11% for common systems. |
| Energy Level Tuning | The electron-deficient benzothiazole core allows for deep HOMO energy levels, which is beneficial for achieving high open-circuit voltages (Voc). | Highly tunable HOMO and LUMO energy levels through molecular design, enabling excellent matching with a wide range of donor polymers.[4] | Limited tunability of energy levels, which can constrain the achievable Voc.[1] |
| Light Absorption | Can be engineered to have broad absorption spectra, contributing to high short-circuit current densities (Jsc). | Strong and broad absorption in the visible and near-infrared regions, a key factor in their high performance. | Weak absorption in the visible spectrum, limiting their contribution to photocurrent generation.[1] |
| Morphological Stability | The rigid and planar structure can promote ordered molecular packing, leading to good morphological stability. | Planar molecular structures can lead to favorable blend morphologies with donor polymers, but can also be prone to excessive aggregation if not carefully controlled.[4] | Spherical shape can lead to issues with aggregation and phase separation over time, impacting long-term device stability.[4] |
Table 2: Qualitative comparison of key performance-related characteristics of thienyl-benzothiazole derivatives against non-fullerene and fullerene acceptors.
Experimental Protocols
Reproducible and high-quality experimental data are paramount in materials research. The following sections detail the methodologies for the key experiments cited in the performance comparison.
Organic Solar Cell Fabrication Protocol
The fabrication of bulk heterojunction (BHJ) organic solar cells is a multi-step process requiring precise control over each layer's deposition.[5]
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates and subsequently annealed.
-
Active Layer Deposition: The thienyl-benzothiazole-based donor polymer and the acceptor material are dissolved in a common organic solvent (e.g., chloroform, chlorobenzene) to form a blend solution. This solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox) to form the photoactive layer.[2] The spin speed and time are critical parameters that control the thickness and morphology of this layer.[2]
-
Electron Transport Layer (ETL) Deposition: A thin layer of a suitable electron-transporting material (e.g., calcium, zinc oxide) is deposited via thermal evaporation under high vacuum.
-
Cathode Deposition: Finally, a metal cathode (e.g., aluminum, silver) is deposited by thermal evaporation to complete the device structure.
Device Characterization Protocols
Current Density-Voltage (J-V) Measurement: The J-V characteristics of the fabricated OPV devices are measured using a solar simulator under standard test conditions (AM 1.5G irradiation, 100 mW/cm²).[6] A source meter is used to apply a voltage sweep to the device and measure the resulting current.[6] From the J-V curve, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.[6]
External Quantum Efficiency (EQE) Measurement: EQE measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given wavelength.[7] The device is illuminated with monochromatic light of varying wavelengths, and the resulting short-circuit current is measured.[7] This provides valuable information about the spectral response of the solar cell and helps to identify regions of inefficient light harvesting or charge collection.[7]
Visualizing the Workflow and Material Relationships
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the fabrication and characterization of organic photovoltaic devices.
Caption: Simplified signaling pathway of charge generation and collection in an OPV.
Conclusion
Thienyl-benzothiazole-based materials have demonstrated significant potential in the field of organic photovoltaics, with power conversion efficiencies now exceeding 15%.[3] Their favorable electronic properties and morphological characteristics make them strong candidates for high-performance OPV devices. While leading non-fullerene acceptors currently hold the highest efficiency records, the continued development and optimization of thienyl-benzothiazole derivatives, particularly in combination with novel acceptor materials, promise a competitive future. The detailed experimental protocols provided herein serve as a foundation for researchers to build upon, fostering further innovation and progress in this exciting area of solar energy research.
References
Evaluating the Specificity of 2-(3-Thienyl)benzothiazole as a Biological Probe for Protein Aggregates
A Comparative Guide for Researchers and Drug Development Professionals
The accurate detection and characterization of protein aggregates are crucial for understanding the pathology of neurodegenerative diseases and for the development of effective therapeutics. 2-(3-Thienyl)benzothiazole and its derivatives have emerged as promising fluorescent probes for amyloid-β (Aβ) and α-synuclein aggregates, the respective hallmarks of Alzheimer's and Parkinson's diseases. This guide provides an objective comparison of the performance of 2-arylbenzothiazole derivatives with other commonly used amyloid probes, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific needs.
Performance Comparison of Amyloid Probes
The ideal biological probe exhibits high binding affinity and specificity for its target, along with favorable fluorescence properties. The following tables summarize the quantitative data for 2-arylbenzothiazole derivatives in comparison to established amyloid probes like Thioflavin T (ThT), 1-anilinonaphthalene-8-sulfonic acid (ANS), and 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (bis-ANS).
Table 1: Binding Affinity (Kd/Ki) for Amyloid-β (Aβ) Aggregates
| Probe | Binding Affinity (Kd/Ki in nM) | Comments |
| Push-Pull Benzothiazole (PP-BTA) Derivatives | 40 - 148 [1] | Demonstrates high affinity for Aβ(1-42) aggregates. |
| Thioflavin T (ThT) | 588 ± 2[2] | Widely used, but with lower affinity compared to some benzothiazole derivatives. Binding constants can vary between studies. |
| bis-ANS | Sub-micromolar | Reported to have a high affinity for Aβ fibers.[1] |
| ANS | Micromolar range | Generally exhibits lower affinity compared to ThT and bis-ANS. |
Table 2: Binding Affinity (Kd/Ki) for α-Synuclein Aggregates
| Probe | Binding Affinity (Kd/Ki in nM) | Comments |
| Push-Pull Benzothiazole (PP-BTA) Derivatives | 48 - 353 [1] | Shows strong binding to α-synuclein aggregates, making it a versatile probe for different synucleinopathies.[1] |
| Thioflavin T (ThT) | ~1000 (low affinity mode), ~1 (high affinity mode) | Exhibits two binding modes with significantly different affinities.[3][4] |
| bis-ANS | Not specifically reported for α-synuclein | Data on direct binding affinity to α-synuclein is limited. |
| ANS | Not specifically reported for α-synuclein | Primarily used for detecting hydrophobic exposure, less specific for fibril structure. |
Table 3: Fluorescence Properties
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Comments |
| Push-Pull Benzothiazole Derivatives | ~450 | >550 | Significantly enhanced upon binding | Long-wavelength emission is advantageous for reducing background fluorescence in biological samples. |
| Thioflavin T (ThT) | ~450 | ~482 | Greatly increased upon binding | The "gold standard" for amyloid detection, but with a smaller Stokes shift. |
| bis-ANS | ~390 | ~500 | Enhanced in hydrophobic environments | Sensitive to a broader range of non-native protein conformations, not just amyloid fibrils. |
| ANS | ~350 | ~480 | Enhanced in hydrophobic environments | Similar to bis-ANS, its fluorescence is an indicator of exposed hydrophobic surfaces. |
Specificity and Potential Off-Target Interactions
While 2-arylbenzothiazole derivatives show high affinity for protein aggregates, it is crucial to consider their potential for off-target binding to ensure data accuracy and avoid misinterpretation.
Some benzothiazole derivatives have been shown to interact with other biological targets, which could be a concern for specificity in complex biological systems. For instance, certain derivatives have been developed as ligands for the histamine H3 receptor and as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes relevant in the context of neurodegenerative diseases.[5][6] This highlights the importance of careful validation when using these probes in cellular or in vivo models.
In contrast, Thioflavin T, while being the benchmark for amyloid detection, is known to bind to other β-sheet-rich structures and can also interact with DNA.
The broader specificity of ANS and bis-ANS for hydrophobic regions makes them less suitable for specifically identifying amyloid fibrils in the presence of other non-native protein conformations.[1]
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of biological probes. Below are generalized protocols for key experiments cited in the evaluation of this compound and its alternatives.
In Vitro Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to amyloid aggregates.
Materials:
-
Synthesized amyloid-β (Aβ) or α-synuclein fibrils
-
Radioligand (e.g., [³H]PIB for Aβ)
-
Test compound (2-arylbenzothiazole derivative or other probes)
-
Assay buffer (e.g., phosphate-buffered saline, PBS)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, incubate a fixed concentration of amyloid fibrils, the radioligand, and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Fluorescence Staining of Amyloid Plaques in Brain Tissue
This method is used to visualize the binding of fluorescent probes to amyloid plaques in post-mortem brain tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain tissue sections from a relevant disease model (e.g., Alzheimer's disease transgenic mice).
-
Fluorescent probe solution (e.g., 2-arylbenzothiazole derivative, Thioflavin S/T).
-
Ethanol solutions (e.g., 70%, 80%, 95%, 100%).
-
Aqueous solutions for rehydration and washing (e.g., distilled water, PBS).
-
Mounting medium.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Deparaffinize and rehydrate the tissue sections if using paraffin-embedded tissue.
-
Incubate the sections with the fluorescent probe solution for a specified time (e.g., 5-10 minutes).
-
Differentiate the staining by washing the sections in a series of ethanol solutions to reduce background fluorescence.
-
Rinse the sections in an aqueous solution.
-
Mount the sections with an appropriate mounting medium.
-
Visualize the stained amyloid plaques using a fluorescence microscope.
Visualizations
Experimental Workflow: In Vitro Competitive Binding Assay
Caption: Workflow of the in vitro competitive binding assay.
Experimental Workflow: Fluorescence Microscopy Staining
Caption: Workflow for fluorescence staining of amyloid plaques.
Signaling Pathway: Potential Multi-Target Interactions of Benzothiazole Derivatives
Caption: Potential multi-target interactions of benzothiazoles.
Conclusion
This compound and related push-pull benzothiazole derivatives represent a highly promising class of fluorescent probes for the detection of amyloid-β and α-synuclein aggregates. Their high binding affinities and favorable long-wavelength fluorescence emission offer distinct advantages over traditional probes like Thioflavin T. However, researchers must remain vigilant about potential off-target interactions, particularly when interpreting data from complex biological systems. The choice of a biological probe should be guided by the specific requirements of the experiment, and the findings should be validated with complementary techniques. This guide provides a framework for making an informed decision and for designing rigorous experiments to evaluate the specificity and utility of these powerful research tools.
References
- 1. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro high affinity α-synuclein binding sites for the amyloid imaging agent PIB are not matched by binding to Lewy bodies in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of α-Synuclein Amyloid Fibrils Using the Fluorescent Probe Thioflavin T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of α-Synuclein Amyloid Fibrils Using the Fluorescent Probe Thioflavin T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Benzothiazole and Benzoxazole Derivatives: Properties and Applications
Benzothiazole and benzoxazole are prominent heterocyclic scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Both structures consist of a benzene ring fused to a five-membered heterocycle—a thiazole ring in benzothiazoles and an oxazole ring in benzoxazoles. This subtle difference, the presence of a sulfur atom in benzothiazole versus an oxygen atom in benzoxazole, significantly influences their physicochemical properties and, consequently, their pharmacological profiles. This guide provides a side-by-side comparison of the properties of derivatives from these two important classes of compounds, supported by experimental data and detailed methodologies.
Antimicrobial Activity
Both benzothiazole and benzoxazole derivatives have been extensively investigated for their potential as antimicrobial agents.[2][3] Studies have shown that both classes of compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5]
In a comparative study, triazole derivatives featuring a benzothiazole ring demonstrated greater efficacy against all tested bacterial strains compared to their benzoxazole counterparts.[2] Another study that synthesized a series of 2-substituted derivatives found that benzimidazole derivatives showed a broader spectrum of antibacterial activity, while benzothiazoles were more effective against fungal species.[6]
Table 1: Comparison of Antimicrobial Activity (MIC in µg/mL)
| Compound Type | Derivative | S. aureus | B. subtilis | E. coli | K. pneumoniae | C. albicans | Reference |
| Benzothiazole | 2-(1,3-benzothiazol-2-yl)-5-(diethylamino)phenol | - | - | - | - | >100 | [4] |
| Benzoxazole | 2-(1,3-benzoxazol-2-yl)-5-(diethylamino)phenol | - | - | - | - | >100 | [4] |
| Benzothiazole | Compound 1 | - | - | - | - | 62.5 | [5] |
| Benzothiazole | Compound 7s (bromo-substituted triazole) | 6.25 | 12.5 | 12.5 | 25 | - | [2] |
| Benzoxazole | Corresponding benzoxazole-triazole | >50 | >50 | >50 | >50 | - | [2] |
Note: Direct quantitative comparison across different studies is challenging due to variations in tested derivatives and experimental conditions.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.[7][8] The broth microdilution method is a common technique for determining MIC values.[9]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Test Compounds : Prepare a stock solution of each derivative in a suitable solvent.
-
Serial Dilution : In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[9]
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation : Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism in broth without test compound) and negative (broth only) controls.
-
Incubation : Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).[7]
-
Reading Results : After incubation, visually assess the wells for turbidity. The lowest concentration of the test compound that completely inhibits visible growth is recorded as the MIC.[10]
Anticancer Activity
Derivatives of both benzothiazole and benzoxazole have demonstrated significant potential as anticancer agents.[11][12] Their mechanisms of action are diverse and can involve the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation.[13][14]
In one study, a series of novel benzothiazole, benzimidazole, and benzoxazole derivatives were synthesized and evaluated for their antiproliferative activity.[15] While replacement of the benzothiazole scaffold with benzoxazole or benzimidazole resulted in a slight decrease in potency against HCT-116 cells, the activity was largely retained.[16] Another study found that in the MCF-7 breast cancer cell line, fluorinated (3-hydroxyphenyl)- and (4-hydroxyphenyl)benzothiazoles were highly active, while the direct benzoxazole analogue of a potent benzothiazole also showed submicromolar potency.[17]
Table 2: Comparison of Anticancer Activity (IC₅₀ in µM)
| Compound Type | Derivative | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | MDA-MB-468 (Breast Cancer) | Reference |
| Benzothiazole | Compound 1a | 2.5±0.3 | 1.9±0.2 | - | - | [15][16] |
| Benzothiazole | Compound 1d (optimized) | 3.1±0.4 | 2.6±0.3 | - | - | [15][16] |
| Benzoxazole | Compound 1g (analogue of 1d) | 4.5±0.5 | 3.8±0.4 | - | - | [15][16] |
| Benzothiazole | 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | - | - | 0.001 | 0.004 | [17] |
| Benzoxazole | 2-(3,4-Dimethoxyphenyl)-5-fluorobenzoxazole | - | - | <1 | <1 | [17] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[18] It measures the metabolic activity of cells, which is an indicator of cell viability.[19]
Workflow for MTT Assay
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Detailed Steps:
-
Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20][21]
-
Compound Treatment : Treat the cells with various concentrations of the benzothiazole or benzoxazole derivatives. Include a vehicle control (solvent only).
-
Incubation : Incubate the treated cells for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[22] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[19]
-
Formazan Solubilization : Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[22]
-
Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[21] The intensity of the color is proportional to the number of viable cells.
-
Data Analysis : Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity
Many benzothiazole and benzoxazole derivatives have been reported to possess antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.[1]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[23]
Workflow for DPPH Assay
References
- 1. tandfonline.com [tandfonline.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 8. microbiolaboratory.com [microbiolaboratory.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 15. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. researchhub.com [researchhub.com]
- 20. Anticancer test with the MTT assay method [bio-protocol.org]
- 21. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DPPH and ABTS Assays for Validating Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
The evaluation of antioxidant activity is a critical step in the discovery and development of new therapeutic agents and the characterization of natural products. Among the plethora of available methods, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely employed in vitro techniques due to their simplicity, speed, and reliability. This guide provides a comprehensive comparison of these two assays, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Principles of the Assays
Both the DPPH and ABTS assays are based on the principle of electron transfer.[1] They measure the capacity of an antioxidant to reduce a stable radical, with the degree of discoloration being proportional to the antioxidant's efficacy.
The DPPH assay utilizes the stable free radical DPPH, which has a deep violet color in solution.[2][3] When an antioxidant donates a hydrogen atom or an electron to the DPPH radical, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[2][4] This change in absorbance is measured spectrophotometrically at approximately 517 nm.[2][5]
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. This radical is produced by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. Antioxidants present in the sample reduce the ABTS•+, causing the blue-green color to fade. The reduction in absorbance is typically measured at 734 nm.
Experimental Protocols
Below are detailed methodologies for performing the DPPH and ABTS assays.
DPPH Radical Scavenging Assay Protocol
1. Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol.[5]
-
The working solution should be freshly prepared and its absorbance at 517 nm adjusted to a specific value (e.g., 1.0 ± 0.1).[2]
2. Preparation of Sample and Standard Solutions:
-
Dissolve the test sample and a standard antioxidant (e.g., ascorbic acid, Trolox, or gallic acid) in the same solvent used for the DPPH solution to create a series of concentrations.[5]
3. Reaction and Incubation:
-
Add a specific volume of the sample or standard solution to a fixed volume of the DPPH working solution.
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for a defined period (typically 30 minutes).[5]
4. Absorbance Measurement:
-
After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.[2]
5. Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.[2]
ABTS Radical Cation Decolorization Assay Protocol
1. Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
React the ABTS solution with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical.
2. Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
3. Preparation of Sample and Standard Solutions:
-
Prepare various concentrations of the test sample and a standard antioxidant (e.g., Trolox) in the same solvent used for diluting the ABTS•+ solution.
4. Reaction and Incubation:
-
Add a small volume of the sample or standard solution to a larger, fixed volume of the ABTS•+ working solution.
-
Include a control containing only the solvent and the ABTS•+ working solution.
-
Incubate the mixtures at room temperature for a specific time (e.g., 6-10 minutes).
5. Absorbance Measurement:
-
Measure the absorbance of each solution at 734 nm.
6. Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay:
-
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the sample, or as an IC50 value.
Quantitative Data Comparison
The following tables summarize the antioxidant activity of common standard compounds as measured by both DPPH and ABTS assays. It is important to note that IC50 and TEAC values can vary depending on the specific experimental conditions, such as the solvent, pH, and incubation time.
Table 1: Comparison of IC50 Values (µg/mL) for Standard Antioxidants
| Antioxidant | DPPH Assay (IC50 in µg/mL) | ABTS Assay (IC50 in µg/mL) | Reference |
| Quercetin | 2.93 ± 0.02 | 2.04 ± 0.02 | |
| Gallic Acid | 1.03 ± 0.25 | - | |
| Ascorbic Acid | 4.97 | - | |
| Trolox | 3.77 ± 0.08 | 2.93 ± 0.03 | [1] |
| (+)-Catechin Hydrate | - | 3.12 ± 0.51 | |
| Caffeic Acid | - | 1.59 ± 0.06 | |
| Rutin Hydrate | - | 4.68 ± 1.24 | |
| Kaempferol | - | 3.70 ± 0.15 |
Table 2: Comparison of Trolox Equivalent Antioxidant Capacity (TEAC) Values (mg TE/g)
| Sample | DPPH Assay (TEAC in mg TE/g) | ABTS Assay (TEAC in mg TE/g) | Reference |
| Acacia nilotica | 1.50 | 7.37 | |
| Cyperus rotundus | 0.20 | 0.65 |
Generally, the ABTS assay tends to give higher TEAC values than the DPPH assay. The ABTS assay is also considered more sensitive for identifying the antioxidant activity of certain compounds due to its faster reaction kinetics.
Visualizing the Methodologies
To further clarify the experimental processes and underlying chemical reactions, the following diagrams have been generated using Graphviz.
Chemical Reaction Pathways
Caption: DPPH radical reduction by an antioxidant.
Caption: ABTS radical cation reduction by an antioxidant.
Experimental Workflows
Caption: Experimental workflow for the DPPH assay.
Caption: Experimental workflow for the ABTS assay.
Conclusion: Choosing the Right Assay
Both the DPPH and ABTS assays are valuable tools for screening and quantifying antioxidant activity. The choice between them often depends on the specific characteristics of the sample and the research question.
The DPPH assay is simpler to perform as the radical is commercially available and stable.[4] It is particularly suitable for screening pure compounds and extracts that are soluble in organic solvents. However, the DPPH radical may show steric hindrance, which can limit its reaction with larger antioxidant molecules.
The ABTS assay is more versatile as the ABTS•+ radical is soluble in both aqueous and organic solvents, allowing for the analysis of a wider range of hydrophilic and lipophilic antioxidants.[1] The assay is also less prone to interference from colored compounds in the sample because its absorbance is measured at a longer wavelength.[1] However, the generation of the ABTS•+ radical is a time-consuming step.
Ultimately, for a comprehensive assessment of antioxidant potential, it is often recommended to use more than one method to account for the different reaction mechanisms and potential interferences. This comparative guide provides the necessary information for researchers to make an informed decision and to properly execute and interpret the results of these fundamental antioxidant assays.
References
- 1. scielo.br [scielo.br]
- 2. Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. food.actapol.net [food.actapol.net]
- 5. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Benzothiazole Derivatives as Amyloid Imaging Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective in vivo imaging agents is crucial for the early diagnosis and therapeutic monitoring of Alzheimer's disease (AD). A key pathological hallmark of AD is the cerebral accumulation of amyloid-beta (Aβ) plaques. Benzothiazole derivatives have emerged as a promising class of compounds for imaging these plaques using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This guide provides a comparative overview of the in vivo performance of several benzothiazole-based imaging agents, based on available experimental data.
Disclaimer: While this guide focuses on the in vivo validation of benzothiazole-based amyloid imaging agents, a comprehensive search of the scientific literature did not yield specific in vivo validation data for 2-(3-Thienyl)benzothiazole . The following information is based on structurally related benzothiazole derivatives that have been evaluated for this purpose and serves as a comparative benchmark.
Performance Comparison of Benzothiazole-Based Amyloid Imaging Agents
The ideal amyloid imaging agent should exhibit high binding affinity to Aβ plaques, good brain penetration, and rapid clearance from non-target tissues to ensure a high signal-to-noise ratio. The following tables summarize the quantitative data for several notable benzothiazole derivatives.
Table 1: In Vitro Binding Affinities (Ki) for Aβ Aggregates
| Compound/Tracer | Structure | Ki (nM) | Reference Compound |
| BTA-1 (2-(4′-methylaminophenyl)benzothiazole) | 2-(4′-methylaminophenyl)benzothiazole | ~6.0 (Kd) | [3H]BTA-1 |
| [¹²⁵I]IMPY | 6-iodo-2-(4'-dimethylamino)phenyl-imidazo[1,2-a]pyridine | - | [¹²⁵I]IMPY |
| Benzothiazole Schiff-base derivative | Varies | 4.38 - 514.65 | [¹²⁵I]IMPY |
| Bithiophene-based benzothiazole derivative | Varies | 0.11 - 4.64 | Aβ aggregates |
| [¹²⁵I]6 | 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole | 11 ± 1.1 | [3H]BTA-1 |
Table 2: In Vivo Brain Uptake and Clearance in Mice
| Compound/Tracer | Brain Uptake (%ID/g at 2 min) | Brain Clearance (%ID/g at 60 min) | Animal Model |
| [¹²⁵I]13 (Bithiophene-based) | 3.42 | 0.53 | Normal Mice |
| [¹²⁵I]10 (Bithiophene-based) | 0.87 | - | Normal Mice |
| [¹²⁵I]6 | 6.43 ± 0.62 | 0.40 ± 0.05 (at 30 min) | Normal Mice[1] |
| Technetium-labeled benzothiazole | 2.2 ± 0.1 | 0.3 ± 0.02 (at 6 hours) | Normal Mice |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of benzothiazole-based amyloid imaging agents.
In Vitro Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound for Aβ aggregates by measuring its ability to displace a known radiolabeled ligand.
-
Preparation of Aβ Aggregates: Synthetic Aβ₁₋₄₂ peptides are incubated to form fibrillar aggregates.
-
Incubation: A mixture containing the Aβ aggregates, a constant concentration of a radiolabeled reference compound (e.g., [³H]BTA-1), and varying concentrations of the test compound is incubated.
-
Separation: The mixture is filtered to separate the bound from the free radioligand.
-
Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value using the Cheng-Prusoff equation.
In Vivo Biodistribution Studies in Mice
This experiment evaluates the uptake and clearance of a radiolabeled imaging agent in different organs, including the brain.
-
Radiolabeling: The benzothiazole derivative is labeled with a suitable radioisotope (e.g., ¹²⁵I, ¹⁸F, or ⁹⁹ᵐTc).
-
Animal Model: Normal mice or transgenic mice that develop Aβ plaques are used.
-
Injection: The radiolabeled compound is administered intravenously to the mice.
-
Tissue Harvesting: At various time points post-injection (e.g., 2, 30, 60 minutes), the animals are euthanized, and organs of interest (brain, blood, liver, etc.) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.
-
Data Calculation: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Experimental Workflows
Understanding the sequence of experimental procedures is crucial for interpreting the data. The following diagrams, generated using the DOT language, illustrate the workflows for the key experiments.
Caption: Workflow for determining the in vitro binding affinity of a test compound.
Caption: Workflow for assessing the in vivo biodistribution of a radiolabeled imaging agent.
Signaling Pathway and Binding Mechanism
The primary mechanism of action for these benzothiazole derivatives involves their binding to the β-sheet structures characteristic of Aβ fibrils. This interaction is what allows for the visualization of amyloid plaques in the brain.
Caption: Simplified diagram of the binding mechanism for amyloid imaging agents.
References
Fluorination Enhances Cytotoxicity of Benzothiazoles in Cancer Cell Lines
A comparative analysis of experimental data reveals that the strategic placement of fluorine atoms on the benzothiazole scaffold can significantly enhance cytotoxic activity against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of fluorinated and non-fluorinated benzothiazole derivatives, supported by quantitative data and detailed experimental protocols.
Fluorinated benzothiazoles have demonstrated superior potency in numerous studies, with some derivatives exhibiting cytotoxic effects at nanomolar concentrations.[1][2][3] For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown remarkable potency and selective inhibitory activity against breast, colon, and lung cancer cell lines.[1][4][5] The introduction of fluorine can block metabolic hydroxylation, a common deactivation pathway for many bioactive compounds, thereby enhancing their antitumor efficacy.[3]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of representative fluorinated and non-fluorinated benzothiazole derivatives against various human cancer cell lines. The data, presented as GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) values, highlights the increased potency often associated with fluorination.
| Compound | Structure | Cancer Cell Line | Cytotoxicity (GI50/IC50) | Reference |
| Non-Fluorinated Benzothiazoles | ||||
| 2-(4-Aminophenyl)benzothiazole | C₁₃H₁₀N₂S | MCF-7 (Breast) | > 10 µM | [1] |
| Benzothiazole Derivative 6b | Not specified | MCF-7 (Breast) | 5.15 µM | [6] |
| N-(benzo[d]thiazol-2-yl)acetamide (B ) | C₉H₈N₂OS | A549 (Lung) | > 40 µg/mL | [7] |
| Fluorinated Benzothiazoles | ||||
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (10h ) | C₁₄H₁₁FN₂S | MCF-7 (Breast) | < 1 nM | [1][2] |
| 4-(5-Fluorobenzo[d]thiazol-2-yl)phenol (2 ) | C₁₃H₈FNOS | MCF-7 (Breast) | 0.4 µM | [4][8] |
| 3-(5-Fluorobenzo[d]thiazol-2-yl)phenol (1 ) | C₁₃H₈FNOS | MCF-7 (Breast) | 0.57 µM | [4][8] |
| 6-Fluoro-benzothiazole derivative | Not specified | THP-1 (Leukemia) | 0.9 µM | [9] |
Mechanism of Action: The Role of CYP1A1
A crucial factor in the antitumor specificity of many benzothiazoles is the induction of the cytochrome P450 enzyme, CYP1A1.[1][2] This enzyme can metabolize certain benzothiazole derivatives into reactive metabolites that are toxic to cancer cells. Fluorination has been shown to not compromise, and in some cases, enhance this induction, contributing to the potent and selective anticancer activity.[1][2] The aryl hydrocarbon receptor (AHR) pathway is central to this mechanism, where the benzothiazole acts as a ligand, leading to the transcription of CYP1 family genes.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the cytotoxicity of benzothiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay used to determine cytotoxicity by measuring cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).
Conclusion
The addition of fluorine to the benzothiazole structure is a promising strategy for developing potent and selective anticancer agents. The enhanced cytotoxicity of fluorinated derivatives is supported by extensive in vitro data. The primary mechanism of action for many of these compounds involves the induction of CYP1A1, leading to the formation of toxic metabolites within cancer cells. The standardized experimental protocols outlined provide a reliable framework for the continued evaluation and comparison of novel benzothiazole-based therapeutic candidates.
References
- 1. Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles [scite.ai]
- 2. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. flore.unifi.it [flore.unifi.it]
- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism: A Comparative Guide to Benzothiazole Analogs as Tubulin Inhibitors
For researchers and drug development professionals, this guide provides a comprehensive comparison of benzothiazole analogs that target tubulin, a key protein in cell division and a validated target for cancer therapy. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying mechanisms to confirm their role as potent tubulin inhibitors.
Benzothiazole, a heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting significant anticancer activity. A primary mechanism of action for many of these analogs is the inhibition of tubulin polymerization, a process crucial for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This guide delves into the experimental evidence supporting this mechanism, offering a comparative analysis of various benzothiazole derivatives.
Comparative Efficacy of Benzothiazole Analogs
The following table summarizes the in vitro activity of selected benzothiazole analogs against various cancer cell lines and their direct inhibitory effect on tubulin polymerization. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| Compound 1 | 22RV1 (Prostate) | 5.24 | 2.87 | [1] |
| PC3 (Prostate) | 2.04 | 2.87 | [1] | |
| Compound 2 | Kyse30 (Esophageal) | 0.042 | 0.446 | [2] |
| EC-109 (Esophageal) | 0.038 | 0.446 | [2] | |
| Compound 3 | HeLa (Cervical) | 2.41 | Not Reported | [3] |
| COS-7 (Kidney) | 4.31 | Not Reported | [3] | |
| Compound 4 | A549 (Lung) | 1.1 - 8.8 | Not Reported | [3] |
| HCT-116 (Colon) | 1.1 - 8.8 | Not Reported | [3] | |
| Compound 5 | U-937 (Leukemia) | 16.23 | Not Reported | [3] |
| MI-181 | HeLa (Cervical) | 0.017 | Not Reported | [4] |
Visualizing the Mechanism of Action
The interaction of benzothiazole analogs with tubulin disrupts the dynamic instability of microtubules, leading to mitotic arrest and apoptosis. This mechanism is initiated by the binding of these compounds to the colchicine-binding site on β-tubulin.
Caption: Mechanism of tubulin inhibition by benzothiazole analogs.
Experimental Confirmation Workflow
Confirming the tubulin-targeting mechanism of benzothiazole analogs involves a series of well-established in vitro and cell-based assays. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for confirming tubulin inhibition.
Detailed Experimental Protocols
1. Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm using a spectrophotometer.
-
Procedure:
-
Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
The tubulin solution is mixed with a reaction buffer (e.g., G-PEM buffer containing GTP and glycerol) and the test compound (benzothiazole analog) or a control vehicle.
-
The mixture is transferred to a pre-warmed 96-well plate at 37°C to initiate polymerization.
-
The absorbance at 340 nm is monitored over time (e.g., every minute for 60 minutes) using a temperature-controlled plate reader.
-
The rate and extent of polymerization in the presence of the test compound are compared to the control to determine the inhibitory activity.
-
2. Colchicine Competitive Binding Assay
This assay determines if a compound binds to the colchicine-binding site on β-tubulin.
-
Principle: This assay is based on the competition between the test compound and a fluorescently labeled or radiolabeled colchicine analog for binding to tubulin. A decrease in the signal from the labeled colchicine indicates that the test compound is competing for the same binding site.
-
Procedure (Fluorescence-based):
-
Purified tubulin is incubated with the benzothiazole analog at various concentrations.
-
A fluorescent colchicine analog is added to the mixture.
-
After an incubation period to reach equilibrium, the fluorescence polarization or intensity is measured.
-
A decrease in fluorescence signal compared to the control (no test compound) indicates displacement of the fluorescent probe and suggests binding to the colchicine site.
-
3. Immunofluorescence Microscopy
This technique allows for the visualization of the microtubule network within cells, revealing any disruptions caused by the test compound.
-
Principle: Cells are treated with the benzothiazole analog, fixed, and then stained with an antibody specific to tubulin. A secondary antibody conjugated to a fluorescent dye is then used to visualize the microtubule structure under a fluorescence microscope.
-
Procedure:
-
Cancer cells are cultured on coverslips and treated with the benzothiazole analog or a control for a specified time.
-
The cells are fixed with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde) to preserve the cellular structures.
-
The cells are permeabilized to allow the antibodies to enter.
-
The cells are incubated with a primary antibody against α- or β-tubulin.
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody.
-
The coverslips are mounted on microscope slides, and the microtubule morphology is observed using a fluorescence or confocal microscope.
-
4. Cell Cycle Analysis
This assay quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of cell cycle arrest induced by the compound.
-
Principle: Cells are treated with the benzothiazole analog, and their DNA is stained with a fluorescent dye (e.g., propidium iodide). The fluorescence intensity of individual cells, which is proportional to their DNA content, is then measured by flow cytometry.
-
Procedure:
-
Cancer cells are treated with the benzothiazole analog for a period that allows for at least one cell cycle to complete (e.g., 24-48 hours).
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The cells are treated with RNase to remove RNA and then stained with a DNA-binding fluorescent dye.
-
The fluorescence intensity of a large population of cells is measured using a flow cytometer.
-
The resulting data is analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(3-Thienyl)benzothiazole: A Procedural Guide
For Immediate Reference: In case of a spill or exposure, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for the proper disposal of 2-(3-Thienyl)benzothiazole, a compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The following protocols are designed for researchers, scientists, and drug development professionals.
Hazard and Safety Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from closely related benzothiazole compounds indicate a consistent hazard profile. These compounds are generally categorized as harmful and irritants.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3] Wash hands and any exposed skin thoroughly after handling.[1][2][3] Do not eat, drink, or smoke when using this product.[1] Use only outdoors or in a well-ventilated area.[2][3] |
| Skin Irritation | Causes skin irritation.[2] | Wear protective gloves and clothing.[2][3][4] If skin irritation occurs, seek medical advice.[2][3] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Wear eye and face protection.[2][3][4] If in eyes, rinse cautiously with water for several minutes.[2][3] If eye irritation persists, get medical attention.[2][3][4] |
| Environmental Hazard | May be harmful to aquatic life. | Avoid release to the environment.[4] |
Experimental Workflow for Disposal
The proper disposal of this compound, whether as a pure compound or in a solution, follows a structured workflow to minimize risk and ensure regulatory compliance.
Detailed Disposal Protocol
1. Personal Protective Equipment (PPE) Check:
-
Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Respiratory Protection: If handling the solid compound outside of a fume hood, a NIOSH-approved respirator may be necessary.
2. Waste Container Selection and Labeling:
-
Select a container that is compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container is generally appropriate.
-
The container must be in good condition with a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. Include the approximate concentrations and accumulation start date.
3. Waste Segregation:
-
Solid Waste: Unused or expired pure this compound should be disposed of as solid chemical waste. Do not mix with other solid waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Liquid Waste: Solutions containing this compound should be disposed of as liquid chemical waste. Do not pour down the drain.[2][4] Segregate halogenated and non-halogenated solvent waste streams as required by your facility.
-
Contaminated Materials: Items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be placed in a designated solid waste container.
4. Transferring Chemical Waste:
-
All transfers of the chemical to the waste container should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use a funnel for transferring liquids to prevent spills.
-
Do not overfill the waste container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
5. Storage of Waste Container:
-
Securely close the waste container and store it in a designated satellite accumulation area.
-
This area should be well-ventilated, away from sources of ignition, and have secondary containment to capture any potential leaks.[2][3]
6. Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest and pickup. Disposal must be conducted through an approved waste disposal plant.[2][3][4]
Logical Relationship of Disposal Decisions
The decision-making process for handling and disposing of this compound waste is governed by its physical state and potential for contamination.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
